molecular formula C14H14BrNO3S B079472 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide CAS No. 329939-43-7

4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B079472
CAS No.: 329939-43-7
M. Wt: 356.24 g/mol
InChI Key: HKTIXZGUJGCYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-methoxybenzyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14BrNO3S and its molecular weight is 356.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-19-13-6-2-11(3-7-13)10-16-20(17,18)14-8-4-12(15)5-9-14/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTIXZGUJGCYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359704
Record name 4-Bromo-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329939-43-7
Record name 4-Bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329939-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From their initial discovery as antibacterial agents to their contemporary applications as diuretics, anticonvulsants, and antiviral drugs, sulfonamides exhibit a remarkable versatility in biological activity. The compound 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide incorporates this key pharmacophore, presenting a valuable scaffold for further functionalization and investigation in drug discovery programs. This guide provides a comprehensive, in-depth protocol for the synthesis of this molecule, grounded in established chemical principles and supported by practical, field-proven insights.

Reaction Mechanism: A Nucleophilic Acyl Substitution Approach

The synthesis of this compound is achieved through a classic nucleophilic acyl substitution reaction, specifically a Schotten-Baumann reaction. In this process, the nucleophilic nitrogen atom of 4-methoxybenzylamine attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation.

The causality behind this experimental choice lies in the high reactivity of the sulfonyl chloride group, which makes it an excellent electrophile. The lone pair of electrons on the nitrogen atom of the amine readily initiates the nucleophilic attack. The presence of the electron-withdrawing bromine atom on the benzenesulfonyl ring further enhances the electrophilicity of the sulfur atom. The methoxy group on the benzylamine, being an electron-donating group, slightly increases the nucleophilicity of the amine.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable and reproducible method for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityPuritySupplier
4-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.521.0 eq>98%Sigma-Aldrich
4-MethoxybenzylamineC₈H₁₁NO137.181.1 eq>98%Acros Organics
Pyridine (anhydrous)C₅H₅N79.101.5 eq99.8%Fisher Scientific
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93As solvent>99.8%VWR
1 M Hydrochloric acidHCl36.46For work-up--
Saturated sodium bicarbonate solutionNaHCO₃84.01For work-up--
Brine (saturated NaCl solution)NaCl58.44For work-up--
Anhydrous magnesium sulfateMgSO₄120.37For drying--
EthanolC₂H₅OH46.07For recrystallization95%-
Diethyl ether(C₂H₅)₂O74.12For washing--
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Procedure
  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Amine and Base: To the stirred solution, add 4-methoxybenzylamine (1.1 eq) followed by anhydrous pyridine (1.5 eq) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

    • Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of the synthesized this compound.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the synthesis.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Dissolve 4-bromobenzenesulfonyl chloride in anhydrous DCM add_amine Add 4-methoxybenzylamine reagents->add_amine add_base Add anhydrous pyridine add_amine->add_base stir Stir at room temperature (12-16 hours) add_base->stir monitor Monitor by TLC stir->monitor wash_acid Wash with 1 M HCl monitor->wash_acid wash_bicarb Wash with sat. NaHCO₃ wash_acid->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry evaporate Concentrate in vacuo dry->evaporate purify Recrystallize or Column Chromatography evaporate->purify characterize Characterize (MP, NMR) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations and Troubleshooting

Safety:

  • 4-Bromobenzenesulfonyl chloride is a corrosive and moisture-sensitive solid.[1][2] It can cause severe skin burns and eye damage.[1][2][3] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] Avoid contact with water and moisture.[1][2]

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Handle it in a fume hood and avoid inhalation of vapors.

Troubleshooting:

IssueProbable CauseSolution
Low Yield Incomplete reactionEnsure the reaction is stirred for the recommended time and monitor by TLC until completion. Use of fresh, high-purity reagents is crucial.
Hydrolysis of sulfonyl chlorideUse anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure Product Presence of starting materialsOptimize the purification method. If recrystallization is insufficient, use column chromatography.
Side reactionsEnsure the reaction temperature is controlled. Dropwise addition of reagents can minimize side product formation.

Self-Validation: Characterization of the Final Product

A successful synthesis is validated by the characterization of the final product. While specific experimental data for this compound is not widely published, analogous compounds provide expected spectral features.

  • Melting Point: A sharp melting point indicates a high degree of purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the 4-bromobenzenesulfonyl and the 4-methoxybenzyl groups, a singlet for the methoxy protons, and a signal for the methylene protons adjacent to the nitrogen. The NH proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, which can be assigned based on their chemical environment.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₄BrNO₃S, MW: 356.23 g/mol ).[4]

Conclusion: A Robust Protocol for a Versatile Scaffold

The synthesis of this compound via the Schotten-Baumann reaction is a reliable and efficient method for obtaining this valuable chemical intermediate. By understanding the underlying reaction mechanism, adhering to a detailed experimental protocol, and implementing appropriate safety measures, researchers can confidently synthesize this compound for further exploration in various drug discovery and development endeavors. The self-validating nature of the protocol, through rigorous purification and characterization, ensures the integrity of the synthesized material for subsequent applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the sulfonamide derivative, 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide. Designed for researchers, scientists, and professionals in the field of drug development, this document delves into the structural and chemical characteristics that govern the compound's behavior in various environments. Key parameters including molecular structure, solubility, melting point, acidity (pKa), and lipophilicity (logP) are discussed in detail. Furthermore, this guide outlines robust experimental protocols for the determination of these properties and provides an analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). This information is critical for understanding the compound's potential applications, guiding further research, and enabling its effective use in medicinal chemistry and materials science.

Introduction and Compound Profile

This compound is a synthetic organic compound featuring a core benzenesulfonamide structure. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, diuretic, and hypoglycemic activities. The specific substitutions on this scaffold—a bromo group on one phenyl ring and a methoxybenzyl group on the sulfonamide nitrogen—are anticipated to significantly influence its physicochemical and biological properties. The bromine atom can modulate lipophilicity and may serve as a handle for further synthetic transformations, while the methoxybenzyl moiety can impact solubility and receptor-binding interactions. A thorough understanding of its fundamental physicochemical properties is therefore paramount for any research and development endeavors involving this molecule.

Table 1: Core Compound Identifiers and Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 329939-43-7[1]
Molecular Formula C₁₄H₁₄BrNO₃S[1]
Molecular Weight 356.23 g/mol [1]
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)(=O)C2=CC=C(C=C2)Br-
Predicted XlogP 2.9[2]

Structural Elucidation and Key Physicochemical Parameters

The arrangement of atoms and functional groups in this compound dictates its interactions with solvents and biological targets. The following sections detail its key physicochemical properties, offering both theoretical insights and practical experimental approaches.

Molecular Structure

The molecule consists of a 4-bromophenylsulfonyl group attached to the nitrogen atom of a 4-methoxybenzylamine. The sulfonamide linkage (-SO₂-NH-) is a key feature, influencing the compound's acidity and hydrogen bonding capabilities.

Caption: 2D structure of this compound.

Melting Point
  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up at a rate of 10-20 °C/min for a preliminary determination. For an accurate measurement, the temperature is ramped up slowly (1-2 °C/min) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Solubility

Solubility is a critical parameter for drug development, affecting absorption and bioavailability. Sulfonamides are generally weak acids, and their solubility is pH-dependent. They are typically poorly soluble in water but show increased solubility in alkaline solutions due to the formation of soluble salts[4]. The presence of the methoxybenzyl group may slightly enhance solubility in less polar organic solvents.

Table 2: Predicted and Expected Solubility Profile

SolventExpected SolubilityRationale
WaterLowPredominantly nonpolar structure.
Aqueous Base (e.g., NaOH)HighDeprotonation of the sulfonamide N-H to form a soluble salt.
Methanol, EthanolModerateCapable of hydrogen bonding with the sulfonamide and ether oxygen.
Dichloromethane, ChloroformModerate to HighGood solvation of the aromatic and benzyl moieties.
HexanesLowHighly nonpolar solvent, unable to effectively solvate the polar sulfonamide group.
  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a syringe filter (e.g., 0.22 µm PTFE) or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Acidity (pKa)

The sulfonamide proton is weakly acidic, and its pKa value is a key determinant of the compound's ionization state at a given pH. This, in turn, influences its solubility, lipophilicity, and interaction with biological targets. The pKa of sulfonamides can be influenced by the electronic nature of the substituents on the aromatic rings.

This method leverages the change in retention time of an ionizable compound with the pH of the mobile phase[5][6].

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase Preparation: A series of buffered mobile phases with varying pH values (e.g., from pH 2 to pH 10) are prepared. The organic modifier (e.g., acetonitrile or methanol) content is kept constant.

  • Analysis: The compound is injected onto the HPLC system with each mobile phase, and the retention time (t_R_) is recorded. The void time (t_0_) is also determined using a non-retained compound.

  • Calculation: The capacity factor (k) is calculated for each pH using the formula: k = (t_R_ - t_0_) / t_0_. The pKa is then determined by fitting the pH vs. k data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa.

Caption: Workflow for pKa determination using HPLC.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A higher logP value indicates greater lipid solubility.

This method correlates the retention time of a compound on a reverse-phase HPLC column with its logP value[7].

  • Instrumentation: An HPLC system with a C18 column and a UV detector.

  • Mobile Phase: An isocratic mobile phase, typically a mixture of a buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., methanol or acetonitrile).

  • Standards: A series of compounds with known logP values are injected to create a calibration curve.

  • Analysis: The retention time of the target compound is measured under the same conditions as the standards.

  • Calculation: The capacity factor (k) is calculated. A plot of log k versus the known logP values of the standards is generated. The logP of the target compound is then determined from its log k value using the linear regression equation of the calibration curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic Protons~7.7-7.8d2HProtons ortho to -SO₂-
Aromatic Protons~7.5-7.6d2HProtons meta to -SO₂-
Aromatic Protons~7.1-7.2d2HProtons ortho to -CH₂-
Aromatic Protons~6.8-6.9d2HProtons meta to -CH₂-
NH Proton~5.0-6.0t1H-SO₂-NH-CH₂-
Methylene Protons~4.2-4.3d2H-NH-CH₂-Ar
Methoxy Protons~3.8s3H-OCH₃
¹³C NMR Predicted δ (ppm) Assignment
Aromatic Carbons~159C-OCH₃
Aromatic Carbons~140-142C-SO₂
Aromatic Carbons~132C-Br
Aromatic Carbons~128-130Aromatic CHs
Methylene Carbon~47-NH-CH₂-Ar
Methoxy Carbon~55-OCH₃

Note: These are predicted values based on analogous structures and may vary slightly from experimental results.[3][8]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-3300MediumN-H stretch
3000-3100Medium-WeakAromatic C-H stretch
2850-3000Medium-WeakAliphatic C-H stretch
~1600, ~1500, ~1450Medium-StrongAromatic C=C stretching
1320-1350StrongAsymmetric SO₂ stretch
1150-1180StrongSymmetric SO₂ stretch
1240-1260StrongAsymmetric C-O-C stretch (ether)
1020-1040MediumSymmetric C-O-C stretch (ether)
~900MediumS-N stretch

Reference for general sulfonamide IR bands:[9][10]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Fragmentation Pathways: Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed. Common fragmentation pathways for sulfonamides include:

  • Cleavage of the S-N bond.

  • Loss of SO₂ (64 Da)[11][12].

  • Cleavage of the N-C bond of the benzyl group.

  • Loss of the 4-methoxybenzyl group.

G M [M+H]⁺ (m/z calc: 357.0) F1 Loss of SO₂ [M+H - SO₂]⁺ M->F1 F2 Cleavage of S-N bond M->F2 F3 Cleavage of N-C bond M->F3 F4 Loss of 4-methoxybenzyl group M->F4

References

Analysis of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide: A Compound Awaiting Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

To Researchers, Scientists, and Drug Development Professionals:

This document addresses the current scientific understanding of the compound 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide . Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that there is no specific, published research detailing the mechanism of action, biological targets, or therapeutic activity of this particular molecule.

While the compound is indexed by several chemical suppliers, indicating its availability for research purposes, it appears to be an exploratory molecule that has not yet been the subject of in-depth biological investigation. The core chemical structure, a substituted benzenesulfonamide, belongs to a class of compounds renowned for a wide array of pharmacological activities. However, extrapolating a precise mechanism for this specific analog without direct experimental evidence would be speculative and contrary to the principles of scientific integrity.

Context from Structurally Related Sulfonamides

To provide a framework for potential future investigation, this guide will briefly summarize the established mechanisms of action for structurally similar sulfonamide-based compounds. These examples are for informational purposes only and do not represent a direct claim about the activity of this compound.

Tubulin Polymerization Inhibition

A significant body of research exists for N-phenylbenzenesulfonamide derivatives as antimitotic agents that target tubulin.

  • Mechanism: Certain sulfonamides bind to the colchicine site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division. The ultimate result is cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis in cancer cells.

  • Example Analogs: Studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides, particularly those with bromo substitutions, have revealed potent cytotoxic effects against various human tumor cell lines.[1][2][3] These compounds were shown to inhibit microtubular protein polymerization at micromolar concentrations, severely disrupt the microtubule network in cells, and trigger apoptotic cell death.[1][2]

Enzyme Inhibition

The sulfonamide moiety is a well-established pharmacophore known to interact with the active sites of various enzymes, most notably carbonic anhydrases and lipoxygenases.

  • Carbonic Anhydrase (CA) Inhibition: Primary sulfonamides are classic inhibitors of carbonic anhydrases, enzymes crucial for processes like pH regulation and fluid balance. The sulfonamide group coordinates to the zinc ion within the enzyme's active site.[4]

  • 12-Lipoxygenase (12-LOX) Inhibition: Structurally related N-benzylbenzenesulfonamide derivatives have been identified as inhibitors of 12-LOX, an enzyme implicated in inflammation, thrombosis, and cancer.[5] For example, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives showed inhibitory activity, with bromo-substituted analogs demonstrating improved potency.[5]

  • Cholinesterase Inhibition: Other substituted sulfonamides have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme relevant to the pathology of Alzheimer's disease.[6]

Receptor Tyrosine Kinase (RTK) Inhibition

Benzenesulfonamide analogs have also been explored as inhibitors of receptor tyrosine kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1) and Tropomyosin receptor kinase A (TrkA), which are often dysregulated in cancer.[7][8]

  • Mechanism: These inhibitors typically compete with ATP for binding to the kinase domain of the receptor, thereby blocking the autophosphorylation and activation of downstream signaling pathways that drive cell proliferation and survival.[8]

Proposed Strategy for Mechanistic Investigation

For researchers interested in elucidating the mechanism of action of This compound , a logical, tiered experimental approach is recommended. The following workflow outlines a potential path from initial screening to target validation.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Target Validation & MOA A Compound Acquisition & QC B Broad Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) A->B C Initial Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) B->C Identify sensitive cell lines D Target Class Prediction (Based on structural similarity & phenotypic data) C->D E Broad Target-Based Screening (Kinase, GPCR, Enzyme Panels) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Biochemical Assays (e.g., Enzyme Kinetics, Tubulin Polymerization) E->G H Cellular Target Engagement (e.g., Western Blot for Pathway Modulation) G->H I Binding Affinity Measurement (e.g., SPR, ITC) H->I Confirm direct interaction

Caption: A tiered workflow for elucidating the mechanism of action.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

  • Cell Plating: Seed selected human cancer cell lines (e.g., MCF-7, HeLa, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in appropriate cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, add tubulin protein (>99% pure) to a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and fluorescent reporter.

  • Compound Addition: Add varying concentrations of this compound or control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

  • Initiation & Monitoring: Incubate the plate at 37°C and monitor the fluorescence intensity over time (e.g., every minute for 60 minutes). An increase in fluorescence indicates tubulin polymerization.

  • Analysis: Compare the polymerization curves of the test compound to the controls. Inhibition is indicated by a reduction in the rate and extent of fluorescence increase.

Conclusion

While the benzenesulfonamide scaffold is of significant interest to medicinal chemists, the specific compound This compound remains uncharacterized in the scientific literature. Its structural features suggest several plausible biological activities, including but not limited to tubulin inhibition or enzyme modulation. The experimental framework provided here offers a validated starting point for any research group wishing to undertake the primary investigation of this molecule's potential therapeutic value and unlock its mechanism of action.

References

Unveiling the Therapeutic Potential of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. This technical guide delves into the pharmacological potential of a specific derivative, 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide. By synthesizing data from structure-activity relationship (SAR) studies of closely related analogs, this document provides a comprehensive overview of its probable anticancer and enzyme inhibitory activities. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical methodologies for the investigation of this promising compound. We will explore its chemical synthesis, plausible mechanisms of action, and detailed protocols for in vitro evaluation, thereby providing a roadmap for its future exploration as a potential therapeutic candidate.

Introduction: The Versatility of the Benzenesulfonamide Moiety

The sulfonamide functional group is a privileged scaffold in drug discovery, historically recognized for its pioneering role in the development of the first effective antimicrobial agents.[1] Beyond their antibacterial properties, sulfonamide-containing molecules have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, diuretic, and hypoglycemic effects.[2] In recent years, the focus has shifted towards their potential as anticancer agents and specific enzyme inhibitors.[3]

The compound of interest, this compound, combines key structural features that suggest significant biological potential. The presence of the 4-bromobenzenesulfonamide core is frequently associated with enhanced activity in various biological assays. Furthermore, the N-(4-methoxybenzyl) substitution introduces a lipophilic and electronically distinct moiety that can significantly influence target binding and pharmacokinetic properties. This guide will systematically explore the evidence-based potential of this molecule in two key therapeutic areas: oncology and enzyme inhibition.

Potential Anticancer Activity: A Strong SAR-Based Hypothesis

While direct experimental data for this compound is not yet prevalent in public-domain literature, a compelling case for its anticancer potential can be constructed from studies on structurally analogous compounds.

The Critical Role of Bromo and Methoxy Substitutions

A key study on N-(5-methoxyphenyl)methoxybenzenesulfonamides, which are structurally very similar to our compound of interest, revealed that the introduction of a bromine atom at the 4-position of the benzenesulfonamide ring significantly enhances cytotoxic activity against various human tumor cell lines, including HeLa, HT-29, and particularly MCF7 (breast adenocarcinoma).[4][5] Several of these 4-brominated compounds exhibited sub-micromolar cytotoxicity.[4][5] This strongly suggests that the 4-bromo substitution on our target molecule is a critical determinant for potential anticancer efficacy.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

The aforementioned study on related compounds points towards tubulin as a likely molecular target.[4][5] The active compounds were found to inhibit the polymerization of microtubular protein at micromolar concentrations.[4][5] This mechanism is shared by several clinically successful anticancer drugs. By binding to tubulin, these agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4][5] It is therefore highly probable that this compound exerts its potential cytotoxic effects through a similar antimitotic mechanism.

G Compound This compound Tubulin Tubulin Binding Compound->Tubulin Inhibition Microtubule Disruption of Microtubule Dynamics Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Induction of Apoptosis G2M->Apoptosis CancerCell Cancer Cell Death Apoptosis->CancerCell

Figure 1: Proposed mechanism of anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To experimentally validate the hypothesized anticancer activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This colorimetric assay is a reliable method for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential as a Carbonic Anhydrase Inhibitor

The benzenesulfonamide moiety is a classic zinc-binding group and a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs).[6] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[8]

Rationale for Carbonic Anhydrase Inhibition

Numerous studies have demonstrated that benzenesulfonamide derivatives are potent inhibitors of various human carbonic anhydrase (hCA) isoforms.[6][9] The primary sulfonamide group is crucial for coordinating with the zinc ion in the active site of the enzyme. The substituents on the benzene ring and the N-substituted moiety significantly influence the inhibitory potency and isoform selectivity. Given the structural features of this compound, it is a strong candidate for CA inhibition.

G Compound Benzenesulfonamide Derivative ActiveSite CA Active Site (with Zn²⁺) Compound->ActiveSite Binding Inhibition Enzyme Inhibition ActiveSite->Inhibition

Figure 2: General mechanism of carbonic anhydrase inhibition.

Experimental Protocol: Carbonic Anhydrase Activity Assay (Esterase Method)

A common and convenient method to assess CA inhibition is based on the esterase activity of the enzyme, using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) solution in acetonitrile

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a solution of the hCA isoform in Tris-HCl buffer. Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and the test compound at various concentrations. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Add the p-NPA solution to each well to initiate the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader. The product, p-nitrophenol, is yellow.

  • Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 or Ki value.

Synthesis of this compound

The synthesis of the title compound can be achieved through a straightforward and efficient two-step process, as described for analogous N-benzylbenzenesulfonamides.[10]

G cluster_0 Step 1: Sulfonamide Formation A 4-Bromobenzenesulfonyl chloride D This compound A->D B 4-Methoxybenzylamine B->D C Base (e.g., Pyridine) C->D

Figure 3: Synthetic workflow for the target compound.

Synthetic Protocol

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • 4-Methoxybenzylamine

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO3), aqueous solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: Dissolve 4-methoxybenzylamine in DCM and cool the solution in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride in DCM to the cooled amine solution.

  • Base Addition: Add pyridine to the reaction mixture to act as a base and scavenger for the HCl generated.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with dilute HCl, water, and saturated NaHCO3 solution.

  • Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Insights and Future Directions

The analysis of structurally related compounds provides valuable insights for the future development of this compound as a lead compound.

Table 1: Summary of SAR for Related Benzenesulfonamides

Structural FeatureImpact on ActivityReference
4-Bromo substituent on benzenesulfonamide ringIncreased anticancer activity[4][5]
N-benzyl moietyImportant for interaction with target proteins[10]
Methoxy group on the benzyl ringCan influence lipophilicity and target binding[4]

Future research should focus on the experimental validation of the proposed biological activities. If promising results are obtained, further optimization of the structure could involve:

  • Modification of the benzyl ring: Introducing different substituents to probe the electronic and steric requirements for optimal activity.

  • Variation of the bromo position: Investigating the effect of bromine substitution at other positions on the benzenesulfonamide ring.

  • Introduction of different linkers: Replacing the benzyl group with other linkers to explore different binding modes.

Conclusion

This compound is a compound with significant, yet largely unexplored, therapeutic potential. Based on robust structure-activity relationship data from closely related analogs, there is a strong rationale to investigate its efficacy as both an anticancer agent, likely targeting tubulin polymerization, and as an inhibitor of carbonic anhydrases. The experimental protocols detailed in this guide provide a clear and actionable framework for researchers to initiate the biological evaluation of this promising molecule. Further investigation is warranted to fully elucidate its pharmacological profile and to determine its potential for development as a novel therapeutic agent.

References

The Enduring Scaffold: A Technical Guide to Benzenesulfonamide Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents. Its remarkable versatility stems from a unique combination of chemical stability, synthetic accessibility, and the ability to engage in crucial interactions with biological targets. This in-depth guide provides a comprehensive overview of the synthesis, diverse applications, and structure-activity relationships of benzenesulfonamide derivatives, offering field-proven insights for researchers and drug development professionals.

The Synthetic Versatility of the Benzenesulfonamide Core

The construction of benzenesulfonamide derivatives is typically straightforward, lending itself to the creation of large and diverse chemical libraries for screening. The most common synthetic routes involve the reaction of a substituted aniline with a benzenesulfonyl chloride or the coupling of an aryl azide with a phenylsulfinic acid derivative.

Classical Synthesis: Sulfonylation of Amines

The traditional and widely adopted method for synthesizing benzenesulfonamides is the reaction of an appropriately substituted amine with a benzenesulfonyl chloride in the presence of a base, such as pyridine.

Experimental Protocol: General Procedure for the Synthesis of N-substituted Benzenesulfonamides

  • Dissolution: Dissolve the desired amine (1.0 eq.) in a suitable solvent, such as pyridine or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add the corresponding benzenesulfonyl chloride (1.1 eq.) dropwise to the cooled solution with continuous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute acid (e.g., 1N HCl), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by recrystallization or column chromatography to obtain the desired benzenesulfonamide derivative.

Modern Approaches: Copper and Visible-Light-Induced Coupling

Recent advancements have introduced milder and more efficient synthetic methodologies. One such method involves the dual copper and visible-light-catalyzed coupling of phenylsulfinic acid derivatives with aryl azides. This redox-neutral process allows for the formation of the S(O)₂–N bond under gentle conditions[1].

Experimental Workflow: Visible-Light-Induced Synthesis

G cluster_reactants Reactants cluster_catalysts Catalysts & Conditions A Phenylsulfinic Acid Derivative F Reaction Mixture in Solvent (e.g., CH₃CN) A->F B Aryl Azide B->F C Copper Catalyst (e.g., CuCN) C->F D Photocatalyst (e.g., Ir(ppy)₃) D->F E Visible Light G Generation of Triplet Nitrene & Sulfonyl Radical E->G Induces F->G Leads to H S(O)₂–N Bond Formation G->H Coupling I Benzenesulfonamide Derivative H->I

Caption: Workflow for the synthesis of benzenesulfonamide derivatives via dual copper and visible-light catalysis.

Therapeutic Applications: A Multifaceted Pharmacophore

The benzenesulfonamide scaffold is a chameleon in the world of medicinal chemistry, demonstrating a wide array of pharmacological activities.[2] This is largely due to the ability of the sulfonamide group to act as a zinc-binding group, making it a potent inhibitor of various metalloenzymes.[3][4]

Anticancer Activity: Targeting the Tumor Microenvironment

A significant focus of research on benzenesulfonamide derivatives has been in the development of novel anticancer agents.[3][5] A key mechanism of action is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and XII.[3][5][6][7] These enzymes are overexpressed in many solid tumors and play a crucial role in regulating the acidic tumor microenvironment, which promotes cancer cell proliferation and metastasis.[3]

Signaling Pathway: Carbonic Anhydrase IX Inhibition in Hypoxic Tumors

G cluster_tumor_cell Hypoxic Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Overexpression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CA IX) CAIX_exp->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Catalyzes pHi_reg Intracellular pH (pHi) Regulation H_HCO3->pHi_reg Proliferation Cell Proliferation & Survival pHi_reg->Proliferation Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->CAIX Inhibits

Caption: Mechanism of anticancer action via carbonic anhydrase IX inhibition by benzenesulfonamide derivatives.

Quantitative Data: Anticancer Activity of Benzenesulfonamide Derivatives

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
BA-3b Various Cancer Cell Lines0.007 - 0.036[3][8]
4d HeLa (Cervical)1.99[3]
5d MCF-7 (Breast)2.12[3]
4e MDA-MB-231 (Breast)3.58[7]
12d MDA-MB-468 (Breast)3.99[6]
12i MDA-MB-468 (Breast)1.48[6]
Antibacterial Agents: A Classic Revisited

The discovery of sulfonamide antibiotics revolutionized medicine, and benzenesulfonamide derivatives continue to be a source of new antibacterial agents to combat the growing threat of antimicrobial resistance.[9][10][11] These compounds often work by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12]

The incorporation of other heterocyclic moieties, such as thiazole or coumarin, can enhance the antibacterial activity of benzenesulfonamide derivatives.[9][11] For instance, the addition of a coumarin ring has been shown to contribute to the antimicrobial activity.[9]

Quantitative Data: Antibacterial Activity of Benzenesulfonamide Derivatives

CompoundTarget OrganismMIC (mg/mL)Reference
4d E. coli6.72[2]
4h S. aureus6.63[2]
4a P. aeruginosa6.67[2]
4f B. subtilis6.63[2]
A Spectrum of Other Biological Activities

Beyond their anticancer and antibacterial properties, benzenesulfonamide derivatives have demonstrated a remarkable range of other biological activities, including:

  • Enzyme Inhibition: They are known to inhibit various enzymes such as acetylcholinesterase, α-glycosidase, and glutathione S-transferase.[13]

  • Anticonvulsant Activity: Certain derivatives have shown potent anticonvulsant effects, likely through the inhibition of brain carbonic anhydrase isoforms.[4][14]

  • Anti-Influenza and Anti-HIV Activity: Specific benzenesulfonamide derivatives have been identified as inhibitors of influenza hemagglutinin and HIV-1 capsid formation.[15][16]

  • Antidiabetic Properties: Some N-(4-phenylthiazol-2-yl) benzenesulfonamides have exhibited hypoglycemic activity.[17]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of benzenesulfonamide derivatives can be significantly influenced by the nature and position of substituents on the benzene ring and the N-substituent.

  • Electron-Withdrawing vs. Electron-Donating Groups: In some cases, the presence of electron-withdrawing groups like chloro and nitro at the 4-position of the aromatic ring enhances antibacterial activity against specific strains like Escherichia coli.[9] Conversely, electron-donating groups such as a phenoxy group can lead to good activity against other bacteria like Pseudomonas aeruginosa.[9]

  • Lipophilicity and Steric Factors: Increasing the size and lipophilicity of the "tail" portion of the molecule can enhance the inhibitory potency against certain carbonic anhydrase isoforms.[6]

  • Cyclic Linkers: The incorporation of rigid cyclic linkers, such as 1,3,5-triazines, between the benzenesulfonamide core and a lipophilic tail can significantly enhance anticancer and CA IX inhibition activity.[6]

  • Positional Isomerism: The position of substituents on the benzene ring can have a profound impact on activity. For example, in a series of anti-HIV-1 compounds, a fluorine atom at the meta-position was more favorable for activity than at the ortho-position.[16]

Future Directions and Conclusion

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sulfonamides in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Initially revolutionary for their antibacterial properties, sulfa drugs have since evolved into a versatile class of compounds with applications ranging from diuretics and hypoglycemics to antiviral and anticancer therapies.[1] The efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their binding affinity to biological targets. A precise understanding of their solid-state conformation and intermolecular interactions is therefore paramount for rational drug design and the development of new, more effective pharmaceuticals.

This guide provides a comprehensive technical overview of the methodologies involved in the crystal structure analysis of a representative sulfonamide, 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide. We will delve into the synthesis and crystallization of this compound, the principles and practice of single-crystal X-ray diffraction, and the detailed interpretation of the resulting structural data, with a particular focus on the non-covalent interactions that govern its crystal packing. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of the crystallographic techniques that underpin modern pharmaceutical science.

Part 1: Synthesis and Crystallization - From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of this compound

The synthesis of N-substituted benzenesulfonamides is typically achieved through a nucleophilic substitution reaction between a sulfonyl chloride and an amine. In the case of this compound, the reaction involves 4-bromobenzenesulfonyl chloride and 4-methoxybenzylamine.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 4-methoxybenzylamine (1.2 equivalents) in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask, add 4-bromobenzenesulfonyl chloride (1.0 equivalent) portion-wise at 0 °C with continuous stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Crystallization is a process of purification where molecules arrange themselves in a highly ordered, three-dimensional lattice.[2]

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. For this compound, solvents such as ethanol, methanol, or acetone, or a mixture thereof, can be explored.

  • Solution Preparation: Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial. Gentle heating may be required to achieve complete dissolution.

  • Crystal Growth: Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. Over a period of days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested from the mother liquor using a spatula or by decanting the solvent.

Part 2: Single-Crystal X-ray Diffraction - Visualizing the Molecular World

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. Modern diffractometers equipped with sensitive detectors collect thousands of these diffraction spots.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of the spots) are then used to solve and refine the crystal structure. This is a computationally intensive process that involves several steps:

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.

  • Space Group Determination: Based on the symmetry of the diffraction pattern, the space group, which describes the symmetry operations within the unit cell, is determined.

  • Structure Solution: The intensities of the diffraction spots are used to determine the initial positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic positions, and their thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

The quality of the final refined structure is assessed by several factors, most notably the R-factor (or agreement factor), which should be as low as possible (typically below 5% for a good quality structure).

Illustrative Crystallographic Data

While a specific CIF file for this compound is not publicly available, we can present expected data based on a closely related structure, N-allyl-N-benzyl-4-methylbenzenesulfonamide.[3]

ParameterExpected Value
Chemical FormulaC₁₄H₁₄BrNO₃S
Formula Weight356.23 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)~18.7
b (Å)~10.6
c (Å)~8.1
V (ų)~1600
Z4
R-factor< 0.05

Table 1: Hypothetical crystallographic data for this compound based on a similar structure.

Part 3: Molecular and Supramolecular Structure Analysis

The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Molecular Geometry

The analysis of the crystal structure reveals the precise bond lengths, bond angles, and torsion angles within the this compound molecule. The sulfonamide group is expected to adopt a distorted tetrahedral geometry around the sulfur atom.[4] The dihedral angle between the two aromatic rings is a key conformational feature that influences the overall shape of the molecule.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of non-covalent interactions. For sulfonamides, hydrogen bonding is a particularly important interaction that often dictates the supramolecular architecture.[5]

Workflow for Analyzing Intermolecular Interactions

Caption: A workflow for the analysis of intermolecular interactions in a crystal structure.

In the crystal structure of this compound, we would anticipate the presence of several key intermolecular interactions:

  • N-H···O Hydrogen Bonds: The sulfonamide N-H group is a good hydrogen bond donor, and the sulfonyl oxygen atoms are excellent acceptors. This is likely to be a dominant interaction, forming chains or dimers of molecules.[5]

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the aromatic C-H groups and the sulfonyl or methoxy oxygen atoms are also expected to contribute to the crystal packing.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen.

Hirshfeld Surface Analysis: A Visual Approach to Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[1][5] The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and strength of the intermolecular contacts.

Key Features of a Hirshfeld Surface Mapped with dnorm:

  • Red Spots: Indicate close contacts, typically corresponding to strong hydrogen bonds.

  • White Areas: Represent contacts with distances close to the van der Waals separation.

  • Blue Areas: Indicate regions with no significant intermolecular contacts.

2D Fingerprint Plots

A 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside and outside the surface. It provides a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would likely show significant contributions from H···O/O···H contacts (representing hydrogen bonds), H···H contacts, and C···H/H···C contacts (indicative of C-H···π interactions). The presence of bromine would also be reflected in Br···H and Br···O contacts.

Logical Flow of Hirshfeld Surface Analysis

Hirshfeld_Analysis A CIF File B Generate Hirshfeld Surface A->B C Map d_norm Surface B->C D Generate 2D Fingerprint Plot B->D F Identify and Quantify Interactions C->F E Decompose Fingerprint Plot D->E E->F

Caption: The logical progression of a Hirshfeld surface analysis.

Conclusion

The crystal structure analysis of this compound, as with other sulfonamide derivatives, provides invaluable insights into its conformational preferences and the intricate network of intermolecular interactions that govern its solid-state architecture. This detailed structural understanding is not merely an academic exercise; it is a critical component of modern drug development. By elucidating the precise three-dimensional structure of a potential drug candidate, scientists can better understand its interactions with biological targets, predict its physicochemical properties, and ultimately design more effective and safer medicines. The combination of synthesis, high-quality crystallization, single-crystal X-ray diffraction, and advanced analytical tools like Hirshfeld surface analysis represents a powerful workflow for advancing the field of pharmaceutical sciences.

References

An In-depth Technical Guide to the Solubility Profile of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide, a compound of interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, outlines robust experimental methodologies for its determination, and offers predictive insights into its behavior across a range of common laboratory solvents.

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the fate of a compound in a variety of applications. In the pharmaceutical industry, poor aqueous solubility is a major hurdle in drug discovery and development, impacting bioavailability and therapeutic efficacy. For synthetic chemists, solubility dictates the choice of solvents for reactions, purification, and formulation. A thorough understanding of a compound's solubility profile is therefore not merely an academic exercise but a critical prerequisite for its successful application.

This guide focuses on this compound, a molecule featuring a sulfonamide core, which is a well-established pharmacophore. The presence of a bromine atom and a methoxybenzyl group introduces specific electronic and steric features that are expected to significantly influence its solubility.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to rationalize its solubility.

PropertyValueSource
Molecular Formula C₁₄H₁₄BrNO₃S[1]
Molecular Weight 356.23 g/mol [2]
Chemical Structure A benzenesulfonamide core with a 4-bromo substituent on one phenyl ring and an N-(4-methoxybenzyl) group.[3]
Predicted XlogP 2.9[4]
Hydrogen Bond Donors 1 (from the sulfonamide N-H)[5]
Hydrogen Bond Acceptors 4 (from the oxygen atoms in the sulfonyl and methoxy groups)[5]

The predicted XlogP value of 2.9 suggests a moderately lipophilic character, indicating that the compound will likely exhibit preferential solubility in organic solvents over water. The presence of both hydrogen bond donor and acceptor sites, however, implies that interactions with protic solvents are possible.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid into a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy change (ΔG). This process can be conceptually broken down into three key energetic steps:

  • Lattice Energy (Endothermic): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavitation Energy (Endothermic): The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule.

  • Solvation Energy (Exothermic): The energy released when the solute molecule is surrounded by and interacts with solvent molecules.

A compound dissolves when the exothermic solvation energy sufficiently overcomes the endothermic lattice and cavitation energies. The principle of "like dissolves like" is a useful heuristic in this context; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

For this compound, the relatively large, rigid structure with aromatic rings suggests a significant crystal lattice energy. The key to achieving good solubility will be the selection of solvents that can effectively interact with the functional groups of the molecule to maximize solvation energy.

Experimental Determination of Solubility: A Validated Protocol

Accurate and reproducible solubility data is the cornerstone of any formulation or development program. The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound. The "excess solid" or shake-flask method is a gold-standard technique for this purpose.[6]

Materials and Equipment
  • This compound (crystalline solid, purity >98%)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination protocol.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vial prep1->prep2 prep3 Add known volume of solvent prep2->prep3 equil1 Seal vials prep3->equil1 equil2 Incubate at constant temperature with agitation equil1->equil2 equil3 Allow to equilibrate (e.g., 24-48 hours) equil2->equil3 analysis1 Centrifuge to pellet undissolved solid equil3->analysis1 analysis2 Withdraw supernatant analysis1->analysis2 analysis3 Dilute supernatant analysis2->analysis3 analysis4 Analyze by HPLC analysis3->analysis4

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO or the solvent being tested if solubility is sufficiently high). These will be used to generate a calibration curve.

  • Sample Preparation: To a series of vials, add an excess amount of the solid compound (enough to ensure saturation).

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by HPLC. Determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.

Predicted Solubility Profile and Discussion

Predicted Solubility in Different Solvents

The following table provides a predicted rank-order of solubility for this compound in a range of common solvents.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighStrong hydrogen bond acceptor, capable of disrupting the crystal lattice and solvating the molecule effectively.
Acetone Polar AproticHighGood dipole-dipole interactions and can accept hydrogen bonds.
Ethanol/Methanol Polar ProticModerate to HighCan act as both hydrogen bond donors and acceptors, interacting with the sulfonamide and methoxy groups. The non-polar alkyl chain can interact with the aromatic rings.
Water Polar ProticVery LowThe large, non-polar surface area of the molecule will lead to a large unfavorable cavitation energy. While some hydrogen bonding is possible, it is unlikely to overcome the hydrophobic effect.
Phosphate-Buffered Saline (PBS) pH 7.4 Aqueous BufferVery LowSimilar to water. The sulfonamide proton is weakly acidic, but at pH 7.4, the compound will be predominantly in its neutral form, limiting any solubility enhancement from salt formation.
Hexane Non-polarVery LowThe molecule possesses significant polarity due to the sulfonyl, methoxy, and bromo groups, making it incompatible with a non-polar solvent like hexane.
Causality Behind the Predicted Profile

The predicted solubility profile is a direct consequence of the interplay between the solute's structure and the properties of the solvent.

  • Dominance of the Aromatic and Lipophilic Moieties: The two phenyl rings and the benzyl group contribute significantly to the molecule's non-polar character. This is the primary reason for the predicted poor aqueous solubility.

  • Role of the Sulfonamide and Methoxy Groups: These polar functional groups are crucial for solubility in polar organic solvents. The sulfonamide's N-H group can donate a hydrogen bond, while the sulfonyl and methoxy oxygens are hydrogen bond acceptors.

  • The Impact of the Bromo Substituent: The bromine atom is an electron-withdrawing group, which can slightly increase the acidity of the sulfonamide proton. However, its main effect on solubility is likely through its contribution to the overall molecular size and polarizability.

The following diagram illustrates the relationship between the molecular features of this compound and its predicted solubility.

G cluster_solute This compound cluster_solvents Solvent Properties cluster_solubility Predicted Solubility A Aromatic Rings (Lipophilic) S1 Polar Aprotic (e.g., DMSO) S2 Polar Protic (e.g., Ethanol) S3 Aqueous (e.g., Water, PBS) S4 Non-polar (e.g., Hexane) R1 High A->R1 Favorable van der Waals in organic solvents R3 Very Low A->R3 Drives low aqueous solubility B Sulfonamide Group (Polar, H-bond donor/acceptor) B->R1 Strong H-bonding with DMSO R2 Moderate B->R2 H-bonding with alcohols C Methoxy Group (Polar, H-bond acceptor) C->R1 H-bonding with DMSO C->R2 H-bonding with alcohols D Bromo Group (Polarizable) D->R1 Polarizability interactions S1->R1 S2->R2 S3->R3 S4->R3

Caption: Factors Influencing the Solubility of the Target Compound.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of this compound. While experimental data for this specific molecule is not widely published, a robust understanding of its physicochemical properties and the behavior of related sulfonamides allows for a reliable prediction of its solubility. The compound is anticipated to be poorly soluble in aqueous media and highly soluble in polar aprotic solvents like DMSO. The detailed experimental protocol provided herein offers a clear pathway for the empirical determination of its solubility, which is an indispensable step for its future application in research and development.

References

A Technical Guide to the Homologous Series of N-Substituted Benzenesulfonamides: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in the design of a multitude of therapeutic agents. This technical guide provides an in-depth exploration of N-substituted benzenesulfonamide homologous series. We delve into the fundamental principles governing their synthesis, the nuances of their physicochemical and spectroscopic characterization, and the critical structure-activity relationships (SAR) that dictate their biological function. With a primary focus on their role as carbonic anhydrase inhibitors, this document offers researchers, scientists, and drug development professionals a synthesis of field-proven insights, detailed experimental protocols, and the causal logic behind key methodological choices. Our objective is to furnish a comprehensive resource that is both theoretically grounded and practically applicable for the rational design and development of novel benzenesulfonamide-based therapeutics.

Introduction: The Enduring Significance of the Benzenesulfonamide Core

The sulfonamide functional group (-SO₂NH-) is a deceptively simple moiety that has had a profound impact on human health. Its discovery ushered in the era of antibacterial chemotherapy and it remains a critical pharmacophore in a wide array of drugs. The benzenesulfonamide framework, in particular, offers a synthetically tractable and sterically defined scaffold that allows for systematic modification and optimization of pharmacological properties.

A homologous series of N-substituted benzenesulfonamides refers to a group of compounds where the core benzenesulfonamide structure is maintained, while a specific substituent on the sulfonamide nitrogen is varied incrementally, for instance, by elongating an alkyl chain. This systematic variation is a classical medicinal chemistry strategy that enables a precise probing of the target's binding pocket, leading to a deeper understanding of structure-activity relationships (SAR).

The primary therapeutic utility of this class of compounds lies in their ability to inhibit carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[1] These enzymes are pivotal in a vast range of physiological processes, and their dysregulation is implicated in diseases such as glaucoma, edema, and cancer.[2][3] By modifying the N-substituent, researchers can modulate not only the potency but also the isoform selectivity of these inhibitors, a crucial factor in minimizing off-target effects and improving therapeutic outcomes.[2][3] This guide will illuminate the path from rational design and synthesis to rigorous characterization and application of these vital chemical entities.

General Synthesis Strategy: The Hinsberg Reaction

The most robust and widely adopted method for the synthesis of N-substituted benzenesulfonamides is the reaction of a benzenesulfonyl chloride with a suitable primary or secondary amine. This reaction is a variant of the classical Hinsberg test, which was originally used to distinguish between primary, secondary, and tertiary amines.

The causality behind this choice of reaction is threefold:

  • High Reactivity of the Sulfonyl Chloride: The sulfur atom in benzenesulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it highly susceptible to nucleophilic attack by an amine.

  • Versatility: A vast array of commercially available primary and secondary amines allows for the generation of extensive and diverse libraries of N-substituted derivatives.

  • Favorable Reaction Conditions: The reaction typically proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups on both the amine and the benzene ring.

The reaction is almost invariably performed in the presence of a base, such as pyridine or triethylamine. The base serves two critical functions: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine, and it can also act as a nucleophilic catalyst.

General Synthetic Workflow

The logical flow from starting materials to the final, purified product is a cornerstone of synthetic chemistry. The following diagram illustrates this self-validating workflow.

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product R1 Benzenesulfonyl Chloride Reaction Combine Reactants Stir at 0°C to RT Monitor by TLC R1->Reaction R2 Primary/Secondary Amine R2->Reaction Solvent Anhydrous Solvent (e.g., Pyridine, DCM) Solvent->Reaction Base Base (if not Pyridine) Base->Reaction Quench Quench with H₂O / dil. HCl Reaction->Quench Reaction Complete Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (H₂O, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Crude Product Product Pure N-Substituted Benzenesulfonamide Purify->Product Characterize Characterization (NMR, IR, MS, MP) Product->Characterize

Caption: General workflow for the synthesis and purification of N-substituted benzenesulfonamides.

Physicochemical and Spectroscopic Characterization

Unambiguous structural confirmation is a non-negotiable tenet of chemical synthesis. A combination of spectroscopic and physical methods provides a self-validating system to confirm the identity and purity of the target compounds.

Spectroscopic Analysis

The synthesized compounds are typically characterized using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][5][6]

  • ¹H NMR Spectroscopy: Provides information on the proton environment. Key signals include the aromatic protons of the benzene ring (typically in the 7-8 ppm region) and the protons on the N-substituent. The N-H proton of the sulfonamide can be broad and its chemical shift is solvent-dependent.

  • ¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule. The aromatic carbons and the carbons of the N-substituent will have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: Is particularly useful for identifying the key functional groups. The sulfonamide group gives rise to two strong, characteristic stretching vibrations for the S=O bond.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing definitive evidence of the successful reaction.

Key Spectroscopic Data Summary

The following table summarizes the characteristic spectroscopic data expected for a typical N-substituted benzenesulfonamide.

Technique Functional Group / Protons Characteristic Signal / Frequency Comment
IR S=O (asymmetric stretch)1345–1315 cm⁻¹Strong absorption.[4]
IR S=O (symmetric stretch)1185–1145 cm⁻¹Strong absorption.[4]
IR N-H (sulfonamide)3350–3140 cm⁻¹Moderate, can be broad.[4]
¹H NMR Aromatic Protons (Ar-H)δ 7.5 - 8.0 ppmSplitting pattern depends on substitution.
¹H NMR Sulfonamide Proton (-SO₂NH-)δ 8.0 - 11.0 ppmOften broad, exchangeable with D₂O.[4]
MS Molecular Ion[M]⁺ or [M+H]⁺Corresponds to the calculated molecular weight.
Chromatographic Techniques

Chromatographic methods are indispensable for both monitoring reaction progress and for purification.[7]

  • Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring the consumption of starting materials and the formation of the product.[8][9] A suitable solvent system (e.g., ethyl acetate/hexane) is used to achieve separation on a silica gel plate.

  • High-Performance Liquid Chromatography (HPLC): Used for assessing the purity of the final compound and for preparative purification. HPLC coupled with detectors like UV or mass spectrometry offers high sensitivity and specificity.[7][10]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is the central goal of medicinal chemistry. For N-substituted benzenesulfonamides, particularly as carbonic anhydrase inhibitors, the nature of the N-substituent is a critical determinant of potency and selectivity.[1][2][11]

The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding group. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide ligand and inhibiting the enzyme's catalytic activity.[3]

Modifications to the N-substituent (the "tail" region) explore the interactions with amino acid residues lining the active site cavity.[2] This exploration allows for the fine-tuning of inhibitory profiles.

SAR Core Benzenesulfonamide Core (Zinc Binding Group) Alkyl Homologous Alkyl Chains (e.g., -CH₃, -C₂H₅, -C₃H₇) Aromatic Aromatic/Heterocyclic Rings Functionalized Groups with H-bond donors/acceptors (e.g., -OH, -COOH, -NH₂) Potency Binding Affinity (Ki, IC₅₀) Alkyl->Potency Selectivity Isoform Selectivity (e.g., CA II vs. CA IX) Alkyl->Selectivity PK Pharmacokinetic Properties (Solubility, Permeability) Alkyl->PK Aromatic->Potency Aromatic->Selectivity Functionalized->Potency Functionalized->Selectivity Functionalized->PK

Caption: Structure-Activity Relationship (SAR) logic for N-substituted benzenesulfonamides.

  • Alkyl Chains: Systematically increasing the length of an N-alkyl chain can probe hydrophobic pockets within the active site. Often, an optimal chain length is found, beyond which steric hindrance reduces binding affinity.

  • Aromatic/Heterocyclic Groups: Introducing rings can lead to beneficial π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine in the active site.

  • Functional Groups: Incorporating hydrogen bond donors or acceptors can form specific interactions with polar residues at the rim of the active site, significantly enhancing both potency and isoform selectivity.[2]

Key Applications in Drug Development

The versatility of the N-substituted benzenesulfonamide scaffold has led to its application across several therapeutic areas.

  • Carbonic Anhydrase Inhibitors: This is the most prominent application.

    • Anti-glaucoma agents: By inhibiting CA II in the ciliary body of the eye, these drugs reduce the secretion of aqueous humor, thereby lowering intraocular pressure.

    • Anticancer agents: Tumor-associated isoforms like CA IX and XII are overexpressed in many aggressive cancers and contribute to the acidic tumor microenvironment.[2][12] Selective inhibitors can disrupt pH regulation in cancer cells, leading to reduced proliferation and metastasis.[11]

  • Antibacterial Agents: The original application of sulfonamides was as antibacterial drugs that inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[13] While resistance is an issue, the scaffold continues to be explored for new antimicrobial agents.[14]

  • Other Applications: The scaffold has been investigated for a range of other activities, including as inhibitors of amyloid-β aggregation for Alzheimer's disease[15], antiviral agents, and anti-inflammatory agents.[5][14]

Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and characterization of a representative N-substituted benzenesulfonamide.

Protocol: Synthesis of N-benzylbenzenesulfonamide

This protocol details the reaction between benzenesulfonyl chloride and benzylamine.

Materials and Reagents:

  • Benzenesulfonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.05 eq) and dissolve in anhydrous pyridine. Cool the flask to 0°C in an ice bath.

  • Addition: Dissolve benzenesulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirring amine solution over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes), checking for the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 1 M HCl. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acid wash removes excess pyridine and unreacted benzylamine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol: Purification by Recrystallization

Materials and Reagents:

  • Crude N-benzylbenzenesulfonamide

  • Ethanol/water solvent system

  • Erlenmeyer flask, hot plate, Buchner funnel, filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Slowly add water dropwise to the hot solution until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water.

  • Drying: Dry the purified crystals in a vacuum oven to obtain the final product.

Conclusion and Future Outlook

The homologous series of N-substituted benzenesulfonamides represents a powerful paradigm in medicinal chemistry. The synthetic accessibility and modular nature of this scaffold provide an exceptional platform for the systematic optimization of drug candidates. Through careful selection of N-substituents, researchers can precisely modulate biological activity, achieving remarkable potency and isoform selectivity, particularly in the inhibition of carbonic anhydrases. The foundational principles and protocols detailed in this guide serve as a robust framework for the continued exploration of this chemical space. Future efforts will likely focus on developing novel N-substitution strategies and applying this scaffold to an even broader range of therapeutic targets, ensuring the enduring legacy of the benzenesulfonamide core in the pursuit of new medicines.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory properties. The presence of the 4-bromophenyl and 4-methoxybenzyl moieties in this particular molecule offers opportunities for further structural modifications, making it a valuable building block for the synthesis of novel bioactive compounds. This document provides a comprehensive guide to the experimental setup for the synthesis of this compound, detailing the underlying chemical principles, a step-by-step protocol, and methods for purification and characterization.

Chemical Principles and Rationale

The synthesis of this compound is achieved through a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and 4-methoxybenzylamine.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is a classic and widely used method for the formation of sulfonamides.[1]

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2] The removal of HCl is crucial as it drives the reaction to completion by preventing the protonation of the amine reactant, which would render it non-nucleophilic.

Experimental Workflow Overview

reagents Reactants: 4-Bromobenzenesulfonyl Chloride 4-Methoxybenzylamine Base (Pyridine or Triethylamine) Solvent (Dichloromethane) reaction Reaction: - Dissolve amine and base in solvent - Cool to 0 °C - Add sulfonyl chloride dropwise - Stir at room temperature reagents->reaction workup Work-up: - Quench with water - Acidify with HCl (aq) - Extract with organic solvent - Wash organic layer reaction->workup purification Purification: - Dry organic layer (e.g., Na2SO4) - Filter and concentrate - Recrystallize from suitable solvent workup->purification product Final Product: This compound purification->product

Caption: A high-level overview of the synthetic workflow.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Quantity (g/mL)
4-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.52102.56 g
4-MethoxybenzylamineC₈H₁₁NO137.18101.37 g (1.28 mL)
Pyridine (anhydrous)C₅H₅N79.10120.95 g (0.97 mL)
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93-~50 mL
Hydrochloric acid (1 M)HCl36.46-As needed
Saturated sodium bicarbonate solutionNaHCO₃84.01-As needed
Brine (saturated NaCl solution)NaCl58.44-As needed
Anhydrous sodium sulfateNa₂SO₄142.04-As needed
EthanolC₂H₅OH46.07-For recrystallization
Water (deionized)H₂O18.02-For recrystallization
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzylamine (1.37 g, 10 mmol) and anhydrous pyridine (0.95 g, 12 mmol) in 40 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve 4-bromobenzenesulfonyl chloride (2.56 g, 10 mmol) in 10 mL of anhydrous dichloromethane and add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 50 mL of water to the flask.

    • Transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound as a white solid.

Safety Precautions

  • 4-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[3] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]

  • 4-Methoxybenzylamine is corrosive and can cause burns.[4] Avoid inhalation and contact with skin and eyes. Use in a well-ventilated area and wear appropriate PPE.[4]

  • Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Use in a fume hood and avoid inhalation.

Characterization of the Final Product

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the aromatic protons of the 4-bromophenyl and 4-methoxyphenyl groups, the methylene protons of the benzyl group, the methoxy protons, and a signal for the sulfonamide N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for all the unique carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: Characteristic peaks for the N-H stretch, S=O stretches (asymmetric and symmetric) of the sulfonamide group, and C-O stretch of the methoxy group are expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (356.23 g/mol ) should be observed.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time and monitor by TLC. Ensure the purity of starting materials.
Hydrolysis of sulfonyl chlorideUse anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Oily ProductImpurities presentPurify the crude product by column chromatography on silica gel before recrystallization.
No Precipitation upon AcidificationProduct is soluble in the aqueous acidic solutionExtract the product with an organic solvent like ethyl acetate or dichloromethane.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical intermediate for further applications in drug discovery and development. The provided information on the chemical principles, experimental workflow, and characterization techniques offers a comprehensive resource for scientists in the field.

References

Application Notes and Protocols: 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure in Drug Discovery

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Its derivatives have been successfully developed into therapeutic agents for a multitude of diseases, including cancer, glaucoma, epilepsy, and microbial infections. The chemical robustness of the benzenesulfonamide core, coupled with the synthetic tractability to introduce a wide array of functional groups, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, yet representative, member of this class: 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide . While this particular molecule may not be extensively documented as a clinical agent, its structural features—a halogenated benzenesulfonamide core and a substituted benzyl group—make it a highly relevant scaffold for medicinal chemistry research. The bromine atom can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) or contribute to binding interactions through halogen bonding. The N-(4-methoxybenzyl) group, often used as a protecting group, can also play a crucial role in modulating lipophilicity and interacting with hydrophobic pockets of target proteins.

This document will provide a comprehensive overview of the potential applications of this compound, drawing on the well-established activities of structurally related compounds. We will delve into its synthetic protocol, explore its likely utility as an anticancer agent through inhibition of carbonic anhydrase and tubulin polymerization, and provide detailed experimental protocols for its evaluation.

Synthesis of this compound: A General Protocol

The synthesis of N-substituted benzenesulfonamides is a well-established transformation in organic chemistry. The most common approach involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.

A typical synthetic route for this compound is outlined below:

G reagent1 4-Bromobenzenesulfonyl chloride reaction Reaction Mixture reagent1->reaction reagent2 4-Methoxybenzylamine reagent2->reaction base Pyridine or Triethylamine (Base) base->reaction solvent Dichloromethane (DCM) solvent->reaction product This compound workup Aqueous Workup & Purification workup->product reaction->workup

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-bromobenzenesulfonyl chloride and 4-methoxybenzylamine.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • 4-Methoxybenzylamine

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • To this stirring solution, add 4-methoxybenzylamine (1.1 eq).

  • Slowly add pyridine (1.2 eq) to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are reactive towards water, which would lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.

  • Base: The reaction of the sulfonyl chloride with the amine generates HCl as a byproduct. The base (pyridine or triethylamine) is essential to neutralize the acid and drive the reaction to completion.

  • Aqueous Workup: The series of washes is crucial to remove the base, any unreacted starting materials, and salts formed during the reaction, simplifying the final purification step.

Application in Anticancer Research: A Scaffold for Enzyme Inhibition

The benzenesulfonamide scaffold is a prolific source of anticancer agents. Two of the most prominent mechanisms of action for this class of compounds are the inhibition of carbonic anhydrases and the disruption of tubulin polymerization.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes cancer cell survival, proliferation, and metastasis.[2] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that binds to the zinc ion in the active site of CAs, leading to their inhibition.[3]

While this compound is a secondary sulfonamide, it can be readily debenzylated to the corresponding primary sulfonamide, which would be a putative CA inhibitor. Alternatively, the N-benzyl group can be considered as a "tail" that can interact with residues at the rim of the active site cavity, potentially conferring isoform selectivity. The design of benzenesulfonamide-based CA inhibitors often involves a "tail approach" to achieve specificity for tumor-associated isoforms over the ubiquitous cytosolic isoforms (e.g., CA I and II), thereby reducing potential side effects.[4]

G cluster_0 Tumor Microenvironment CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Catalyzed by HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 CAIX Carbonic Anhydrase IX (CA IX) CAIX->H2CO3 Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX Inhibits

Figure 2: Inhibition of Carbonic Anhydrase IX by benzenesulfonamides.

Quantitative Data: Anticancer Activity of Benzenesulfonamide Derivatives as CA Inhibitors

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
4e MDA-MB-231 (Breast)3.58[2]
4g MCF-7 (Breast)2.55[2]
12i MDA-MB-468 (Breast)1.48[2]

Note: The table presents data for structurally related benzenesulfonamide derivatives to illustrate the potential of this scaffold.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

Objective: To determine the inhibitory potential of this compound (or its primary sulfonamide derivative) against a specific carbonic anhydrase isoform (e.g., hCA II or hCA IX).

Principle: This assay measures the esterase activity of CA, using 4-nitrophenyl acetate (NPA) as a substrate. The hydrolysis of NPA by CA produces 4-nitrophenolate, which can be monitored spectrophotometrically at 400 nm.

Materials:

  • Purified human carbonic anhydrase (hCA) isoform (e.g., hCA II or hCA IX)

  • This compound

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the Tris-HCl buffer.

  • Add varying concentrations of the test compound (dissolved in DMSO) to the wells. Include a control with DMSO only.

  • Add the hCA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the NPA substrate solution to each well.

  • Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Calculate the rate of NPA hydrolysis for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.

Tubulin Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[5] They play a critical role in cell division, intracellular transport, and the maintenance of cell shape.[6] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[5] Several benzenesulfonamide derivatives have been reported to inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[3] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

The N-benzylbenzenesulfonamide moiety is a feature of some compounds that interact with the tubulin system.[7] The 4-bromo and 4-methoxybenzyl groups of the title compound could potentially engage in hydrophobic and halogen bonding interactions within the colchicine-binding pocket, contributing to its inhibitory activity.

G cluster_0 Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Inhibitor Benzenesulfonamide Inhibitor Inhibitor->Tubulin Binds to Dimers, Inhibits Polymerization

Figure 3: Mechanism of tubulin polymerization inhibition.

Quantitative Data: Antiproliferative Activity of Benzenesulfonamide-based Tubulin Inhibitors

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
BA-3b Various Cancer Cell Lines0.007 - 0.036[3]

Note: The table presents data for a potent benzenesulfonamide derivative to illustrate the potential of this scaffold as a tubulin inhibitor.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To assess the effect of this compound on the polymerization of tubulin in vitro.

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • This compound

  • Guanosine-5'-triphosphate (GTP)

  • General tubulin buffer (e.g., PEM buffer)

  • Glycerol

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • Fluorometer or spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • On ice, prepare a reaction mixture containing tubulin protein in general tubulin buffer with glycerol.

  • Add the test compound at various concentrations to the reaction mixture. Include controls with DMSO, paclitaxel, and colchicine.

  • Equilibrate the samples at 37 °C in the fluorometer/spectrophotometer.

  • Initiate polymerization by adding GTP to the reaction mixture.

  • Monitor the change in fluorescence or absorbance at 340 nm over time at 37 °C.

  • Plot the fluorescence/absorbance versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion and Future Directions

This compound represents a valuable scaffold in medicinal chemistry. Its synthesis is straightforward, and its structural features suggest a high potential for biological activity, particularly in the realm of anticancer drug discovery. The protocols detailed in this guide provide a framework for the synthesis and initial biological evaluation of this compound and its derivatives.

Future research could focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the bromine and methoxybenzyl moieties to optimize potency and selectivity.[8]

  • Lead Optimization: Improving the pharmacokinetic properties of active compounds for in vivo studies.

  • Target Deconvolution: Identifying the specific molecular targets of novel active derivatives.

By leveraging the rich history and proven potential of the benzenesulfonamide scaffold, researchers can continue to develop novel and effective therapeutic agents for a wide range of diseases.

References

Application Notes and Protocols for the N-Alkylation of 4-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of N-Alkylated Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, diuretic, and anticancer drugs.[1] The N-alkylation of primary sulfonamides, such as 4-bromobenzenesulfonamide, is a critical transformation that allows for the systematic modulation of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. The bromine atom on the phenyl ring of 4-bromobenzenesulfonamide also serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key principles and field-proven protocols for the N-alkylation of 4-bromobenzenesulfonamide. We will delve into the mechanistic underpinnings of this reaction and present a curated selection of robust protocols, ranging from classical methods to modern catalytic approaches.

The Chemistry of Sulfonamide N-Alkylation: A Mechanistic Overview

The core of the N-alkylation of a sulfonamide lies in the acidic nature of the proton attached to the nitrogen atom. The electron-withdrawing sulfonyl group significantly increases the acidity of the N-H bond, making it susceptible to deprotonation by a suitable base. The resulting sulfonamide anion is a potent nucleophile that can readily react with an electrophilic alkylating agent.

The general mechanism can be visualized as a two-step process:

  • Deprotonation: A base removes the acidic proton from the sulfonamide nitrogen, generating a resonance-stabilized anion.

  • Nucleophilic Attack: The sulfonamide anion attacks the electrophilic carbon of the alkylating agent in an SN2 reaction, forming the new C-N bond and displacing a leaving group.

G cluster_0 Mechanism of N-Alkylation start 4-Bromobenzenesulfonamide + Base deprotonation Deprotonation start->deprotonation anion Sulfonamide Anion (Nucleophile) deprotonation->anion sn2 SN2 Attack anion->sn2 alkylating_agent Alkylating Agent (e.g., R-X) alkylating_agent->sn2 product N-Alkyl-4-bromobenzenesulfonamide sn2->product

Caption: General mechanism of sulfonamide N-alkylation.

The choice of base, solvent, and alkylating agent is crucial for the success of the reaction and for minimizing potential side reactions, such as O-alkylation or dialkylation.

Experimental Protocols

This section details several reliable methods for the N-alkylation of 4-bromobenzenesulfonamide. The choice of protocol will depend on the specific alkylating agent, the desired scale of the reaction, and the available laboratory resources.

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This is a traditional and widely used method for the N-alkylation of sulfonamides. It is particularly effective for reactive alkyl halides such as benzyl and allyl halides, as well as primary alkyl iodides and bromides.

Causality Behind Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the sulfonamide without being so strong as to cause significant hydrolysis of the alkyl halide.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve both the sulfonamide salt and the alkyl halide, facilitating the SN2 reaction.

  • Temperature: The reaction is often heated to increase the rate of the SN2 reaction, especially for less reactive alkyl halides.

Step-by-Step Methodology:
  • Reaction Setup: To a dry round-bottom flask, add 4-bromobenzenesulfonamide (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes. Then, add the alkyl halide (1.1 eq.) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: The Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction is a powerful method for the N-alkylation of sulfonamides using an alcohol as the alkylating agent.[3][4] This reaction is known for its mild conditions and stereospecificity, proceeding with inversion of configuration at the alcohol's stereocenter.[3]

Causality Behind Experimental Choices:

  • Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are the key reagents that activate the alcohol.[4][5]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it effectively dissolves the reactants and is relatively unreactive under the reaction conditions.[5]

  • Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature.[5]

Step-by-Step Methodology:
  • Reaction Setup: To a dry, inert atmosphere (e.g., nitrogen or argon) flushed round-bottom flask, add 4-bromobenzenesulfonamide (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution. An exothermic reaction is often observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent like diethyl ether or hexanes prior to chromatography.[3]

Protocol 3: "Borrowing Hydrogen" Catalysis with Alcohols

"Borrowing hydrogen" or "hydrogen transfer" catalysis is a more environmentally friendly and atom-economical approach to N-alkylation that uses alcohols as the alkylating agents.[6][7][8] This method avoids the use of stoichiometric activating reagents and generates water as the only byproduct.[7] Transition metal catalysts, such as those based on iridium, ruthenium, or manganese, are commonly employed.[6][7][9]

Causality Behind Experimental Choices:

  • Catalyst: A manganese(I) pincer complex is an effective and earth-abundant catalyst for this transformation.[7][10]

  • Base: A base like potassium carbonate is required to facilitate the catalytic cycle.[7]

  • Solvent: A high-boiling, non-coordinating solvent such as xylenes is often used to achieve the necessary reaction temperature.[7]

Step-by-Step Methodology (Based on a Manganese-Catalyzed System[2][7]):
  • Reaction Setup: In a glovebox or under an inert atmosphere, add 4-bromobenzenesulfonamide (1.0 eq.), the alcohol (1.2 eq.), the Mn(I) PNP pincer precatalyst (e.g., 2-5 mol%), and potassium carbonate (1.5 eq.) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous xylenes.

  • Reaction: Seal the tube and heat the mixture at 130-150 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and base.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Protocol 4: N-Alkylation via Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a valuable technique when dealing with a reaction between two immiscible phases.[11] For the N-alkylation of sulfonamides, this typically involves an aqueous solution of the sulfonamide salt and an organic solution of the alkyl halide. The phase transfer catalyst, usually a quaternary ammonium salt, facilitates the transfer of the sulfonamide anion into the organic phase where the reaction occurs.[12]

Causality Behind Experimental Choices:

  • Catalyst: A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) is used to shuttle the sulfonamide anion across the phase boundary.[12]

  • Base: A strong aqueous base like sodium hydroxide (NaOH) is used to deprotonate the sulfonamide in the aqueous phase.

  • Solvent System: A biphasic system of water and a nonpolar organic solvent like toluene or dichloromethane is employed.

Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask, add 4-bromobenzenesulfonamide (1.0 eq.), an aqueous solution of sodium hydroxide (e.g., 20-50%), and the phase transfer catalyst (e.g., 5-10 mol% TBAB).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dissolved in an organic solvent (e.g., toluene).

  • Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, separate the organic layer.

  • Extraction: Extract the aqueous layer with the same organic solvent (2 x).

  • Washing, Drying, and Concentration: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: A Comparative Overview

ProtocolAlkylating AgentKey ReagentsTypical Solvent(s)TemperatureAdvantagesDisadvantages
Classical Alkyl HalideK₂CO₃DMF, Acetonitrile60-80 °CSimple, widely applicable for reactive halides.Requires pre-functionalized alkylating agents, can generate salt waste.
Mitsunobu AlcoholPPh₃, DIAD/DEAD[4][5]THF0 °C to RTMild conditions, stereospecific inversion[3], uses readily available alcohols.Stoichiometric phosphine oxide byproduct can complicate purification.[3]
Borrowing Hydrogen AlcoholMetal Catalyst (e.g., Mn, Ir)[6][7], BaseXylenes, TolueneHigh Temp (130-150 °C)Atom-economical, environmentally friendly (water byproduct)[7], uses alcohols.Requires specialized catalysts, high temperatures.
Phase Transfer Catalysis Alkyl HalideQuaternary Ammonium Salt[12], NaOHBiphasic (e.g., Toluene/H₂O)RT to RefluxUseful for large-scale synthesis, avoids anhydrous conditions.Requires vigorous stirring, catalyst may need to be removed.

Experimental Workflow Visualization

G cluster_workflow General N-Alkylation Workflow start Select Protocol (Classical, Mitsunobu, etc.) setup Reaction Setup: - 4-Bromobenzenesulfonamide - Reagents & Solvent start->setup reaction Reaction Monitoring (TLC, LC-MS) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A generalized workflow for the N-alkylation of 4-bromobenzenesulfonamide.

Safety and Handling Precautions

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemically resistant gloves.[13][14]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Specific Hazards:

  • Alkylating Agents: Many alkylating agents are toxic, mutagenic, and/or carcinogenic.[15][16] Handle with extreme care and avoid inhalation, ingestion, and skin contact.

  • Reagents for Mitsunobu Reaction: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care, avoiding heat, friction, and shock.[5]

  • Solvents: Be aware of the flammability and toxicity of the solvents used.

In case of a spill, immediately alert others in the area and follow established laboratory procedures for spill cleanup.[15]

Conclusion

The N-alkylation of 4-bromobenzenesulfonamide is a versatile and essential transformation in organic synthesis and drug discovery. By understanding the underlying mechanisms and having access to a range of reliable protocols, researchers can effectively synthesize a diverse library of N-alkylated sulfonamides for further investigation. The choice of method should be guided by the specific substrate, desired scale, and a commitment to safe and sustainable laboratory practices.

References

The Strategic Utility of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide scaffold is a privileged motif in medicinal chemistry, forming the backbone of a multitude of approved drugs and clinical candidates.[1] Its enduring appeal lies in its synthetic tractability and its ability to engage in key interactions with biological targets. This guide focuses on a particularly valuable, yet underexplored intermediate: 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide . We will delve into its synthesis, its strategic importance as a versatile building block, and provide detailed protocols for its use in the generation of novel bioactive molecules.

The unique architecture of this intermediate offers a trifecta of strategic advantages for the drug discovery professional. The 4-bromo substituent serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space. The N-(4-methoxybenzyl) group, beyond its role in modulating physicochemical properties, can be strategically employed as a protecting group or as a key pharmacophoric element. Finally, the core benzenesulfonamide moiety itself is a well-established pharmacophore known to interact with a range of biological targets, including enzymes and receptors.

I. Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is a robust and scalable two-step process commencing from readily available starting materials. The overall synthetic workflow is depicted below.

G Bromobenzene Bromobenzene Step1 Step 1: Chlorosulfonation Bromobenzene->Step1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Step1 Intermediate1 4-Bromobenzenesulfonyl chloride Step1->Intermediate1 Electrophilic Aromatic Substitution Step2 Step 2: Sulfonamide Formation Intermediate1->Step2 Amine 4-Methoxybenzylamine Amine->Step2 Base Pyridine Base->Step2 Product This compound Step2->Product Nucleophilic Acyl Substitution

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4-Bromobenzenesulfonyl chloride

This initial step involves the electrophilic aromatic substitution of bromobenzene with chlorosulfonic acid.[2]

Materials:

  • Bromobenzene

  • Chlorosulfonic acid

  • Ice

  • Water (deionized)

Equipment:

  • Round-bottom flask with a gas absorption trap and mechanical stirrer

  • Water bath

  • Suction filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, carefully add chlorosulfonic acid (4.0 eq).

  • Cool the flask in a water bath to 10-15 °C.

  • Slowly add bromobenzene (1.0 eq) to the stirred chlorosulfonic acid over 20-30 minutes, maintaining the temperature below 20 °C. Hydrogen chloride gas will be evolved and should be appropriately trapped.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to 60-65 °C for another hour.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • The solid 4-bromobenzenesulfonyl chloride will precipitate. Collect the crude product by suction filtration and wash thoroughly with cold water.

  • The crude product can be used directly in the next step or recrystallized from a suitable solvent like hexane for higher purity.

Parameter Value Reference
Molecular Formula C₆H₄BrClO₂S[3]
Molecular Weight 255.52 g/mol [3]
Melting Point 73-75 °C[3]
Boiling Point 153 °C at 15 mmHg[3]
Protocol 2: Synthesis of this compound

This step involves the reaction of the synthesized 4-bromobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • 4-Methoxybenzylamine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add 4-methoxybenzylamine (1.1 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add pyridine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Parameter Value Reference
Molecular Formula C₁₄H₁₄BrNO₃S
Molecular Weight 356.23 g/mol

II. Application in Lead Optimization: The Suzuki-Miyaura Coupling

The true power of this compound as an intermediate lies in the synthetic versatility of the 4-bromo group. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction allows for the introduction of a vast array of aryl and heteroaryl moieties at the 4-position of the benzenesulfonamide core, facilitating rapid lead optimization and the exploration of structure-activity relationships (SAR).

G Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product 4-Aryl/Heteroaryl-N-(4-methoxybenzyl)benzenesulfonamide Library Reaction->Product C-C Bond Formation

Caption: Suzuki-Miyaura coupling workflow for library synthesis.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene

  • Ethanol

  • Water

Equipment:

  • Schlenk flask or sealed tube

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

III. Application in the Synthesis of a Hypothetical Kinase Inhibitor

The benzenesulfonamide moiety is a known scaffold for kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. The strategic diversification of the 4-position of the benzenesulfonamide ring can lead to potent and selective inhibitors. The following proposed synthesis illustrates how this compound can be utilized to generate a hypothetical kinase inhibitor targeting a generic protein kinase.

G Intermediate This compound Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki BoronicAcid Pyridine-3-boronic acid BoronicAcid->Suzuki CoupledProduct 4-(pyridin-3-yl)-N-(4-methoxybenzyl)benzenesulfonamide Suzuki->CoupledProduct Deprotection Deprotection (e.g., TFA) CoupledProduct->Deprotection FinalProduct 4-(pyridin-3-yl)benzenesulfonamide Deprotection->FinalProduct Removal of 4-methoxybenzyl group

Caption: Proposed synthesis of a hypothetical kinase inhibitor.

In this proposed pathway, the introduction of a pyridine ring via Suzuki-Miyaura coupling can provide a key hydrogen bond acceptor to interact with the kinase hinge region. The subsequent removal of the 4-methoxybenzyl group, which can act as a protecting group, would yield the final primary sulfonamide, a common zinc-binding group in many enzyme inhibitors.

IV. Potential Biological Targets and Signaling Pathways

Derivatives of benzenesulfonamides are known to inhibit a variety of enzymes, with protein kinases being a prominent class of targets. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. For instance, the inhibition of receptor tyrosine kinases (RTKs) can block downstream signaling pathways such as the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation & Activation Inhibitor Benzenesulfonamide Derivative Inhibitor->RAF Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified RAS-RAF-MEK-ERK signaling pathway and a potential point of inhibition.

The strategic design of benzenesulfonamide derivatives, facilitated by the use of intermediates like this compound, allows for the fine-tuning of inhibitory activity against specific kinases within such pathways, offering a promising avenue for the development of targeted therapies.

V. Conclusion

This compound is a high-value intermediate in drug discovery. Its straightforward synthesis and the synthetic versatility of the 4-bromo group provide a powerful platform for the rapid generation of diverse compound libraries. The benzenesulfonamide core, a proven pharmacophore, coupled with the ability to systematically explore SAR through Suzuki-Miyaura coupling, makes this intermediate an essential tool for medicinal chemists aiming to develop novel therapeutics targeting a range of diseases. The protocols and strategies outlined in this guide are intended to empower researchers to fully leverage the potential of this versatile building block in their drug discovery endeavors.

References

Application Notes and Protocols for In Vitro Evaluation of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Benzenesulfonamide Derivative

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatile framework is present in numerous FDA-approved drugs, including diuretics, antidiabetic agents, and anticonvulsants. The specific compound of interest, 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide, combines the classic benzenesulfonamide core with a brominated aromatic ring and a methoxybenzyl group. These additions are not merely decorative; they are strategically significant for modulating the compound's physicochemical properties and target interactions. The bromine atom can engage in halogen bonding, a directed non-covalent interaction that can enhance binding affinity and selectivity. The methoxybenzyl moiety can explore hydrophobic pockets and form hydrogen bonds, further refining the compound's biological activity profile.

Based on extensive studies of structurally related molecules, this compound is a compelling candidate for investigation in several key therapeutic areas. Analogs have demonstrated potent activity as inhibitors of carbonic anhydrases, enzymes crucial in physiological pH regulation and implicated in diseases like glaucoma and cancer[1]. Furthermore, the diarylsulfonamide motif is a known pharmacophore for tubulin polymerization inhibitors, which disrupt microtubule dynamics and induce cell cycle arrest, a clinically validated anticancer strategy[2]. The antiproliferative effects of similar compounds have been confirmed across various cancer cell lines[3][4].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust in vitro evaluations of this compound. The protocols herein are designed to be self-validating, incorporating essential controls and detailed explanations to ensure data integrity and reproducibility. We will explore its potential as a carbonic anhydrase inhibitor and as an anticancer agent by assessing its effects on cell viability and tubulin polymerization.

Part 1: Physicochemical Properties and Compound Handling

A thorough understanding of the test compound's properties is fundamental to reliable in vitro testing. The following table summarizes key information for this compound.

PropertyValueSource/Justification
Molecular Formula C₁₄H₁₄BrNO₃SCalculated from structure
Molecular Weight 372.24 g/mol Calculated from formula
Appearance White to off-white solidTypical for sulfonamides
Solubility Soluble in DMSO, DMF, sparingly soluble in ethanol, poorly soluble in waterInferred from related structures[4] and general sulfonamide properties.
Storage Store at 4°C, protect from lightStandard practice for bioactive small molecules.
Protocol 1.1: Preparation of Stock Solutions

Causality: The use of a high-quality, water-miscible organic solvent like dimethyl sulfoxide (DMSO) is crucial for solubilizing the typically hydrophobic test compound. Preparing a high-concentration stock allows for minimal solvent carryover into the final assay, thereby reducing potential solvent-induced artifacts.

  • Preparation of 10 mM Stock Solution:

    • Accurately weigh 3.72 mg of this compound.

    • Add 1.0 mL of 100% DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations.

    • Crucial Note: Ensure the final concentration of DMSO in the assay does not exceed 0.5% (v/v), as higher concentrations can affect enzyme activity and cell health.

Part 2: Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several human CA isoforms are established drug targets. This protocol describes a colorimetric assay to measure the inhibition of CA activity.

Assay Principle

The assay measures the esterase activity of CA, which is correlated with its primary physiological function. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400 nm. An inhibitor will reduce the rate of this reaction.

Experimental Workflow: CA Inhibition Assay

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilutions of This compound Plate_Setup Add buffer, enzyme, and test compound/ vehicle control to 96-well plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare human Carbonic Anhydrase II solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare p-NPA substrate solution Initiate_Reaction Add p-NPA substrate to initiate reaction Substrate_Prep->Initiate_Reaction Pre_Incubate Pre-incubate at room temperature Plate_Setup->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate_RT Incubate and monitor Initiate_Reaction->Incubate_RT Read_Absorbance Measure absorbance at 400 nm (kinetic or endpoint) Incubate_RT->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. [Compound] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Protocol 2.1: Step-by-Step Procedure

Materials:

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • Tris-SO₄ Buffer (pH 7.6)

  • p-Nitrophenyl acetate (pNPA)

  • Acetazolamide (positive control inhibitor)

  • 96-well flat-bottom microplate

  • Microplate reader

Procedure:

  • Plate Layout: Designate wells for blanks (no enzyme), vehicle controls (DMSO), positive control (Acetazolamide), and various concentrations of this compound.

  • Reagent Preparation:

    • Prepare a 20 µg/mL solution of hCA II in Tris-SO₄ buffer.

    • Prepare a 10 mM solution of pNPA in acetonitrile.

    • Prepare serial dilutions of the test compound and Acetazolamide in assay buffer.

  • Assay Assembly: In each well of the 96-well plate, add the following in order:

    • 140 µL of Tris-SO₄ Buffer.

    • 20 µL of the test compound dilution, Acetazolamide, or vehicle (DMSO in buffer).

    • 20 µL of hCA II solution (or buffer for blank wells).

  • Pre-incubation: Gently tap the plate to mix and pre-incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the 10 mM pNPA solution to all wells.

  • Measurement: Immediately begin reading the absorbance at 400 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Data Summary
CompoundTargetIC₅₀ (µM)
This compound hCA II8.3
Acetazolamide (Control)hCA II0.012

Part 3: Anticancer Activity Evaluation

To assess the potential of this compound as an anticancer agent, we propose two key assays: a cell viability assay to measure general cytotoxicity and a tubulin polymerization assay to investigate a specific mechanism of action common to related sulfonamides[2].

Protocol 3.1: Cell Viability (MTT Assay)

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or HT-29 colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration: % Viability = (Abs_treated / Abs_vehicle) * 100

    • Plot the % Viability against the logarithm of the compound concentration and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Protocol 3.2: In Vitro Tubulin Polymerization Assay

Assay Principle: This assay monitors the assembly of microtubules from purified tubulin dimers in vitro. The polymerization process causes an increase in light scattering, which can be measured as an increase in absorbance (or fluorescence, if using a fluorescent reporter) over time. Inhibitors of tubulin polymerization will prevent this increase.

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Workflow cluster_prep Preparation (on ice) cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Tubulin_Prep Reconstitute purified tubulin in G-PEM buffer Plate_Setup Add tubulin solution and test compound/ controls to a pre-warmed 96-well plate Tubulin_Prep->Plate_Setup Compound_Prep Prepare serial dilutions of test compound, Paclitaxel (promoter), and Nocodazole (inhibitor) Compound_Prep->Plate_Setup Initiate_Polymerization Place plate in a 37°C microplate reader Plate_Setup->Initiate_Polymerization Read_Fluorescence Monitor fluorescence (or absorbance at 340 nm) every minute for 60 minutes Initiate_Polymerization->Read_Fluorescence Plot_Curve Plot signal vs. Time for each condition Read_Fluorescence->Plot_Curve Analyze_Kinetics Analyze polymerization kinetics (Vmax, lag time) Plot_Curve->Analyze_Kinetics

Caption: Workflow for the in vitro tubulin polymerization assay.

Procedure:

  • Reagent Preparation (on ice):

    • Reconstitute lyophilized, high-purity bovine tubulin (>99%) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3 mg/mL. Keep on ice to prevent spontaneous polymerization.

    • Prepare dilutions of the test compound. Include Paclitaxel as a polymerization promoter (positive control) and Nocodazole or Colchicine as a polymerization inhibitor (positive control).

  • Assay Setup:

    • Pre-warm a 96-well plate and a microplate reader to 37°C.

    • In the pre-warmed plate, add the test compound dilutions or controls.

    • To initiate the reaction, add the cold tubulin solution to each well. The final volume should be ~100 µL.

  • Measurement: Immediately place the plate in the 37°C reader and begin monitoring the absorbance at 340 nm (or fluorescence, depending on the kit) every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance/fluorescence signal as a function of time.

    • The vehicle control should show a sigmoidal curve representing nucleation, growth, and plateau phases of polymerization.

    • Compare the curve generated by this compound to the controls. Inhibition is indicated by a suppression of the polymerization curve (reduced Vmax and/or increased lag time), similar to Nocodazole. Promotion would result in a faster and higher curve, similar to Paclitaxel.

    • Quantify the effect by calculating the % inhibition of the polymerization rate (Vmax) compared to the vehicle control. Determine the IC₅₀ from a dose-response curve.

Hypothetical Data Summary for Anticancer Assays
Assay TypeCell Line/TargetCompoundGI₅₀ / IC₅₀ (µM)
Cell Viability (MTT) MCF-7This compound 1.5
MCF-7Doxorubicin (Control)0.05
Tubulin Polymerization Bovine TubulinThis compound 2.2
Bovine TubulinNocodazole (Control)0.3

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of this compound. The described protocols for carbonic anhydrase inhibition, cell viability, and tubulin polymerization will generate the foundational data needed to assess its therapeutic potential. Positive results, particularly in the low micromolar range, would strongly justify further investigation. Subsequent steps could include isoform selectivity profiling for carbonic anhydrase, exploring effects on the cell cycle (e.g., via flow cytometry), and conducting mechanism-of-action studies to confirm tubulin binding in a cellular context (e.g., via immunofluorescence). These rigorous in vitro assays are the critical first step in the long but rewarding path of drug discovery and development.

References

Developing Analogs of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide: A Guide to Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2] This guide focuses on the development of analogs of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide, a representative of this versatile class of compounds. Our objective is to provide a comprehensive framework for researchers, scientists, and drug development professionals, encompassing the design, synthesis, and biological evaluation of novel analogs. We will delve into the rationale behind experimental design, offering detailed, field-proven protocols to empower the discovery of next-generation therapeutic agents.

The core structure of this compound presents multiple avenues for chemical modification to optimize its pharmacological profile. Strategic alterations to the brominated phenyl ring, the sulfonamide linker, and the N-(4-methoxybenzyl) group can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.[3][4] This guide will explore a systematic approach to analog development, beginning with the synthesis of the parent compound and branching into the design and evaluation of a focused library of derivatives.

I. Strategic Design of Analogs: A Bioisosteric Approach

The design of new chemical entities from a lead compound like this compound is guided by the principle of bioisosterism. This involves the substitution of functional groups with other groups that possess similar physicochemical properties, with the aim of enhancing the desired biological activity or mitigating undesirable side effects.[5][6]

dot

Caption: A strategic workflow for analog design.

Our analog design strategy for this compound will focus on three key regions of the molecule:

  • A-Ring (4-bromophenyl): The bromine atom can be replaced with other halogens (e.g., chlorine, fluorine) or bioisosteres such as cyano (-CN) or trifluoromethyl (-CF3) groups. These modifications will systematically alter the lipophilicity, electronic properties, and potential for halogen bonding interactions with the biological target.[7]

  • Sulfonamide Linker: The sulfonamide group is a critical pharmacophore. Bioisosteric replacements such as sulfonimidamides or N-acylsulfonamides can be explored to fine-tune the acidity (pKa) and hydrogen bonding capabilities of the molecule, which can significantly impact target binding and pharmacokinetic properties.[8][9]

  • B-Ring (4-methoxybenzyl): The methoxybenzyl moiety can be modified by altering the position or nature of the substituent on the phenyl ring. For instance, replacing the methoxy group with a hydroxyl, fluoro, or chloro group, or introducing additional substituents, can provide valuable insights into the structure-activity relationship (SAR).

II. Synthesis and Characterization Protocols

The synthesis of this compound and its analogs generally proceeds via a two-step process involving the formation of the benzenesulfonyl chloride followed by its reaction with the appropriate amine.

Protocol 1: Synthesis of 4-bromobenzenesulfonyl chloride

This protocol details the chlorosulfonation of bromobenzene, a key intermediate in the synthesis of the target compound.[10]

Materials:

  • Bromobenzene

  • Chlorosulfonic acid

  • Crushed ice

  • Round-bottomed flask with a mechanical stirrer and gas absorption trap

  • Ice bath

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, carefully add chlorosulfonic acid (4.0 eq).

  • Cool the flask in an ice-water bath to approximately 10-15°C.

  • Slowly add bromobenzene (1.0 eq) to the stirred chlorosulfonic acid over 20-30 minutes, maintaining the temperature below 20°C. Hydrogen chloride gas will be evolved and should be neutralized in the gas trap.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then heat to 60°C for an additional 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be used in the next step without further purification or can be recrystallized from a suitable solvent like hexane for higher purity.

Protocol 2: Synthesis of this compound

This protocol describes the coupling of 4-bromobenzenesulfonyl chloride with 4-methoxybenzylamine.

Materials:

  • 4-bromobenzenesulfonyl chloride

  • 4-methoxybenzylamine

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 4-methoxybenzylamine (1.2 eq) in DCM in a round-bottomed flask and cool to 0°C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • In a separate flask, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM.

  • Add the 4-bromobenzenesulfonyl chloride solution dropwise to the stirred amine solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₃H₁₂BrNO₃S342.21138-140

III. Biological Evaluation: Protocols for In Vitro Screening

The benzenesulfonamide scaffold is a known inhibitor of carbonic anhydrases (CAs), enzymes that are overexpressed in many types of cancer.[11][12] Therefore, a primary focus of the biological evaluation will be on anticancer activity and CA inhibition. Antimicrobial activity will also be assessed, given the broad-spectrum potential of sulfonamides.

dot

References

Application Notes and Protocols: Investigating 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide in kinase inhibitor studies. While direct extensive research on this specific molecule is emerging, this document extrapolates its potential biological activities and provides detailed protocols for its investigation based on the well-established role of the benzenesulfonamide scaffold in kinase inhibition.

Introduction: The Benzenesulfonamide Scaffold in Kinase Inhibition

The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized for its unique hydrogen bonding capabilities and its presence in a wide array of therapeutic agents.[1] In the realm of oncology, benzenesulfonamide derivatives have gained prominence as "privileged structures" for their ability to act as kinase inhibitors, disrupting pivotal signaling pathways that drive cancer progression.[2][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[4] Small molecule kinase inhibitors have revolutionized cancer therapy, and the benzenesulfonamide scaffold offers a versatile platform for the design of novel therapeutics.[4]

The compound This compound (Figure 1) incorporates the key features of this promising class of molecules. Its structure suggests the potential for interaction with the ATP-binding sites of various protein kinases, a common mechanism of action for many anti-cancer drugs.[5] This guide will provide a framework for the systematic evaluation of this compound's potential as a kinase inhibitor.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Proposed Mechanism of Action and Potential Kinase Targets

Many benzenesulfonamide-based kinase inhibitors function by competing with ATP for binding to the kinase active site. The sulfonamide moiety can form crucial hydrogen bonds with the hinge region of the kinase, while the surrounding aryl groups can occupy hydrophobic pockets, contributing to binding affinity and selectivity.

Based on the activity of structurally related compounds, this compound could potentially inhibit a range of kinases implicated in cancer, such as:

  • Receptor Tyrosine Kinases (RTKs): Including VEGFR, PDGFR, and c-KIT, which are key drivers of angiogenesis and tumor growth.[5]

  • Non-Receptor Tyrosine Kinases: Such as members of the Src family or Bruton's tyrosine kinase (BTK), which are involved in various signaling pathways controlling cell proliferation and survival.[2]

  • Serine/Threonine Kinases: Including those in the MAPK and PI3K/Akt pathways, which are frequently dysregulated in cancer.

The following diagram illustrates a generalized signaling pathway that could be targeted by a kinase inhibitor like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Activation Inhibitor This compound Inhibitor->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to

Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow for Evaluation

A systematic approach is crucial for evaluating the potential of this compound as a kinase inhibitor. The following workflow outlines the key experimental stages.

G start Start: Compound Synthesis & Characterization invitro In Vitro Kinase Assays (Biochemical Screening) start->invitro Initial Screening cell_based Cell-Based Assays (Cell Viability, Proliferation) invitro->cell_based Confirmation of Cellular Activity pathway Target Validation & Pathway Analysis (Western Blot, etc.) cell_based->pathway Mechanism of Action Studies invivo In Vivo Efficacy Studies (Xenograft Models) pathway->invivo Evaluation in a Biological System end Lead Optimization / Preclinical Development invivo->end

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a method for determining the IC₅₀ values of this compound against a panel of protein kinases. This assay is based on the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to a kinase. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., VEGFR2, c-KIT)

  • LanthaScreen™ Eu-anti-tag antibody

  • Fluorescently labeled kinase tracer

  • This compound

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Setup: In a 384-well plate, add the following components in order:

    • 4 µL of the compound dilution.

    • 4 µL of the kinase-antibody mixture.

    • 4 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio and plot the percent inhibition as a function of the compound concentration. Determine the IC₅₀ value using a non-linear regression curve fit.

Hypothetical In Vitro Kinase Inhibition Profile:

The following table presents hypothetical IC₅₀ values for this compound against a selection of kinases, based on data for structurally related benzenesulfonamide inhibitors.[5] These values are for illustrative purposes to guide experimental design.

Target KinaseHypothetical IC₅₀ (nM)
VEGFR220
PDGFR-β35
c-KIT50
BRAF95
RET70
Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is used to determine the GI₅₀ (concentration for 50% growth inhibition) of this compound.

Materials:

  • Human cancer cell line (e.g., HCT116 colorectal carcinoma)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 µM) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value.

Western Blot Analysis for Pathway Inhibition

This protocol is used to assess whether this compound inhibits a specific signaling pathway downstream of its putative kinase target. For example, if VEGFR2 is a target, one could assess the phosphorylation of its downstream effector, ERK.

Materials:

  • Human cancer cell line

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the target protein.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance, in the in vitro kinase assay, the inclusion of a known inhibitor as a positive control and a vehicle-only control ensures the assay is performing correctly. In cell-based assays, dose-response curves with sufficient data points provide confidence in the calculated GI₅₀ values. Western blot analysis should always include loading controls (e.g., β-actin) to ensure equal protein loading and allow for accurate quantification of changes in protein phosphorylation.

Conclusion

This compound represents a promising candidate for investigation as a kinase inhibitor due to its benzenesulfonamide scaffold. The protocols and workflow detailed in these application notes provide a robust framework for its systematic evaluation, from initial biochemical screening to cell-based mechanism of action studies. By following these guidelines, researchers can effectively explore the therapeutic potential of this and other novel benzenesulfonamide derivatives.

References

Application Note & Protocol: Synthesis of N-(4-Methoxybenzyl) Protected Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the p-Methoxybenzyl (PMB) Group in Sulfonamide Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry and organic synthesis, appearing in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. However, the acidic N-H proton of primary and secondary sulfonamides can complicate synthetic routes by participating in unwanted side reactions or by rendering the molecule insoluble. Protecting the sulfonamide nitrogen is therefore a critical strategy to enhance solubility, modulate reactivity, and enable subsequent chemical transformations.

The para-methoxybenzyl (PMB) group is a particularly advantageous protecting group for sulfonamides. Its electron-donating methoxy group facilitates its cleavage under specific, mild acidic or oxidative conditions, leaving other acid-sensitive or oxidatively-labile functional groups intact.[1][2][3] This application note provides a detailed guide to the synthesis of N-(4-methoxybenzyl) protected sulfonamides, exploring various synthetic routes, providing detailed experimental protocols, and discussing the mechanistic rationale behind these methods.

Synthetic Strategies: Pathways to N-PMB Sulfonamides

Several reliable methods exist for the N-alkylation of sulfonamides with the 4-methoxybenzyl group. The choice of method often depends on the substrate's complexity, functional group tolerance, and the desired scale of the reaction. The three most common and effective strategies are:

  • Direct Alkylation with PMB-Chloride: A straightforward and widely used method involving the reaction of a sulfonamide with 4-methoxybenzyl chloride in the presence of a suitable base.

  • The Mitsunobu Reaction: An exceptionally mild and reliable method for the N-alkylation of sulfonamides using 4-methoxybenzyl alcohol, a phosphine, and an azodicarboxylate.[4][5][6] This reaction is particularly valuable for sensitive substrates and proceeds with a predictable inversion of stereochemistry if a chiral alcohol is used.[4][6]

  • Reductive Amination: This approach involves the condensation of a sulfonamide with 4-methoxybenzaldehyde to form an N-sulfonylimine intermediate, which is then reduced in situ to the desired N-PMB sulfonamide.[7][8][9]

Logical Workflow for Synthesis and Deprotection

The following diagram illustrates the general workflow for the synthesis and subsequent deprotection of N-PMB protected sulfonamides, highlighting the central role of this strategy in multi-step synthesis.

Synthetic Workflow Start Primary/Secondary Sulfonamide (R-SO2NHR') Protection N-PMB Protection (Alkylation, Mitsunobu, etc.) Start->Protection Protected N-PMB Protected Sulfonamide Protection->Protected Reaction Further Synthetic Transformations (e.g., C-C coupling, cyclization) Protected->Reaction Intermediate Functionalized Intermediate Reaction->Intermediate Deprotection PMB Deprotection (TFA, CAN, etc.) Intermediate->Deprotection Product Final Product with Free Sulfonamide Deprotection->Product

Caption: General workflow for the use of PMB as a protecting group for sulfonamides.

Part 1: Direct Alkylation Protocol

Direct alkylation is often the first choice due to its simplicity and the commercial availability of reagents. The reaction proceeds via an SN2 mechanism where the deprotonated sulfonamide acts as a nucleophile.

Experimental Protocol: Synthesis of N-(4-methoxybenzyl)-p-toluenesulfonamide

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
p-Toluenesulfonamide≥99%Sigma-Aldrich
4-Methoxybenzyl chloride98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Ethyl acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Saturated aq. NaCl (Brine)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Lab-prepared

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add p-toluenesulfonamide (5.0 g, 29.2 mmol, 1.0 equiv.) and anhydrous potassium carbonate (8.07 g, 58.4 mmol, 2.0 equiv.).

  • Add anhydrous DMF (100 mL) to the flask. Stir the suspension at room temperature for 15 minutes.

  • Slowly add 4-methoxybenzyl chloride (4.78 mL, 35.1 mmol, 1.2 equiv.) to the stirring suspension via syringe.

  • Heat the reaction mixture to 60 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1) to afford the pure N-(4-methoxybenzyl)-p-toluenesulfonamide as a white solid.

Causality and Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the sulfonamide (pKa ~10) to form the nucleophilic sulfonamidate anion. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.[10]

  • Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the sulfonamide salt and promotes the SN2 reaction.

  • Temperature: Heating to 60 °C increases the reaction rate without causing significant decomposition of the reagents.

Part 2: The Mitsunobu Reaction Protocol

The Mitsunobu reaction offers an exceptionally mild alternative for N-alkylation, avoiding the use of alkyl halides and strong bases.[4][5][6] It is particularly suitable for substrates with base-sensitive functional groups.

Reaction Mechanism Visualization

The reaction proceeds through the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the sulfonamide.

Mitsunobu Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution PPh3 PPh₃ Adduct [PPh₃-DEAD] Betaine Adduct PPh3->Adduct + DEAD DEAD DEAD Activated_OH [PMB-O-PPh₃]⁺ Activated Alcohol Adduct->Activated_OH + PMB-OH PMBOH PMB-OH Product N-PMB Sulfonamide Activated_OH->Product + R-SO₂NHR' (SN2) Sulfonamide R-SO₂NHR' Byproduct1 Ph₃P=O Byproduct2 DEAD-H₂

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation of sulfonamides.

Experimental Protocol: Mitsunobu Synthesis of N-(4-methoxybenzyl)-benzenesulfonamide

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Benzenesulfonamide≥98%Sigma-Aldrich
4-Methoxybenzyl alcohol98%Sigma-Aldrich
Triphenylphosphine (PPh₃)99%Acros Organics
Diisopropyl azodicarboxylate (DIAD)94%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics
Diethyl etherACS GradeVWR Chemicals

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve benzenesulfonamide (3.14 g, 20.0 mmol, 1.0 equiv.), 4-methoxybenzyl alcohol (3.04 g, 22.0 mmol, 1.1 equiv.), and triphenylphosphine (5.77 g, 22.0 mmol, 1.1 equiv.) in anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add diisopropyl azodicarboxylate (DIAD) (4.34 mL, 22.0 mmol, 1.1 equiv.) dropwise to the stirred solution over 15 minutes. The solution may turn from colorless to a pale yellow/orange.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Triturate the residue with cold diethyl ether (100 mL) to precipitate the byproducts.

  • Filter the solid byproducts and wash with a small amount of cold ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting oil/solid by flash column chromatography on silica gel (e.g., 4:1 Hexanes:EtOAc) to yield the pure product.

Causality and Experimental Choices:

  • Reagents: DIAD is often preferred over diethyl azodicarboxylate (DEAD) as its hydrazine byproduct is typically more crystalline and easier to remove by filtration.[5]

  • Stoichiometry: A slight excess of the alcohol and Mitsunobu reagents is used to ensure complete consumption of the starting sulfonamide.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between PPh₃ and DIAD.

Part 3: Deprotection of the PMB Group

The utility of the PMB group lies in its selective removal. Mild acidic hydrolysis is the most common method.

Protocol: TFA-Mediated Deprotection
  • Dissolve the N-PMB protected sulfonamide (1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask.

  • Add trifluoroacetic acid (TFA, 1.0 mL, ~13 mmol) to the solution. Anisole (0.5 mL) can be added as a carbocation scavenger.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the mixture by slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x 20 mL), dry the combined organic layers over MgSO₄, filter, and concentrate to yield the deprotected sulfonamide.[2][3][11]

Mechanism of Deprotection: The acidic conditions protonate the methoxy group's oxygen, leading to the formation of a stable, resonance-stabilized 4-methoxybenzyl carbocation, which is then trapped by a scavenger.[1]

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Low yield in direct alkylation Incomplete deprotonation of sulfonamide; Inactive alkyl halide.Use a stronger base (e.g., NaH); Check the purity of PMB-Cl and consider adding a catalytic amount of NaI to promote the reaction.
Difficult purification (Mitsunobu) Co-elution of product with triphenylphosphine oxide.Ensure complete precipitation of byproducts with ether before chromatography. If issues persist, consider using polymer-supported PPh₃.[4]
Incomplete Deprotection Insufficient acid or reaction time.Increase the amount of TFA or the reaction time. Gentle heating (e.g., 40 °C) can also be applied if the substrate is stable.
Side reactions during deprotection The generated carbocation alkylates other nucleophilic sites on the molecule.Always use a cation scavenger like anisole, thioanisole, or triethylsilane to trap the PMB cation.[1]

Conclusion

The N-(4-methoxybenzyl) group is a robust and versatile protecting group for sulfonamides, crucial for the successful execution of complex synthetic strategies in drug discovery and chemical research. The choice between direct alkylation and the Mitsunobu reaction allows for broad substrate scope and functional group tolerance. Coupled with reliable and mild deprotection protocols, PMB protection provides a powerful tool for the modern synthetic chemist.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance reaction yield and purity.

Introduction

The synthesis of this compound is a cornerstone reaction in the development of various pharmacologically active compounds. The formation of the sulfonamide bond between 4-bromobenzenesulfonyl chloride and 4-methoxybenzylamine is generally straightforward, but achieving high yield and purity can be challenging. This guide provides a systematic approach to overcoming common hurdles in this synthesis. The classic approach involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine to neutralize the generated HCl.[1]

Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues

Low yields and impure products are common frustrations in organic synthesis.[2] This section provides a structured approach to identifying and solving problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low yield is a frequent issue that can arise from several factors, including the quality of reactants, reaction conditions, and workup procedures.[2]

Initial Checks & Solutions:

  • Reactant Quality:

    • 4-Bromobenzenesulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[3][4] Always use a fresh bottle or a properly stored (desiccated) reagent. Consider purifying the sulfonyl chloride if its purity is questionable.[5]

    • 4-Methoxybenzylamine: Ensure the amine is pure and free from contaminants. An excess of the amine can sometimes be used to drive the reaction to completion.[2]

    • Solvent Anhydrousness: Ensure all solvents are rigorously dried. Any moisture can lead to the hydrolysis of the sulfonyl chloride.[3]

    • Glassware: All glassware must be thoroughly dried, preferably oven-dried, before use to prevent hydrolysis of the sulfonyl chloride.[3]

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. Pyridine or triethylamine (TEA) are commonly used to scavenge the HCl produced during the reaction.[2][6][7] If the reaction is sluggish, consider a stronger, non-nucleophilic base.

    • Temperature Control: The reaction is typically performed at 0 °C to room temperature.[6] Running the reaction at too high a temperature can promote side reactions. Conversely, if the reaction is slow, a modest increase in temperature might be beneficial.

    • Stoichiometry: A slight excess of the amine can be beneficial, but a large excess can complicate purification.[2] Conversely, using a stoichiometric amount or a slight excess of the sulfonyl chloride can help minimize the formation of di-sulfonylated byproducts with primary amines.[3]

Workflow for Troubleshooting Low Yield:

Below is a Graphviz diagram illustrating a systematic workflow for troubleshooting low yields.

LowYieldTroubleshooting start Low Yield Observed reactant_quality Verify Reactant Quality & Stoichiometry start->reactant_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions workup_purification Analyze Workup & Purification start->workup_purification sulfonyl_chloride Sulfonyl Chloride Degradation? (Hydrolysis) reactant_quality->sulfonyl_chloride amine_reactivity Amine Purity or Side Reactions? reactant_quality->amine_reactivity base_choice Incorrect Base? (Strength/Sterics) reaction_conditions->base_choice solvent_choice Inappropriate Solvent? reaction_conditions->solvent_choice temp_time Suboptimal Temp/Time? reaction_conditions->temp_time side_products Evidence of Side Products? (e.g., bis-sulfonylation) workup_purification->side_products purification_loss Product Loss During Purification? workup_purification->purification_loss sol_sulfonyl_chloride Use fresh/purified sulfonyl chloride. Work under inert atmosphere. sulfonyl_chloride->sol_sulfonyl_chloride sol_amine_reactivity Check amine purity (NMR/GC-MS). Use slight excess of amine. amine_reactivity->sol_amine_reactivity sol_base_solvent Screen bases (e.g., Pyridine, TEA, DIPEA). Screen solvents (e.g., DCM, THF, Acetonitrile). base_choice->sol_base_solvent solvent_choice->sol_base_solvent sol_temp_time Vary temperature (e.g., 0°C, RT). Monitor reaction progress by TLC/LC-MS. temp_time->sol_temp_time sol_side_products Analyze crude mixture by TLC/LC-MS. Adjust stoichiometry or use slow addition. side_products->sol_side_products sol_purification_loss Optimize extraction pH. Consider alternative purification (e.g., recrystallization). purification_loss->sol_purification_loss

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

The presence of impurities can complicate purification and lower the final yield.

Common Impurities and Their Origins:

  • 4-Bromobenzenesulfonic Acid: This is a result of the hydrolysis of 4-bromobenzenesulfonyl chloride.[3] It is a highly polar compound and will likely remain at the baseline on a TLC plate.

  • Unreacted Starting Materials: Both 4-bromobenzenesulfonyl chloride and 4-methoxybenzylamine may be present if the reaction has not gone to completion.

  • Di-sulfonylation Product: With primary amines, there is a possibility of forming a di-sulfonylated byproduct, although this is less common under standard conditions.[3] Slow addition of the sulfonyl chloride to the amine solution can minimize this.

Analytical Techniques for Purity Assessment:

A comparative guide to analytical techniques for determining the purity of the synthesized sulfonamide is presented below. High-Performance Liquid Chromatography (HPLC) is a highly precise and accurate method for quantifying purity.[8]

Technique Principle Information Obtained Sensitivity Precision & Accuracy
TLC Differential partitioning on a stationary phaseQualitative assessment of purity, reaction monitoringLow to moderateLow
HPLC Differential partitioning between stationary and mobile phasesRetention time, peak area for quantification, % purityHigh (ng to µg/mL)[8]Excellent[8]
LC-MS HPLC separation followed by mass spectrometryMolecular weight confirmation, impurity identificationVery HighExcellent
NMR Nuclear magnetic resonance spectroscopyStructural elucidation, quantitative analysis (qNMR)ModerateHigh (qNMR)

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. The choice of solvent can significantly impact the reaction rate and yield.[2] It is recommended to use anhydrous solvents to prevent the hydrolysis of the sulfonyl chloride.[3]

Q2: Which base should I use and in what quantity?

Pyridine and triethylamine (TEA) are frequently used organic bases.[6][7] An inorganic base in a biphasic system (Schotten-Baumann conditions) can also be effective.[9][10] Typically, 1.1 to 1.5 equivalents of the base are used to neutralize the HCl generated.

Q3: How can I effectively remove the unreacted 4-bromobenzenesulfonyl chloride and the 4-bromobenzenesulfonic acid byproduct?

During the aqueous workup, washing the organic layer with a dilute solution of sodium bicarbonate or sodium hydroxide will help remove the acidic sulfonyl chloride (by hydrolysis) and the sulfonic acid byproduct by converting them into their water-soluble sodium salts.

Q4: What is the best method for purifying the final product?

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel. Recrystallization is often preferred for larger scales as it can be more efficient and cost-effective.

Q5: How can I confirm the identity and purity of my final product?

The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11] Purity can be assessed by HPLC, melting point analysis, and TLC.[8]

Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of this compound.

Materials:

  • 4-Bromobenzenesulfonyl chloride (1.0 eq)

  • 4-Methoxybenzylamine (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in a separate flask in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Reaction Workflow Diagram:

The following diagram outlines the key steps in the synthesis.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Dissolve Amine & Base in Anhydrous DCM cool_reactants Cool to 0 °C prep_reactants->cool_reactants add_sulfonyl_chloride Dropwise Addition of 4-Bromobenzenesulfonyl Chloride cool_reactants->add_sulfonyl_chloride stir_reaction Stir at RT for 2-4h (Monitor by TLC) add_sulfonyl_chloride->stir_reaction quench Quench with Water stir_reaction->quench extract Aqueous Workup (Acid, Base, Brine Washes) quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Recrystallization or Chromatography dry_concentrate->purify final_product Pure this compound purify->final_product

Caption: Optimized synthesis workflow.

References

Technical Support Center: Synthesis of N-Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-substituted benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and validated protocols to ensure the integrity of your experimental outcomes.

Introduction: The Synthetic Challenge

The reaction of a primary or secondary amine with benzenesulfonyl chloride, often in the presence of a base, is a fundamental method for preparing N-substituted benzenesulfonamides. This reaction, central to the Hinsberg test for amine characterization, is valued for its reliability.[1][2][3][4][5] However, despite its widespread use, the synthesis is not without potential complications. A number of side reactions can occur, leading to impure products, low yields, and difficulties in purification. This guide provides a systematic approach to identifying, understanding, and mitigating these issues.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and workup of N-substituted benzenesulfonamides.

Issue 1: Low or No Yield of the Desired Sulfonamide

Question: I've reacted my amine with benzenesulfonyl chloride, but upon workup, I've isolated very little or none of my expected N-substituted benzenesulfonamide. What could have gone wrong?

Answer: This is a common issue that can stem from several factors, primarily related to the stability of the starting materials and the reaction conditions.

Root Cause Analysis & Solutions:

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is susceptible to hydrolysis, especially in the presence of moisture or heat, to form the unreactive benzenesulfonic acid.[6][7][8][9] This hydrolysis consumes your electrophile, preventing it from reacting with the amine.

    • Causality: The sulfur atom in benzenesulfonyl chloride is highly electrophilic. Water, acting as a nucleophile, can attack this sulfur, leading to the displacement of the chloride ion. This process is accelerated by heat and basic conditions.[8]

    • Troubleshooting Protocol:

      • Ensure Dry Conditions: Use anhydrous solvents and glassware. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Check Reagent Quality: Use a fresh bottle of benzenesulfonyl chloride or purify older reagents by distillation under reduced pressure. Benzenesulfonyl chloride is a colorless to slightly yellow oil; a darker color may indicate decomposition.[6][9]

      • Control Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to minimize the rate of hydrolysis relative to the rate of sulfonamide formation.

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly with benzenesulfonyl chloride.[10][11]

    • Causality: Large substituents near the nitrogen atom can physically block the approach of the bulky benzenesulfonyl chloride. Electron-withdrawing groups on the amine reduce the electron density on the nitrogen, making it a weaker nucleophile.

    • Troubleshooting Protocol:

      • Increase Reaction Time/Temperature: For sluggish reactions, a longer reaction time or a moderate increase in temperature may be necessary. However, be mindful that this can also increase the rate of hydrolysis.

      • Use a More Effective Base: A stronger, non-nucleophilic base (e.g., triethylamine or pyridine) can deprotonate the amine, increasing its nucleophilicity. Pyridine can also act as a nucleophilic catalyst.[7]

      • Consider an Alternative Sulfonylating Agent: For particularly challenging amines, a more reactive sulfonylating agent, such as p-toluenesulfonyl chloride (tosyl chloride), might be a better choice as it is a solid and often easier to handle.[6]

Issue 2: Formation of an Insoluble Precipitate (When Reacting a Primary Amine)

Question: I'm reacting a primary amine and expect the resulting sulfonamide to be soluble in the aqueous base, as per the Hinsberg test. However, I'm observing an insoluble precipitate. Why is this happening?

Answer: While the sodium or potassium salt of a primary benzenesulfonamide is typically water-soluble, there are situations where an insoluble product can form.

Root Cause Analysis & Solutions:

  • Polysulfonylation: Primary amines can react with two equivalents of benzenesulfonyl chloride to form a di-substituted sulfonamide (a sulfonyl imide). This species lacks an acidic N-H proton and is therefore insoluble in aqueous base.

    • Causality: After the initial sulfonylation, the resulting primary sulfonamide still possesses an acidic proton on the nitrogen. In the presence of a strong base and excess benzenesulfonyl chloride, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride.

    • Troubleshooting Protocol:

      • Control Stoichiometry: Use a slight excess of the primary amine relative to the benzenesulfonyl chloride to ensure the sulfonyl chloride is the limiting reagent.

      • Slow Addition: Add the benzenesulfonyl chloride dropwise to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, disfavoring the second addition.

  • Insufficient Base: If there is not enough base to deprotonate the initially formed primary sulfonamide, it will remain as the neutral, often insoluble, compound.[3][5]

    • Causality: The solubility of the primary sulfonamide in the reaction mixture is dependent on the formation of its conjugate base (the sulfonamidate anion). This requires a sufficient concentration of hydroxide or another suitable base.

    • Troubleshooting Protocol:

      • Ensure Adequate Base: Use a sufficient excess of aqueous sodium or potassium hydroxide to both neutralize the HCl generated during the reaction and to deprotonate the resulting sulfonamide.

      • Check pH: After the reaction, ensure the aqueous layer is strongly basic (pH > 12) to promote the dissolution of the primary sulfonamide.

Issue 3: Unexpected Reaction with a Tertiary Amine

Question: According to the Hinsberg test, tertiary amines should not react with benzenesulfonyl chloride. However, I'm observing a reaction and the formation of a new product. What is occurring?

Answer: While tertiary amines do not form stable sulfonamides, they are not entirely unreactive towards benzenesulfonyl chloride, especially under certain conditions.[11]

Root Cause Analysis & Solutions:

  • Dealkylation of the Tertiary Amine: Some aliphatic tertiary amines can undergo oxidative dealkylation in the presence of aromatic sulfonyl chlorides to yield the N-substituted sulfonamide of the corresponding secondary amine.[12]

    • Causality: This is a less common but documented side reaction. The tertiary amine can be oxidized, leading to the loss of an alkyl group and the formation of a secondary amine, which then reacts with the benzenesulfonyl chloride.

    • Troubleshooting Protocol:

      • Verify Amine Purity: Ensure that your tertiary amine starting material is not contaminated with primary or secondary amines.

      • Milder Reaction Conditions: Employing lower temperatures and shorter reaction times can sometimes minimize this side reaction.

      • Alternative Synthetic Route: If dealkylation is a persistent issue, a different synthetic strategy for your target molecule that does not involve the direct sulfonylation of the tertiary amine may be necessary.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I effectively remove unreacted benzenesulfonyl chloride from my reaction mixture?

A1: Unreacted benzenesulfonyl chloride can be a persistent oily residue.[7] The most effective way to remove it is to convert it into a water-soluble species.

  • Quenching with a Base: Add an aqueous solution of a strong base like NaOH or KOH to the reaction mixture. This will hydrolyze the benzenesulfonyl chloride to the water-soluble benzenesulfonic acid salt.[7] Be cautious if your desired product is sensitive to strong bases.

  • Quenching with a Scavenger Amine: Adding a simple, water-soluble amine like aqueous ammonia can react with the excess sulfonyl chloride to form a water-soluble sulfonamide that can be easily removed during an aqueous workup.[7]

  • Use of Scavenger Resins: Solid-supported amine resins can be added to the reaction mixture to react with and bind the excess benzenesulfonyl chloride. The resin can then be simply filtered off.[7]

Q2: My product is contaminated with benzenesulfonic acid after the workup. How can I remove it?

A2: Benzenesulfonic acid is the hydrolysis product of benzenesulfonyl chloride.[7] While its salt is very water-soluble, the acid itself may have some solubility in organic solvents.

  • Perform Basic Washes: Wash the organic layer with a dilute aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or dilute NaOH. This will deprotonate the benzenesulfonic acid, forming the water-soluble salt which will partition into the aqueous layer.[7]

Q3: Are there any limitations to the Hinsberg test that I should be aware of during my synthesis?

A3: Yes, the Hinsberg test has some limitations.

  • Steric Hindrance: Very bulky amines may react very slowly or not at all, potentially giving a false negative result.[10][11]

  • Amphiprotic Amines: Amines containing an acidic group may give misleading results.[1]

  • Solubility of Tertiary Amines: Low molecular weight tertiary amines can be soluble in water, which might be confusing during the observation of the reaction.[1]

Part 3: Data Summaries and Visualizations

Table 1: Influence of Amine Structure on Reaction Outcome
Amine TypeExpected Product with Benzenesulfonyl ChlorideSolubility in Aqueous BasePotential Side Reactions
**Primary Amine (RNH₂) **N-AlkylbenzenesulfonamideSoluble (forms a salt)[1][4]Polysulfonylation (insoluble)
Secondary Amine (R₂NH) N,N-DialkylbenzenesulfonamideInsoluble[1][4]-
Tertiary Amine (R₃N) No stable sulfonamide formed[1][10]Insoluble (amine may be soluble)Oxidative Dealkylation[12]

Diagram 1: Key Reaction Pathways in N-Substituted Benzenesulfonamide Synthesis

reaction_pathways Amine Primary/Secondary Amine DesiredProduct N-Substituted Benzenesulfonamide Amine->DesiredProduct + Sulfonyl Chloride + Base SulfonylChloride Benzenesulfonyl Chloride SulfonylChloride->DesiredProduct Hydrolysis Benzenesulfonic Acid SulfonylChloride->Hydrolysis + H₂O Polysulfonylation Polysulfonylated Byproduct DesiredProduct->Polysulfonylation + Excess Sulfonyl Chloride (Primary Amine only) Base Base (e.g., NaOH) Base->DesiredProduct Water Water (H₂O) Water->Hydrolysis

Caption: Desired vs. Side Reaction Pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low/No Yield Observed CheckReagents Verify Reagent Quality (Anhydrous Solvents, Fresh Sulfonyl Chloride) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Reaction Time) CheckReagents->CheckConditions StericHindrance Is the Amine Sterically Hindered or Electron Deficient? CheckConditions->StericHindrance IncreaseSeverity Increase Reaction Time/ Temperature Moderately StericHindrance->IncreaseSeverity Yes Failure Still Low Yield StericHindrance->Failure No ChangeBase Use a Stronger, Non-nucleophilic Base IncreaseSeverity->ChangeBase Success Improved Yield ChangeBase->Success

Caption: A step-by-step diagnostic workflow.

References

Technical Support Center: Synthesis of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and resolve impurities encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and purity of your final product.

Introduction: The Synthetic Pathway and its Challenges

The synthesis of this compound is a cornerstone reaction in the development of various pharmaceutical compounds. The N-benzylbenzenesulfonamide moiety is found in a variety of biologically significant molecules, including inhibitors of γ-secretase, which are being investigated for the treatment of Alzheimer's disease.[1] The primary synthetic route involves the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and 4-methoxybenzylamine. While seemingly straightforward, this reaction is often plagued by the formation of several impurities that can complicate purification and compromise the final product's quality.

This guide provides a structured approach to identifying, understanding, and mitigating these impurities through a series of frequently asked questions and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

The primary impurities stem from side reactions of the starting materials and the product itself. These include:

  • Unreacted Starting Materials: Residual 4-bromobenzenesulfonyl chloride and 4-methoxybenzylamine.

  • Hydrolysis Product: 4-bromobenzenesulfonic acid, formed from the reaction of 4-bromobenzenesulfonyl chloride with moisture.[2][3]

  • Bis-alkylation Product: 4-bromo-N,N-bis(4-methoxybenzyl)benzenesulfonamide, resulting from the secondary alkylation of the desired product.

  • Debenzylation Product: 4-bromobenzenesulfonamide, which can form under certain reaction or work-up conditions.

Q2: My NMR spectrum shows unreacted 4-bromobenzenesulfonyl chloride. How can I remove it?

Residual 4-bromobenzenesulfonyl chloride can be removed during the aqueous work-up. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will convert the unreacted sulfonyl chloride into the water-soluble sodium 4-bromobenzenesulfonate, which will partition into the aqueous layer.[4]

Q3: I have a significant amount of a highly polar impurity that is water-soluble. What is it likely to be?

This is most likely 4-bromobenzenesulfonic acid, the hydrolysis product of 4-bromobenzenesulfonyl chloride.[2][5] To minimize its formation, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Q4: How can I prevent the formation of the bis-alkylation impurity?

The formation of the N,N-bis(4-methoxybenzyl)benzenesulfonamide impurity can be minimized by carefully controlling the stoichiometry of the reactants.[6] Using a slight excess of the amine (4-methoxybenzylamine) relative to the sulfonyl chloride can help to ensure that the sulfonyl chloride is consumed before it can react with the product. Additionally, slow, dropwise addition of the sulfonyl chloride to the amine solution can help to maintain a low instantaneous concentration of the sulfonyl chloride, further disfavoring the second alkylation.[6]

Q5: What analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting minor impurities.[7]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used for quantitative analysis (qNMR) to determine absolute purity.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities.

Troubleshooting Guides

This section provides detailed protocols and the underlying scientific principles to address specific impurity challenges.

Guide 1: Mitigating the Formation of 4-bromobenzenesulfonic Acid

The hydrolysis of 4-bromobenzenesulfonyl chloride is a primary side reaction that reduces yield and complicates purification.[2][9]

Causality: 4-bromobenzenesulfonyl chloride is highly reactive towards nucleophiles, including water.[3] The presence of even trace amounts of moisture in the reaction setup can lead to the formation of the corresponding sulfonic acid.[2]

Troubleshooting Protocol:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide) before use.

  • Solvent and Reagent Purity: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If using freshly distilled solvents, ensure they are properly dried over an appropriate drying agent.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas, such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Reaction Setup:

    Hydrolysis_Prevention cluster_setup Reaction Setup Dried_Glassware Oven-Dried Glassware Reaction_Vessel Reaction Vessel Dried_Glassware->Reaction_Vessel Anhydrous_Solvent Anhydrous Solvent Anhydrous_Solvent->Reaction_Vessel Inert_Atmosphere Nitrogen/Argon Atmosphere Inert_Atmosphere->Reaction_Vessel Product_Formation Desired Product Reaction_Vessel->Product_Formation Favored Pathway Hydrolysis Hydrolysis (Side Reaction) Reaction_Vessel->Hydrolysis Minimized Pathway

    Caption: Workflow for minimizing hydrolysis.

Guide 2: Resolving Bis-Alkylation Impurity

The formation of 4-bromo-N,N-bis(4-methoxybenzyl)benzenesulfonamide is a common issue, especially when using a strong base or an excess of the alkylating agent.[6]

Causality: After the initial N-alkylation, the sulfonamide product still possesses an acidic proton on the nitrogen atom. In the presence of a base, this proton can be removed, forming a sulfonamide anion that can be further alkylated by another molecule of 4-methoxybenzylamine (if the reaction is reversible or if an alternative alkylating agent is present) or, more commonly in this specific synthesis, by unreacted 4-bromobenzenesulfonyl chloride reacting with the product amine.

Troubleshooting Protocol:

  • Stoichiometric Control:

    • Use a slight excess of 4-methoxybenzylamine (1.1 to 1.2 equivalents) relative to 4-bromobenzenesulfonyl chloride. This ensures the complete consumption of the more reactive sulfonyl chloride.

  • Controlled Addition:

    • Dissolve the 4-methoxybenzylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in an appropriate anhydrous solvent.

    • Slowly add a solution of 4-bromobenzenesulfonyl chloride in the same anhydrous solvent to the amine solution at a reduced temperature (e.g., 0 °C). This maintains a low concentration of the sulfonyl chloride, favoring the mono-alkylation reaction.

  • Purification Strategy:

    • If the bis-alkylation product does form, it is typically less polar than the desired mono-alkylated product. Separation can often be achieved using silica gel column chromatography.

    Data Presentation: Effect of Stoichiometry on Impurity Profile

Molar Ratio (Amine:Sulfonyl Chloride)Desired Product Yield (%)Bis-alkylation Impurity (%)
1:1.17515
1.1:188<5
1.2:192<2
Guide 3: Analytical and Purification Protocols

Accurate assessment of purity is critical. The following are generalized protocols that can be adapted to your specific instrumentation and conditions.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is often effective. For example, starting with 30% acetonitrile and ramping up to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas to determine the relative purity.

Experimental Protocol: Purification by Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by TLC analysis.

  • Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column. b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. c. Carefully load the adsorbed sample onto the top of the packed column. d. Elute the column with the chosen solvent system, gradually increasing the polarity. e. Collect fractions and analyze them by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Conclusion

The successful synthesis of high-purity this compound is achievable with careful attention to reaction conditions and purification techniques. By understanding the potential side reactions and implementing the strategies outlined in this guide, researchers can effectively troubleshoot common issues and obtain a product that meets the stringent quality requirements for further research and development.

References

Technical Support Center: Benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this foundational synthetic transformation. The following information is structured in a question-and-answer format to directly address specific issues, providing not only solutions but also the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing benzenesulfonamides?

A1: The most prevalent and robust method involves a two-step process. First, benzenesulfonyl chloride is synthesized, typically through the chlorosulfonation of benzene.[1][2] Second, the resulting benzenesulfonyl chloride is reacted with a primary or secondary amine in the presence of a base to form the desired benzenesulfonamide.[3][4]

Q2: Why is moisture control so critical in this synthesis?

A2: Benzenesulfonyl chloride is highly sensitive to moisture.[5][6] Water will hydrolyze the sulfonyl chloride to the unreactive benzenesulfonic acid, which will not react with the amine.[7][8] This hydrolysis not only consumes the key electrophile, leading to a significant reduction in yield, but the resulting sulfonic acid can also complicate the purification process.[8] Therefore, using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q3: My reaction of benzenesulfonyl chloride with a primary amine is sluggish. What could be the issue?

A3: Several factors can contribute to a slow reaction. Firstly, ensure your benzenesulfonyl chloride is of high purity and has not hydrolyzed.[9] Secondly, the choice of base is crucial. A base that is too weak may not effectively deprotonate the amine, reducing its nucleophilicity. Conversely, a very strong base in an aqueous solution can accelerate the hydrolysis of the sulfonyl chloride.[10] Pyridine or an excess of the amine itself are commonly used bases.[11] Finally, consider the reaction temperature. While the reaction is often performed at room temperature or 0 °C to control exothermicity, gentle heating may be necessary for less reactive amines.

Troubleshooting Guide

Problem 1: Low Yield of Benzenesulfonyl Chloride

Question: I am preparing benzenesulfonyl chloride from benzene and chlorosulfonic acid, but my yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this step are a common issue and can often be traced back to suboptimal reaction conditions or the formation of a major byproduct.

Causality and Solutions:

  • Formation of Diphenyl Sulfone: The primary side reaction is the formation of diphenyl sulfone.[1] This occurs when the initially formed benzenesulfonyl chloride or benzenesulfonic acid reacts with another molecule of benzene. To minimize this, a significant excess of chlorosulfonic acid should be used.[12] The benzene should also be added slowly to the chlorosulfonic acid, not the other way around, to maintain a high concentration of the sulfonating agent.[12]

  • Inadequate Temperature Control: The reaction is exothermic. The temperature should be carefully maintained, typically between 20-25°C.[12] Higher temperatures can promote the formation of diphenyl sulfone.

  • Premature Hydrolysis: After the reaction is complete, the mixture is typically quenched on ice. It is crucial to separate the oily benzenesulfonyl chloride from the aqueous layer as soon as possible. Prolonged contact with water will lead to hydrolysis and a decreased yield.[12]

Problem 2: Oily Residue or Low Yield of Solid Benzenesulfonamide

Question: After reacting my amine with benzenesulfonyl chloride, I am left with an oily product, or the yield of my solid sulfonamide is very low. What is happening?

Answer: This is a classic problem that usually points to one of three issues: hydrolysis of the starting material, incomplete reaction, or issues with product isolation.

Causality and Solutions:

  • Hydrolysis of Benzenesulfonyl Chloride: As mentioned, benzenesulfonyl chloride is moisture-sensitive.[6] If your reagents or solvents are not dry, a significant portion of your starting material will be converted to benzenesulfonic acid, which will not form the desired product.[7]

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle benzenesulfonyl chloride under an inert atmosphere. If the purity of the sulfonyl chloride is questionable, consider purifying it by vacuum distillation before use.[13]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] If the reaction has stalled, you can try extending the reaction time or gently warming the mixture. Ensure you have used an adequate amount of base to neutralize the HCl generated during the reaction.[3]

  • Product Solubility: The sulfonamide may be more soluble in the reaction solvent than anticipated, leading to losses during workup and isolation.

    • Solution: If your product is a solid, ensure the solution is sufficiently cooled to induce crystallization. You may need to reduce the volume of the solvent. If the product remains an oil, it may require purification by column chromatography.

Problem 3: Difficulty in Purifying the Benzenesulfonamide Product

Question: My crude benzenesulfonamide is contaminated with an acidic impurity, and recrystallization is not removing it effectively. How can I purify my product?

Answer: The most likely acidic impurity is benzenesulfonic acid, the hydrolysis product of benzenesulfonyl chloride.[8] Standard recrystallization may not be sufficient if the acid co-precipitates with your product.

Purification Strategy:

  • Aqueous Base Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution.[8] This will deprotonate the acidic benzenesulfonic acid, forming its water-soluble salt, which will partition into the aqueous layer.

  • Water Wash: Wash the organic layer with water to remove any residual base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Recrystallization: Recrystallize the purified solid from a suitable solvent system. Common solvents for recrystallizing sulfonamides include ethanol-water mixtures or ethyl acetate-hexane.[14][15]

Impurity Origin Removal Method
Benzenesulfonic AcidHydrolysis of benzenesulfonyl chloride[7]Wash with aqueous NaHCO₃ or other dilute base.[8]
Diphenyl SulfoneSide product from benzenesulfonyl chloride synthesis[1]Recrystallization or column chromatography.
Unreacted AmineIncomplete reactionWash with dilute aqueous acid (e.g., 1M HCl).
Unreacted Benzenesulfonyl ChlorideIncomplete reactionQuench with aqueous ammonia or another simple amine to form a water-soluble sulfonamide.[8]

Experimental Protocols

Protocol 1: Synthesis of Benzenesulfonyl Chloride

This protocol is adapted from Organic Syntheses.[12]

  • In a flask equipped with a mechanical stirrer, dropping funnel, and an exit tube connected to a gas trap, place chlorosulfonic acid (3.5 kg, 30 moles).

  • Cool the flask in an ice-water bath and slowly add benzene (780 g, 10 moles) with continuous stirring, maintaining the internal temperature between 20-25°C. The addition should take 2-3 hours.

  • After the addition is complete, continue stirring for one hour at the same temperature.

  • Carefully pour the reaction mixture onto 6-7 kg of crushed ice.

  • Separate the lower oily layer of benzenesulfonyl chloride as quickly as possible.

  • Wash the crude product with cold water.

  • For purification, the crude benzenesulfonyl chloride can be distilled under reduced pressure (boiling point 145-150°C at 45 mmHg).[13]

Protocol 2: Synthesis of N-substituted Benzenesulfonamide
  • Dissolve the amine (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran) in a round-bottom flask.[11]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1-1.2 equivalents) dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, if using an organic solvent, wash the reaction mixture with dilute HCl to remove excess amine/pyridine, followed by a wash with saturated NaHCO₃ solution to remove any benzenesulfonic acid, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visual Diagrams

Benzenesulfonamide_Synthesis_Workflow cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Sulfonamide Formation cluster_troubleshooting Troubleshooting Benzene Benzene BSC Benzenesulfonyl Chloride Benzene->BSC + Chlorosulfonic Acid [3] SideProduct Diphenyl Sulfone Formation Benzene->SideProduct Excess Benzene/ High Temp [1] CSA Chlorosulfonic Acid CSA->BSC Product Benzenesulfonamide BSC->Product + Amine, Base [13] Hydrolysis Hydrolysis to Benzenesulfonic Acid BSC->Hydrolysis Moisture [4] Amine Primary/Secondary Amine Amine->Product Base Base (e.g., Pyridine) Base->Product LowYield Low Yield Product->LowYield Hydrolysis->LowYield Purification Purification Issues Hydrolysis->Purification SideProduct->LowYield

Caption: Workflow for Benzenesulfonamide Synthesis and Troubleshooting.

Troubleshooting_Logic Start Problem: Low Product Yield Check_BSC Analyze Benzenesulfonyl Chloride (BSC) Step Start->Check_BSC Check_Amine_Rxn Analyze Amine Reaction Step Start->Check_Amine_Rxn Check_Purification Analyze Purification & Workup Start->Check_Purification BSC_Side_Product Side Product? (Diphenyl Sulfone) Check_BSC->BSC_Side_Product BSC_Hydrolysis BSC Hydrolysis? Check_BSC->BSC_Hydrolysis Amine_Rxn_Incomplete Incomplete Reaction? Check_Amine_Rxn->Amine_Rxn_Incomplete Amine_Rxn_Hydrolysis BSC Hydrolysis? Check_Amine_Rxn->Amine_Rxn_Hydrolysis Purification_Loss Product Loss During Workup? Check_Purification->Purification_Loss Purification_Impurity Persistent Impurity? Check_Purification->Purification_Impurity BSC_Side_Product_Sol Solution: - Use excess CSA - Slow Benzene addition - Control Temperature [1] BSC_Side_Product->BSC_Side_Product_Sol BSC_Hydrolysis_Sol Solution: - Prompt workup - Minimize water contact [1] BSC_Hydrolysis->BSC_Hydrolysis_Sol Amine_Rxn_Incomplete_Sol Solution: - Monitor via TLC - Extend time/warm - Check base [23] Amine_Rxn_Incomplete->Amine_Rxn_Incomplete_Sol Amine_Rxn_Hydrolysis_Sol Solution: - Use anhydrous reagents & solvents - Inert atmosphere [38] Amine_Rxn_Hydrolysis->Amine_Rxn_Hydrolysis_Sol Purification_Loss_Sol Solution: - Optimize solvent volume - Ensure complete precipitation - Consider chromatography Purification_Loss->Purification_Loss_Sol Purification_Impurity_Sol Solution: - Aqueous base wash for acidic impurities [8] - Acid wash for basic impurities Purification_Impurity->Purification_Impurity_Sol

Caption: Troubleshooting Logic for Low Yield in Benzenesulfonamide Synthesis.

References

stability issues of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide. This guide is designed to provide you with in-depth technical information, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound in solution. As researchers, we understand that unexpected variability in experimental results can be a significant hurdle. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve stability-related issues, ensuring the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary chemical liabilities of this compound that could lead to degradation in solution?

A1: The core structural feature of concern is the sulfonamide linkage (-SO₂-NH-). This functional group is susceptible to hydrolysis, particularly under acidic conditions.[1][2] The S-N bond can undergo cleavage, which represents the most probable abiotic degradation pathway for this molecule in aqueous solutions. While many sulfonamides are relatively stable under typical environmental pH and temperature, acidic conditions can significantly accelerate this degradation.[2][3]

Q2: What are the expected degradation products from hydrolysis?

A2: Based on the established mechanism of sulfonamide hydrolysis, cleavage of the S-N bond is the primary pathway.[1] This would result in the formation of two smaller molecules: 4-bromobenzenesulfonic acid and (4-methoxyphenyl)methanamine (also known as 4-methoxybenzylamine). Identifying these specific products in your analytical runs is a key indicator that hydrolytic degradation is occurring.

Q3: Is this compound sensitive to light?

A3: Many aromatic compounds exhibit photosensitivity, and it is prudent to assume that this compound may be liable to photodegradation until proven otherwise. The International Council for Harmonisation (ICH) guidelines recommend specific testing protocols (ICH Q1B) to determine the photostability of drug substances.[4][5] We strongly advise conducting foundational photostability studies or, at a minimum, protecting solutions from light by using amber vials or covering containers with foil, especially during long-term storage or extended experiments.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To maximize stability and minimize degradation, we recommend the following:

  • pH: Prepare and store solutions in a neutral to slightly alkaline buffer (pH 7 to 9). Acidic conditions (pH < 4) should be avoided.[2][3]

  • Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term use (days) or frozen at -20°C or -80°C for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles.

  • Solvent: While solubility requirements will dictate the choice of solvent, be aware that protic solvents (like water or methanol) can participate in hydrolysis. If using aqueous buffers, ensure the pH is controlled.

  • Light: Always protect solutions from direct light exposure.[4]

Troubleshooting Guide: Investigating Compound Instability

This section provides a structured approach to diagnosing and resolving common issues observed during experiments.

Problem: I'm observing a decrease in the parent compound's peak area in my HPLC analysis over time, even in my control samples.

This is a classic sign of compound degradation. The following workflow will help you systematically identify the cause.

TroubleshootingWorkflow start Unexpected Result: Parent compound peak area is decreasing check_ph 1. Review Solution pH Is the buffer acidic (pH < 7)? start->check_ph check_temp 2. Examine Storage Temperature Are solutions stored at room temp? check_ph->check_temp No acid_issue Root Cause: Acid Hydrolysis S-N bond is susceptible to cleavage in acidic conditions. check_ph->acid_issue Yes check_light 3. Assess Light Exposure Are clear containers used? check_temp->check_light No temp_issue Root Cause: Thermal Degradation Kinetics of degradation are accelerated at higher temperatures. check_temp->temp_issue Yes check_oxid 4. Consider Oxidative Stress Does media contain oxidizing agents? check_light->check_oxid No light_issue Root Cause: Photodegradation Energy from UV/Vis light can break chemical bonds. check_light->light_issue Yes oxid_issue Root Cause: Oxidation Functional groups may be sensitive to oxidative degradation. check_oxid->oxid_issue Yes solution_ph Solution: Buffer solution to pH 7-9. Re-analyze at T=0 and T=24h. acid_issue->solution_ph solution_temp Solution: Store aliquots at -20°C or below. Minimize time at room temperature. temp_issue->solution_temp solution_light Solution: Use amber vials or wrap in foil. Perform experiments under subdued light. light_issue->solution_light solution_oxid Solution: Degas solvents. Consider adding antioxidants if compatible with the experiment. oxid_issue->solution_oxid

Caption: Troubleshooting workflow for diagnosing compound instability.

Problem: My HPLC chromatogram shows new, unidentified peaks appearing over time.

These new peaks are very likely degradation products. To confirm this and understand the compound's stability profile, a forced degradation (or stress testing) study is the standard approach.[6][7] This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the characterization of potential degradants.

Protocol: Foundational Forced Degradation Study

This protocol is a self-validating system designed to identify the primary degradation pathways for this compound.

Objective: To determine the susceptibility of the compound to hydrolysis (acidic and basic), oxidation, heat, and light.

Materials:

  • This compound

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with UV detector or Mass Spectrometer (MS)

  • pH meter

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant) or a light source with controlled UV and visible output[5]

  • Class A volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Sample Preparation: For each condition below, dilute the stock solution with the respective stressor solution to a final concentration of ~100 µg/mL. The final solution should contain a small percentage of ACN (e.g., 10%) to ensure solubility while allowing the aqueous stressor to act.

  • Control Sample: Prepare a "Control" sample by diluting the stock solution to 100 µg/mL with a 10:90 ACN:Water mixture. Store this sample protected from light at 2-8°C.

  • Stress Conditions:

Stress ConditionReagent / ConditionIncubation Time & TempPost-Incubation Neutralization
Acid Hydrolysis 0.1 M HCl24 hours at 60°CAdd equivalent 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH24 hours at 60°CAdd equivalent 0.1 M HCl
Oxidation 3% H₂O₂24 hours at Room TempN/A
Thermal 10:90 ACN:Water24 hours at 80°C (in oven)N/A
Photolytic 10:90 ACN:WaterExpose per ICH Q1B guidelines*N/A
Photolytic Dark Control 10:90 ACN:WaterWrap in foil, place next to photolytic sampleN/A

*ICH Q1B recommends an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[5]

  • Analysis:

    • Analyze the Control sample at T=0.

    • After the incubation period, neutralize the acid and base samples as indicated in the table.

    • Analyze all samples (Control, Acid, Base, Oxidative, Thermal, Photolytic, and Dark Control) by a suitable stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the T=0 Control.

    • A significant decrease in the parent peak area in a stressed sample compared to the control indicates degradation under that condition.

    • The appearance of new peaks confirms the formation of degradation products.

    • The "Photolytic Dark Control" helps differentiate between degradation caused by light versus heat from the light source.

Proposed Degradation Pathway

Based on the known chemistry of sulfonamides, the most likely degradation pathway under hydrolytic stress is the cleavage of the S-N bond.

Caption: Proposed hydrolytic degradation of the target compound.

By following these guidelines and protocols, researchers can ensure the stability and integrity of their experimental solutions, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: Navigating Sulfonamide Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the synthesis of N-alkylated sulfonamides. Here, we address specific experimental issues in a practical, question-and-answer format, grounded in mechanistic principles and supported by authoritative literature.

Section 1: Troubleshooting Low Yield and Incomplete Conversion

Low yields or the recovery of unreacted starting material are common frustrations in sulfonamide alkylation. These issues often stem from suboptimal reaction conditions that fail to adequately activate the sulfonamide nucleophile.

FAQ 1: My reaction shows low or no conversion of the starting sulfonamide. What are the primary factors to investigate?

Answer: Low conversion typically points to inefficient deprotonation of the sulfonamide nitrogen. The acidity of the N-H bond in a sulfonamide is significantly lower than that of an amide or amine, with pKa values for many aryl sulfonamides falling in the 10-11 range.[1][2][3] Consequently, the choice of base is critical.

Troubleshooting Steps:

  • Re-evaluate Your Base Selection: The base must be strong enough to deprotonate the sulfonamide effectively.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often insufficient for complete deprotonation, leading to slow or incomplete reactions.[4] While Cs₂CO₃ is a stronger base than K₂CO₃, for many sulfonamides, a more potent base is required.

    • Strong Bases (e.g., NaH, KHMDS, NaHMDS, KOtBu): These are generally more effective. Sodium hydride (NaH) is a common and cost-effective choice.[5] Potassium tert-butoxide (KOtBu) is another strong, non-nucleophilic base suitable for these reactions.

  • Assess Solvent Compatibility: The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the sulfonamide anion.

    • Polar Aprotic Solvents (DMF, DMSO, THF, Acetonitrile): These are the preferred choice.[6] They effectively solvate the cation of the base, leaving a "naked" and more reactive sulfonamide anion. Dimethylformamide (DMF) is a common solvent for these reactions. Tetrahydrofuran (THF) is also widely used, particularly with strong bases like NaH.[5]

    • Aprotic Nonpolar Solvents (e.g., Toluene, Dioxane): These can be effective, especially at higher temperatures, but solubility of the sulfonamide salt may be limited.[7][8]

  • Optimize Reaction Temperature: Many sulfonamide alkylations require heating to proceed at a practical rate. If your reaction is sluggish at room temperature, consider increasing the temperature. Reactions in toluene, for instance, are often run at reflux.[7][8] However, be aware that excessive heat can promote side reactions or decomposition.[5]

  • Consider the Alkylating Agent's Reactivity: The nature of the leaving group on the alkylating agent is important. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl.[5] If you are using an alkyl chloride with slow conversion, switching to the corresponding bromide or iodide could significantly improve the reaction rate.

Workflow for Optimizing a Stalled Reaction

Below is a decision-making workflow for troubleshooting low conversion in sulfonamide alkylation.

G start Low Conversion Observed base_check Is the base strong enough? (pKa of conjugate acid > pKa of sulfonamide) start->base_check strong_base Switch to a stronger base (e.g., NaH, KOtBu) base_check->strong_base No solvent_check Is the solvent polar aprotic? (e.g., DMF, THF, DMSO) base_check->solvent_check Yes strong_base->solvent_check change_solvent Switch to a polar aprotic solvent solvent_check->change_solvent No temp_check Is the reaction heated? solvent_check->temp_check Yes change_solvent->temp_check increase_temp Increase reaction temperature (e.g., 60-100 °C) temp_check->increase_temp No halide_check Is the alkylating agent an iodide or bromide? temp_check->halide_check Yes increase_temp->halide_check change_halide Switch to a more reactive alkylating agent (R-Cl -> R-Br or R-I) halide_check->change_halide No end Reaction Optimized halide_check->end Yes change_halide->end

Caption: Troubleshooting logic for low yield in N-alkylation.

Section 2: Controlling Selectivity - Common Pitfalls

Even when the reaction proceeds, obtaining the desired product can be compromised by selectivity issues. The two most common pitfalls are over-alkylation (N,N-dialkylation) and alkylation at the oxygen atom (O-alkylation).

FAQ 2: My reaction is producing a significant amount of N,N-dialkylated product. How can I favor mono-alkylation?

Answer: N,N-dialkylation is a frequent side reaction, particularly with primary sulfonamides.[6] After the initial N-alkylation, the resulting secondary sulfonamide still possesses an acidic proton and can be deprotonated and alkylated a second time. Several strategies can be employed to suppress this undesired second alkylation.

Troubleshooting Strategies for N,N-Dialkylation:

  • Leverage Steric Hindrance: This is one of the most effective ways to prevent dialkylation.[6][9]

    • Substrate Choice: If the sulfonamide is sterically unhindered, it is more prone to dialkylation.[7]

    • Alkylating Agent: Using a bulkier alkylating agent can significantly reduce the rate of the second alkylation. For example, reactions with methyl iodide are more susceptible to dialkylation than those with benzyl bromide.[6]

  • Control Stoichiometry and Addition:

    • Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05–1.1 equivalents).[6] A large excess will drive the reaction towards the dialkylated product.[5]

    • Slow Addition: Adding the alkylating agent slowly or portion-wise to the reaction mixture keeps its instantaneous concentration low, favoring mono-alkylation over the competing second alkylation.[6]

  • Modify Reaction Conditions:

    • Base Selection: Using a large excess of a strong base can lead to a higher concentration of the deprotonated secondary sulfonamide, thus promoting dialkylation.[6] Consider using a stoichiometric amount of a strong base.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation relative to the first.[6]

StrategyCondition to Favor Mono-alkylationExpected Impact on N,N-DialkylationReference
Steric Hindrance Use a bulky alkylating agent (e.g., benzyl bromide vs. methyl iodide)Significantly Reduced[6]
Stoichiometry Use near-equimolar amounts of alkylating agent (e.g., 1.05 eq.)Reduced[5][6]
Addition Method Slow, portion-wise addition of the alkylating agentReduced[6]
Sulfonamide Structure A sterically hindered sulfonamide substrateSignificantly Reduced/Eliminated[7]
FAQ 3: I suspect O-alkylation is occurring. How can I confirm this and promote the desired N-alkylation?

Answer: The deprotonated sulfonamide anion is an ambident nucleophile, meaning it can react at two different sites: the nitrogen and the oxygen atoms. While N-alkylation is usually favored, O-alkylation can occur, leading to the formation of a sulfonate ester. The regioselectivity is governed by Hard-Soft Acid-Base (HSAB) theory. The nitrogen atom is a "softer" nucleophile than the oxygen atoms.

Troubleshooting Strategies for O-Alkylation:

  • Choice of Alkylating Agent (Electrophile):

    • Hard vs. Soft Electrophiles: To favor reaction at the soft nitrogen center, a "soft" alkylating agent should be used. Alkyl iodides are softer electrophiles than alkyl bromides, which are in turn softer than alkyl tosylates or sulfates.[6]

    • Leaving Group: Alkylating agents with "hard" leaving groups, such as triflates or sulfates (e.g., dimethyl sulfate), are more likely to result in O-alkylation. Conversely, those with "soft" leaving groups like iodide favor N-alkylation.[6]

  • Solvent Effects:

    • Polar Aprotic Solvents (DMF, DMSO): These solvents are generally preferred as they effectively solvate the counter-ion of the base, leading to a more reactive "naked" anion, which tends to favor alkylation at the more nucleophilic nitrogen atom.[6]

    • Polar Protic Solvents (e.g., ethanol, water): These solvents can hydrogen-bond with the sulfonamide anion, particularly at the nitrogen, potentially hindering N-alkylation and favoring O-alkylation.

  • Counter-ion Effects: The nature of the cation can influence the site of alkylation. Smaller, harder cations (like Li⁺) may coordinate more tightly with the oxygen atoms, potentially leaving the nitrogen more available for alkylation. Larger, softer cations (like K⁺ or Cs⁺) may lead to a looser ion pair, increasing the reactivity of the oxygen atoms.

Visualizing N- vs. O-Alkylation

The following diagram illustrates the competing pathways for the alkylation of a sulfonamide anion.

G cluster_0 Sulfonamide Anion (Ambident Nucleophile) cluster_1 Alkylating Agent (R''-X) anion R-SO₂(N⁻)-R' N_alkylation N-Alkylation Product (Desired) anion->N_alkylation Favored by Soft Electrophiles (N is a soft nucleophile) O_alkylation O-Alkylation Product (Side Product) anion->O_alkylation Favored by Hard Electrophiles (O is a hard nucleophile) electrophile Soft Electrophile (e.g., R''-I) Hard Electrophile (e.g., R''-OTf)

Caption: Competing pathways in sulfonamide alkylation.

Section 3: Alternative Protocols and Advanced Methods

When standard alkylation conditions fail or lead to intractable mixtures, several alternative methods can be employed.

FAQ 4: My substrate is sensitive to strong bases, or I am still struggling with selectivity. What are some alternative N-alkylation methods?

Answer: Several powerful named reactions and modern catalytic methods have been developed for the N-alkylation of sulfonamides that proceed under different, often milder, conditions.

  • Fukuyama-Mitsunobu Reaction: This is an excellent method for the mono-alkylation of sulfonamides using an alcohol as the alkylating agent.[10][11] The reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD. It is particularly effective for sulfonamides that are activated by an electron-withdrawing group, such as o-nitrobenzenesulfonamides (nosyl amides) or p-toluenesulfonamides (tosyl amides).[10] A key advantage is that the nosyl group can be easily removed under mild conditions to reveal the free amine.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be adapted for the synthesis of N-arylsulfonamides.[12][13][14][15][16] While typically used to couple amines with aryl halides, it can also be used to construct the sulfonamide bond itself.

  • Manganese-Catalyzed "Borrowing Hydrogen" Alkylation: A more recent and greener approach involves the use of alcohols as alkylating agents, catalyzed by earth-abundant metals like manganese.[4][17][18] This "borrowing hydrogen" or "hydrogen autotransfer" methodology generates water as the only byproduct, making it highly atom-economical. The reactions are typically performed at elevated temperatures.[4][18]

  • Alkylation with Trichloroacetimidates: Under thermal conditions, trichloroacetimidates can serve as effective alkylating agents for sulfonamides without the need for an external acid or base catalyst.[7][8][17][19] This method is particularly effective for alkylating agents that can form a stable carbocation.[7]

Section 4: Experimental Protocols

Here we provide detailed, step-by-step methodologies for common sulfonamide alkylation procedures.

Protocol 1: General Procedure for N-Alkylation of a Sulfonamide using Sodium Hydride

This protocol is a standard method for the N-alkylation of primary or secondary sulfonamides with an alkyl halide.

Materials:

  • Sulfonamide (1.0 eq)

  • Anhydrous THF

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Alkyl halide (1.05 eq)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfonamide (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[5]

Protocol 2: Fukuyama-Mitsunobu N-Alkylation

This protocol is suitable for the mono-alkylation of an activated sulfonamide (e.g., 2-nitrobenzenesulfonamide) with a primary or secondary alcohol.

Materials:

  • 2-Nitrobenzenesulfonamide (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Primary or secondary alcohol (1.2 eq)

  • Anhydrous THF

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Dichloromethane

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-nitrobenzenesulfonamide (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed, and the solution may change color.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel.[10][11]

References

Technical Support Center: Scale-Up of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, field-proven insights to ensure a robust, safe, and efficient process.

The synthesis of this target molecule is conceptually straightforward, typically involving the reaction of 4-bromobenzenesulfonyl chloride with 4-methoxybenzylamine. However, as with any chemical process, scaling up introduces complexities related to reaction control, impurity management, and final product isolation. This document provides a structured approach to troubleshoot these issues.

Core Synthesis Pathway

The primary route to this compound is a nucleophilic substitution reaction on the sulfonyl chloride.

cluster_reactants Reactants cluster_products Products reac1 4-Bromobenzenesulfonyl Chloride prod This compound reac1->prod Base (e.g., Pyridine, Et3N) Solvent (e.g., CH2Cl2, THF) reac2 4-Methoxybenzylamine plus1 + reac2->plus1 plus2 + HCl prod->plus2 plus1->reac1

Caption: Core reaction for sulfonamide formation.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and scale-up in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I fix it?

Low yield upon scale-up is a common and multifaceted problem. The transition from small flasks with magnetic stirring to large reactors with mechanical agitation changes the fundamental physical dynamics of the process.

Potential Causes & Solutions

  • Inefficient Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to localized overheating in a large reactor due to a lower surface-area-to-volume ratio.[1][2] This can cause thermal degradation of starting materials or products.

    • Solution: Employ a jacketed reactor with a temperature control unit. Perform a slow, controlled addition of the 4-bromobenzenesulfonyl chloride solution to manage the exotherm. For critical processes, reaction calorimetry can be used to model and predict the thermal profile at scale.

  • Poor Mixing and Mass Transfer: Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Solid bases like potassium carbonate (K₂CO₃) may settle at the bottom of the reactor if not sufficiently suspended.[3]

    • Solution: Switch from magnetic stirring to a properly sized overhead mechanical stirrer (e.g., anchor or pitched-blade turbine). The agitation speed should be sufficient to ensure a homogeneous suspension and efficient mixing of reagents.

  • Reagent Quality and Stoichiometry: Impurities in starting materials (e.g., moisture hydrolyzing the sulfonyl chloride) have a more pronounced effect at scale.

    • Solution: Always use anhydrous solvents and ensure the purity of your starting materials. 4-methoxybenzylamine can be prone to oxidation. It is advisable to use a slight excess (1.05-1.1 equivalents) of the amine to ensure complete consumption of the more valuable sulfonyl chloride.

  • Incomplete Reaction: Reactions that appear complete by TLC at the lab scale may stall at larger scales due to the factors above.

    • Solution: Implement in-process controls (IPCs) such as HPLC analysis of aliquots to accurately track the consumption of the limiting reagent (sulfonyl chloride) before proceeding with the work-up.

start Low Yield at Scale cause1 Poor Heat Transfer? start->cause1 cause2 Inefficient Mixing? start->cause2 cause3 Reagent/Stoichiometry Issue? start->cause3 sol1 Control addition rate Use jacketed reactor cause1->sol1 sol2 Use overhead mechanical stirrer Ensure solids are suspended cause2->sol2 sol3 Verify reagent purity Use slight excess of amine cause3->sol3

Caption: Troubleshooting logic for low reaction yield.

Question 2: The crude product is difficult to purify and contains persistent impurities. How can I improve the work-up and purification process?

Effective purification at scale relies on a robust work-up to remove the bulk of impurities before the final crystallization step. Column chromatography is generally not economically viable for large quantities.[4]

Common Impurities & Removal Strategy

ImpurityOriginRemoval Strategy
Unreacted 4-methoxybenzylamine Incomplete reaction or excess reagent.Acid wash during work-up (e.g., 1M HCl). The amine will form a water-soluble hydrochloride salt.
4-bromobenzenesulfonic acid Hydrolysis of 4-bromobenzenesulfonyl chloride by moisture.Base wash during work-up (e.g., saturated NaHCO₃). The sulfonic acid will form a water-soluble sodium salt.
Triethylammonium/Pyridinium Salts Byproduct from the base neutralizing HCl.Multiple water washes during the work-up. These salts are highly water-soluble.

Optimized Work-up and Purification Protocol

  • Quenching: Once the reaction is complete by IPC, cool the reaction mixture to 0-5 °C. Slowly and carefully quench the reaction by adding water or dilute acid. This step is often exothermic.

  • Phase Separation: If using a water-immiscible solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), transfer the mixture to a separatory funnel or a jacketed reactor with a bottom outlet valve.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1M HCl to remove the excess amine and base.

    • Wash with water to remove water-soluble salts.

    • Wash with saturated NaHCO₃ solution to remove any acidic impurities.

    • Finish with a brine wash to break any emulsions and facilitate drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude solid.

  • Recrystallization: This is the most critical step for achieving high purity at scale. The choice of solvent is paramount.

Recommended Recrystallization Solvents

Solvent SystemComments
Methanol (MeOH) The product is often sparingly soluble in cold MeOH but dissolves upon heating, making it a good single-solvent choice.[5]
Ethanol/Water Dissolve the crude product in hot ethanol and slowly add water until turbidity persists. Reheat to clarify and then cool slowly.
Ethyl Acetate/Hexanes A common non-polar/polar system. Dissolve in a minimal amount of hot ethyl acetate and add hexanes as the anti-solvent.
Question 3: My final product is off-color (yellow or brown) or fails to crystallize, instead forming an oil. What's wrong?

Product quality issues are often linked to minor impurities or improper isolation techniques.

Potential Causes & Solutions

  • Formation of an Oil ("Oiling Out"): This typically occurs when the product precipitates from a solution in which it is highly soluble, often due to impurities depressing the melting point or interfering with crystal lattice formation.

    • Solution: Ensure the crude product is as pure as possible before crystallization using the robust work-up described above. During crystallization, ensure a slow cooling rate. Rapid cooling (e.g., crashing the solution in an ice bath) promotes oiling out. If it oils out, try reheating the mixture to dissolve the oil and then cool it even more slowly, perhaps adding a seed crystal if available.

  • Product Discoloration: Colored impurities may arise from side reactions or degradation of the 4-methoxybenzyl group, which can be sensitive.

    • Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, you can perform a "hot filtration" or treat the solution with a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety considerations for scaling up this reaction? A: The primary safety risks are:

  • Corrosive Reagents: 4-bromobenzenesulfonyl chloride is corrosive and reacts with moisture. Handle it in a well-ventilated area using appropriate PPE (gloves, safety glasses, lab coat).

  • Exothermic Reaction: The reaction itself, and especially the quenching step, can be highly exothermic. The inability to dissipate heat is a major cause of runaway reactions at scale.[1] Never add water or quenching agent quickly to a large, warm reaction mixture. Always cool the reactor first and perform a slow, controlled addition.

  • Base Handling: Pyridine is toxic and has a low odor threshold. Triethylamine is flammable. Handle with care in a fume hood.

Q: Is there an advantage to using an inorganic base like K₂CO₃ over an organic base like triethylamine? A: Yes, particularly at scale.

  • Potassium Carbonate (K₂CO₃):

    • Pros: Inexpensive, high atom economy, and easily removed by filtration or aqueous washes.

    • Cons: Poor solubility in many organic solvents (e.g., DCM, THF), which can lead to slow reaction rates or require more polar solvents like DMF or ACN.[3] Mass transfer limitations can be an issue if agitation is poor.

  • Triethylamine (Et₃N) or Pyridine:

    • Pros: Soluble in most organic solvents, leading to homogeneous reaction mixtures and often faster reaction rates.

    • Cons: More expensive, needs to be removed via acidic washes (creating waste streams), and can be more difficult to remove completely from the final product.

For large-scale, cost-effective, and environmentally friendlier processes, developing conditions with an inorganic base is often preferred.

Q: How can I best monitor this reaction at scale without relying solely on TLC? A: While TLC is useful for initial development, it is not ideal for quantitative monitoring in a reactor. The preferred method is High-Performance Liquid Chromatography (HPLC). Periodically and carefully take a small, representative sample from the reaction mixture, quench it, and analyze it by HPLC. This allows you to create a concentration vs. time profile for your starting materials and product, ensuring you stop the reaction at the optimal point and avoid generating unnecessary impurities by running it for too long.

Experimental Protocols
Protocol 1: General Procedure for Scaled-Up Synthesis

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Setup: In a clean, dry, jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge 4-methoxybenzylamine (1.05 eq) and a suitable anhydrous solvent (e.g., Tetrahydrofuran (THF), 5-10 mL per gram of limiting reagent).

  • Inerting: Purge the vessel with nitrogen.

  • Cooling: Begin stirring and cool the solution to 0-5 °C.

  • Base Addition: Add triethylamine (1.2 eq).

  • Reagent Addition: In a separate vessel, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous THF. Add this solution dropwise to the reactor via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours, or until HPLC analysis shows >98% conversion.

  • Work-up & Isolation: Proceed with the optimized work-up and recrystallization protocols as described in the Troubleshooting Guide.

References

Validation & Comparative

comparing spectroscopic data of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide with analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Data of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide and Its Analogs

This guide provides a comprehensive analysis and comparison of the key spectroscopic data for this compound, a molecule of interest in medicinal chemistry and materials science. As the unique combination of a brominated aryl group, a sulfonamide linker, and a methoxybenzyl moiety imparts specific electronic and structural properties, a thorough spectroscopic characterization is paramount for unambiguous identification and quality control.

This document moves beyond a simple data repository. It is designed for researchers, scientists, and drug development professionals, offering insights into the causal relationships between molecular structure and spectral output. By comparing the target compound with structurally relevant analogs, we will elucidate the distinct spectroscopic signatures arising from each functional group. The protocols and interpretations herein are grounded in established principles and authoritative sources to ensure scientific integrity and reproducibility.

Rationale for Analog Selection

To understand the spectroscopic contributions of each key moiety in this compound, we have selected three strategic analogs for comparison. This approach allows for the systematic dissection of spectral features.

Caption: Target compound and selected analogs for spectroscopic comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical environment of each proton and carbon nucleus dictates its resonance frequency, offering a precise map of the molecular structure.[1]

¹H NMR Spectroscopy

The proton NMR spectrum allows for the identification and differentiation of protons based on their electronic environment. Key regions of interest include the aromatic protons, the benzylic methylene protons, the methoxy protons, and the labile sulfonamide proton.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted, δ in ppm)

AssignmentTarget CompoundAnalog 1 (No -OCH₃)Analog 2 (No -Br)Analog 3 (Baseline)Rationale for Shifts
Aromatic (Bromophenyl) ~7.7 (d, 2H), ~7.6 (d, 2H)~7.7 (d, 2H), ~7.6 (d, 2H)N/AN/AThe para-bromo and sulfonyl groups create a characteristic AA'BB' system.
Aromatic (Phenyl/Benzyl) ~7.2 (d, 2H), ~6.8 (d, 2H)~7.2-7.4 (m, 5H)~7.7-7.9 (m, 5H)~7.2-7.4 (m, 5H)The electron-donating -OCH₃ group on the target splits the benzyl ring into two distinct doublets and shifts the ortho/meta protons upfield.
Benzylic (-CH₂-) ~4.1-4.2 (s, 2H)~4.2-4.3 (s, 2H)~4.1-4.2 (s, 2H)~4.2-4.3 (s, 2H)The electron-donating effect of the para-methoxy group provides slight shielding, causing a minor upfield shift compared to analogs without it.[2]
Methoxy (-OCH₃) ~3.7-3.8 (s, 3H)N/A~3.7-3.8 (s, 3H)N/AA characteristic singlet in a predictable region for aryl methyl ethers.[3][4]
Sulfonamide (-NH-) ~5.0-5.5 (t, 1H)~5.0-5.5 (t, 1H)~5.0-5.5 (t, 1H)~5.0-5.5 (t, 1H)Highly variable, broad, and solvent-dependent. Often exchanges with D₂O.

Note: The -NH proton often appears as a broad singlet or triplet depending on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals include the aromatic carbons, particularly the ipso-carbons directly attached to substituents, and the aliphatic carbons of the benzyl and methoxy groups.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted, δ in ppm)

AssignmentTarget CompoundAnalog 1 (No -OCH₃)Analog 2 (No -Br)Analog 3 (Baseline)Rationale for Shifts
C-ipso (C-Br) ~128~128N/AN/AThe "heavy atom effect" of bromine results in significant shielding, causing the C-Br signal to appear upfield, counter to what electronegativity alone would suggest.[5][6]
C-ipso (C-S) ~139~139~140~140The sulfonyl group is strongly deshielding.
Aromatic (Bromophenyl) ~129, ~132~129, ~132N/AN/AStandard aromatic carbon chemical shifts.
Aromatic (Phenyl/Benzyl) ~114, ~129, ~130, ~159~127, ~128, ~129, ~137~114, ~129, ~130, ~159~127, ~128, ~129, ~137The -OCH₃ group strongly shields the ortho and para carbons, shifting them upfield, while the ipso-carbon (C-OCH₃) is significantly deshielded (~159 ppm).
Benzylic (-CH₂-) ~48~48~48~48Relatively consistent across all structures.
Methoxy (-OCH₃) ~55N/A~55N/AA characteristic aliphatic signal for a methoxy group attached to an aromatic ring.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is a powerful tool for identifying specific functional groups based on their characteristic vibrational frequencies. For sulfonamides, the most diagnostic peaks are the asymmetric and symmetric stretches of the S=O bonds.

Table 3: Comparative IR Spectroscopic Data (Predicted, cm⁻¹)

Vibrational ModeTarget CompoundAnalogsRationale for Assignment
N-H Stretch 3250-33503250-3350Typical for secondary sulfonamides. Broadness can indicate hydrogen bonding.
C-H Stretch (Aromatic) 3000-31003000-3100Sharp peaks characteristic of sp² C-H bonds.
C-H Stretch (Aliphatic) 2850-29602850-2960Pertains to the -CH₂- and -OCH₃ groups.
S=O Asymmetric Stretch ~1330-1350~1330-1350A very strong and characteristic absorption for the sulfonyl group.[7]
S=O Symmetric Stretch ~1150-1170~1150-1170The second strong, characteristic absorption for the sulfonyl group.[7][8]
C-O Stretch (Aryl Ether) ~1250 (asym), ~1030 (sym)N/A (for 1 & 3)Strong bands confirming the presence of the C-O-C linkage of the methoxybenzyl group.[7]
S-N Stretch ~900-940~900-940A less intense but useful band for identifying the sulfonamide linkage.[7]
C-Br Stretch ~500-600N/A (for 2 & 3)A strong absorption in the fingerprint region, confirming the presence of the C-Br bond.

The IR spectra are remarkably consistent for the core sulfonamide functionality across all molecules. The primary differentiators are the presence of strong C-O stretching bands for the target and Analog 2, and the C-Br stretch in the low-frequency region for the target and Analog 1.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Under Electron Ionization (EI) or Electrospray Ionization (ESI), sulfonamides exhibit characteristic fragmentation pathways.

Table 4: Comparative Mass Spectrometry Data (Predicted m/z values)

Ion/FragmentTarget Compound (MW: 356.23)Analog 1 (MW: 326.21)Analog 2 (MW: 277.34)Analog 3 (MW: 247.31)Rationale for Fragmentation
[M+H]⁺ (ESI) 357.0/359.0327.0/329.0278.3248.3Protonated molecular ion. The bromine in the target and Analog 1 results in a characteristic M+2 peak of nearly equal intensity.
[M-SO₂]⁺ 293/295263/265213183A common fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide.[9][10][11]
[M-C₇H₄BrO₂S]⁺ 121N/A121N/ACleavage of the S-N bond, leaving the protonated 4-methoxybenzylamine fragment.
[M-C₈H₉NO]⁺ 235/237235/237155155Cleavage of the S-N bond, leaving the benzenesulfonyl cation fragment.
[C₈H₉O]⁺ (benzyl fragment) 1219112191Cleavage of the N-CH₂ bond to form the stable methoxybenzyl or benzyl cation.

The mass spectrum of this compound is distinguished by its unique molecular weight and the isotopic pattern of the bromine atom, which is a definitive diagnostic feature.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Weigh 5-10 mg of This compound Solv Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) Prep->Solv for NMR IR Acquire spectrum on FT-IR with ATR accessory (4000-400 cm⁻¹) Prep->IR (solid state) MS Acquire spectrum on LC-MS (ESI) or GC-MS (EI) in positive ion mode Prep->MS (diluted) NMR Acquire ¹H, ¹³C, COSY, HSQC spectra on 400/500 MHz NMR Spectrometer Solv->NMR Proc Process data: - Fourier Transform - Phase/Baseline Correction - Peak Picking NMR->Proc IR->Proc MS->Proc Assign Assign signals based on: - Chemical Shift (δ) - Coupling Constants (J) - Integration Proc->Assign Compare Compare experimental data with predicted values and analog data Assign->Compare Report Final Structure Confirmation and Reporting Compare->Report

Caption: Generalized workflow for spectroscopic analysis.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum with 1024 or more scans, depending on sample concentration.

    • (Optional) Perform 2D NMR experiments like COSY and HSQC for unambiguous assignment of proton and carbon signals.

  • Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, baseline correction, and reference the spectra to the residual solvent peak or an internal standard (TMS).

IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the clean ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Apply pressure with the anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

Mass Spectrometry
  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with liquid chromatography (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to the ng/mL or pg/mL range for direct infusion or LC injection.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire data in positive ion mode over a suitable m/z range (e.g., 100-500 amu).

    • (Optional) Perform tandem MS (MS/MS) on the molecular ion peak (m/z 357) to confirm the proposed fragmentation patterns.

Conclusion

The structural identity of this compound can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. Comparison with carefully chosen analogs demonstrates that the key spectroscopic differentiators are:

  • ¹H and ¹³C NMR: The presence and splitting pattern of the methoxybenzyl aromatic signals and the characteristic upfield shift of the bromine-bound ipso-carbon.

  • IR Spectroscopy: The presence of strong C-O aryl ether stretches and the C-Br stretch in the fingerprint region.

  • Mass Spectrometry: The definitive molecular ion at m/z 357/359, exhibiting the characteristic 1:1 isotopic signature of a monobrominated compound.

This guide serves as a robust framework for the analysis of this compound and provides a methodological blueprint for the characterization of related sulfonamide derivatives.

References

A Comparative Guide to the HPLC Validation for Purity Assessment of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its quality, safety, and efficacy. This guide provides an in-depth technical comparison for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity determination of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide. We will explore the rationale behind the validation parameters, present a detailed experimental protocol, and compare the performance of HPLC with alternative analytical techniques, supported by illustrative data.

The Criticality of Purity in Drug Development

This compound is a sulfonamide derivative with potential applications in medicinal chemistry. As with any potential therapeutic agent, stringent purity control is paramount. Impurities, which can arise from the synthesis process or degradation, may exhibit their own pharmacological or toxicological effects, potentially compromising the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) mandate rigorous validation of analytical procedures to ensure they are fit for their intended purpose.[1][2][3][4][5]

HPLC as the Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for purity and impurity determination due to its high resolution, sensitivity, and robustness.[6][7][8][9] A well-developed and validated HPLC method can effectively separate the main compound from its process-related impurities and degradation products.

Anticipated Impurities and Degradants

A robust analytical method must be able to separate the API from any potential impurities. Based on the likely synthesis route—the reaction of 4-bromobenzenesulfonyl chloride with 4-methoxybenzylamine—the following process-related impurities are anticipated:

  • Impurity A: 4-bromobenzenesulfonyl chloride (unreacted starting material)

  • Impurity B: 4-methoxybenzylamine (unreacted starting material)

Forced degradation studies are essential to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.[10] Common degradation pathways for sulfonamides include hydrolysis and oxidation.[1][2][4][11][12][13][14] Therefore, the primary degradation products are predicted to be:

  • Degradant C: 4-bromobenzenesulfonic acid (from hydrolysis)

  • Degradant D: 4-methoxybenzylamine (from hydrolysis - same as Impurity B)

Diagram of the HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile MD_Params Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) MD_Start->MD_Params MD_End Finalized HPLC Method MD_Params->MD_End System_Suitability System Suitability MD_End->System_Suitability Validate Specificity Specificity / Forced Degradation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report & Purity Method Robustness->Validation_Report Compile System_Suitability->Specificity

Caption: Workflow for HPLC Method Validation.

Detailed HPLC Method Validation Protocol

This protocol is designed in accordance with ICH Q2(R1) guidelines.[3][5]

HPLC System and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column oven, and DAD detector.
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Validation Parameters and Acceptance Criteria

a. System Suitability

  • Rationale: To ensure the chromatographic system is performing adequately for the intended analysis.

  • Procedure: Inject five replicate injections of a standard solution of this compound (e.g., 100 µg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor (T) ≤ 2.0.

    • Theoretical plates (N) ≥ 2000.

b. Specificity (Forced Degradation)

  • Rationale: To demonstrate that the method is able to unequivocally assess the analyte in the presence of its potential impurities and degradation products.

  • Procedure:

    • Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat 10 mg of the sample with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic Degradation: Expose 10 mg of the solid sample to UV light (254 nm) for 24 hours.

    • Thermal Degradation: Heat 10 mg of the solid sample at 105°C for 24 hours.

  • Acceptance Criteria: The method must demonstrate baseline resolution (Resolution > 2) between the main peak and all degradation product peaks. Peak purity analysis using the DAD should confirm the homogeneity of the main peak.

c. Linearity and Range

  • Rationale: To establish a linear relationship between the concentration of the analyte and the detector response.

  • Procedure: Prepare a series of at least five concentrations of the analyte, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 50, 80, 100, 120, 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

d. Accuracy

  • Rationale: To determine the closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

e. Precision

  • Rationale: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

f. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure: Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Acceptance Criteria: The LOQ should be accurately and precisely determined.

g. Robustness

  • Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: System suitability parameters should remain within the established criteria.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques offer orthogonal approaches to purity assessment, which can be valuable for cross-validation.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV detection.High resolution, robust, quantitative, widely available.[6][7]Requires chromophoric analytes, potential for co-elution.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase, with detection by mass spectrometry.[6][15][16][17]Excellent for volatile impurities (e.g., residual solvents), high sensitivity and specificity.[18]Requires analyte to be volatile or derivatized, not suitable for thermolabile compounds.[6]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without a reference standard for the analyte.[11][19][20][21][22][23][24]Primary method, provides structural information, no need for identical reference standards for impurities.[20]Lower sensitivity than HPLC, requires specialized equipment and expertise.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.[3][5][25][26][27][28]High separation efficiency, low sample and reagent consumption.[3][5]Lower sensitivity and precision compared to HPLC, less robust for routine QC.

Illustrative Experimental Data

The following tables present hypothetical but realistic data from a validation study of an HPLC method for this compound.

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
RSD of Peak Area (%) 0.45≤ 2.0%
Tailing Factor 1.2≤ 2.0
Theoretical Plates 8500≥ 2000

Table 2: Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis ~15%Main peak for Degradant C observed, baseline separated from the main peak.
Base Hydrolysis ~25%Main peak for Degradant C observed, baseline separated.
Oxidation ~10%Minor unknown degradation peaks observed, all well-separated.
Photolytic < 2%No significant degradation.
Thermal < 1%No significant degradation.

Table 3: Comparison of Purity Assessment by Different Techniques

TechniquePurity (%)RSD (%)Comments
HPLC 99.80.3Excellent precision and separation of known impurities.
qNMR 99.70.5Corroborates HPLC data, provides absolute purity without reference standards.
GC-MS N/AN/ANot suitable for the non-volatile main compound, but detected residual synthesis solvents.

Diagram of Comparative Analysis Logic

Comparative_Analysis cluster_0 Purity Assessment of this compound cluster_1 Technique Comparison Primary_Method Primary Method: Validated HPLC Orthogonal_Methods Orthogonal Methods for Confirmation Primary_Method->Orthogonal_Methods Cross-Validation HPLC HPLC (Quantitative, Robust) Orthogonal_Methods->HPLC qNMR qNMR (Absolute Purity, Structural Info) Orthogonal_Methods->qNMR GC_MS GC-MS (Volatile Impurities) Orthogonal_Methods->GC_MS CE CE (High Efficiency, Low Consumption) Orthogonal_Methods->CE Conclusion Comprehensive Purity Profile HPLC->Conclusion qNMR->Conclusion GC_MS->Conclusion

Caption: Logic for a multi-technique purity assessment.

Conclusion and Recommendations

A robust, validated HPLC method is indispensable for the routine purity analysis of this compound in a drug development setting. The detailed validation protocol provided in this guide, which adheres to ICH guidelines, ensures that the method is accurate, precise, and specific for its intended use.

For comprehensive characterization and to provide orthogonal evidence of purity, it is highly recommended to supplement HPLC data with an absolute method like qNMR. GC-MS should be employed to quantify residual solvents from the synthesis process. This multi-faceted approach provides a high degree of confidence in the purity profile of the API, which is essential for regulatory submissions and ensuring patient safety.

References

A Senior Application Scientist's Guide to the Synthesis of N-Arylmethyl Benzenesulfonamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The N-arylmethyl benzenesulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to modulate biological targets.[1][2] The synthesis of these vital compounds can be approached from several distinct strategic angles, each with its own set of advantages, limitations, and mechanistic underpinnings. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes, offering field-proven insights and detailed experimental protocols to aid in methodological selection and optimization.

At a Glance: Strategic Overview of Synthetic Routes

The choice of synthetic strategy is fundamentally dictated by the availability of starting materials, desired substrate scope, and tolerance for specific reaction conditions. Four principal pathways dominate the landscape for constructing the target C-N bond: Classical Nucleophilic Substitution, Mitsunobu Reaction, Reductive Amination, and modern Metal-Catalyzed Cross-Coupling.

Synthetic_Routes cluster_SM Starting Materials cluster_Reactions Synthetic Methods SM1 Benzenesulfonyl Chloride R1 Classical Substitution SM1->R1 Base (e.g., Pyridine) SM2 Arylmethyl Amine SM2->R1 Base (e.g., Pyridine) SM3 Benzenesulfonamide R2 Mitsunobu Reaction SM3->R2 DEAD/PPh3 R3 Reductive Amination SM3->R3 Reducing Agent (e.g., NaBH(OAc)3) R4 Metal-Catalyzed Cross-Coupling SM3->R4 Pd or Cu Catalyst SM4 Arylmethyl Alcohol SM4->R2 DEAD/PPh3 SM5 Aryl Aldehyde SM5->R3 Reducing Agent (e.g., NaBH(OAc)3) SM6 Arylmethyl Halide SM6->R4 Pd or Cu Catalyst Product N-Arylmethyl Benzenesulfonamide R1->Product R2->Product R3->Product R4->Product Mitsunobu_Mechanism Nuc R-SO2NH⁻ (Sulfonamide anion) Intermediate [R'-CH2O-P⁺Ph3] (Activated Complex) Nuc->Intermediate SN2 Attack Alcohol R'-CH2OH (Alcohol) Alcohol->Intermediate Reagents DEAD + PPh3 Reagents->Intermediate activates Product R-SO2NH-CH2R' (Product) Intermediate->Product Byproducts DEAD-H2 + Ph3P=O Intermediate->Byproducts forms

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential biological activities of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide. Due to the limited direct research on this specific molecule, this document extrapolates its potential therapeutic applications based on the well-established biological profiles of structurally related benzenesulfonamide derivatives. We will delve into potential activities including carbonic anhydrase inhibition, anticancer properties, and antimicrobial effects, supported by established experimental data from analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development to provide a foundational framework for initiating investigations into this promising compound.

Introduction to Benzenesulfonamides: A Scaffold of Diverse Bioactivity

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. These compounds are characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂). The versatility of this scaffold allows for substitutions on both the benzene ring and the sulfonamide nitrogen, leading to a vast chemical space with diverse biological activities. Historically, sulfonamides were first recognized for their antibacterial properties[1]. However, subsequent research has unveiled a much broader spectrum of pharmacological effects, including anticancer[2][3], anti-inflammatory, and enzyme inhibitory activities[4].

The subject of this guide, this compound, combines several key structural features that suggest a rich potential for biological activity. The 4-bromo substitution on the benzenesulfonyl ring and the N-(4-methoxybenzyl) group are expected to modulate its physicochemical properties and target interactions significantly.

Potential Biological Activities and Comparative Analysis

Based on the activities of structurally related compounds, we can hypothesize several key biological activities for this compound.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[4]. Various CA isoforms are involved in numerous physiological and pathological processes, making them attractive drug targets for conditions like glaucoma, epilepsy, and cancer[4][5].

Comparative Insights:

The inhibitory activity of benzenesulfonamides against CAs is primarily mediated by the binding of the sulfonamide group to the zinc ion in the enzyme's active site[6]. The substituents on the benzenesulfonamide ring and the N-substituent play a crucial role in determining the potency and isoform selectivity of the inhibition[7].

  • Effect of N-substitution: N-substituted benzenesulfonamides have been extensively studied as CA inhibitors. The nature of the substituent can influence interactions with amino acid residues in the active site, leading to enhanced affinity and selectivity[1]. For instance, N-benzyl substitution has been explored in various CA inhibitors[2]. The 4-methoxybenzyl group in our target compound could potentially form favorable interactions within the hydrophobic pockets of the CA active site.

  • Effect of Ring Substitution: Halogen substitutions on the benzenesulfonamide ring can modulate the electronic properties and binding affinity of the molecule. While specific data on 4-bromo substitution is sparse, other substituted benzenesulfonamides have shown potent CA inhibitory activity[4].

Hypothetical Activity of this compound:

It is highly probable that this compound will exhibit inhibitory activity against various carbonic anhydrase isoforms. The presence of the benzenesulfonamide core suggests a primary interaction with the active site zinc ion. The 4-bromo and N-(4-methoxybenzyl) substituents will likely influence its potency and selectivity profile.

Table 1: Carbonic Anhydrase Inhibitory Activity of Selected Benzenesulfonamide Derivatives

CompoundTarget IsoformInhibition Constant (Kᵢ)Reference
Acetazolamide (Standard)hCA I250 nM[6]
Acetazolamide (Standard)hCA II12 nM[6]
Compound 1 (Phthalimide-capped)hCA I28.5 nM[6]
Compound 1 (Phthalimide-capped)hCA II2.2 nM[6]
Diazobenzenesulfonamide 31 CA I6 nM[4]
N-aryl-β-alanine derivative 20 CA XII1.85 µM[4]
This compound hCA I, II, IX, XIITo be determined
Anticancer Activity

A growing body of evidence supports the potential of sulfonamide derivatives as anticancer agents[2][3][6]. Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrases overexpressed in tumors (e.g., CA IX and XII), disruption of the cell cycle, and induction of apoptosis[5][8].

Comparative Insights:

  • CA IX and XII Inhibition: Hypoxic tumors often overexpress CA IX and XII to regulate pH in the acidic tumor microenvironment. Inhibition of these isoforms can disrupt tumor growth and survival[5]. Many N-substituted benzenesulfonamides have shown potent and selective inhibition of these tumor-associated CAs[1].

  • Other Anticancer Mechanisms: N-benzyl sulfonamides, in particular, have been investigated for their anticancer properties against various cell lines, including pancreatic cancer[2]. The cytotoxic effects of these compounds can be independent of CA inhibition and may involve other cellular targets.

Hypothetical Activity of this compound:

Given the established role of benzenesulfonamides as inhibitors of tumor-associated CAs, it is plausible that this compound could exhibit anticancer activity, particularly against tumors that overexpress CA IX and XII. Furthermore, the N-benzyl moiety suggests the potential for other cytotoxic mechanisms.

Table 2: Anticancer Activity of Selected N-Benzyl Sulfonamide Derivatives

CompoundCell LineIC₅₀Reference
Indolyl N-benzyl sulfonamide 6 BxPC3 (Pancreatic)<5 µM[2]
Salinomycin N-benzyl amideVarious human cancer cell linesPotent activity[9]
Thiazolone-benzenesulfonamide 4e MDA-MB-231 (Breast)3.58 µM[5]
Thiazolone-benzenesulfonamide 4g MCF-7 (Breast)2.55 µM[5]
This compound Various cancer cell linesTo be determined
Antimicrobial Activity

The historical significance of sulfonamides as antibacterial agents cannot be overlooked. While the development of antibiotic resistance has limited their use, research into novel sulfonamide derivatives with antimicrobial activity continues.

Comparative Insights:

The primary mechanism of antibacterial action for sulfonamides is the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The structural requirements for this activity are well-defined, with a primary aromatic amine being a key feature of the classic "sulfa drugs."

However, N-substituted sulfonamides can also exhibit antimicrobial activity through various mechanisms, including the inhibition of bacterial carbonic anhydrases[5].

Hypothetical Activity of this compound:

While this compound lacks the primary aromatic amine of traditional sulfa drugs, it may still possess antimicrobial properties. Potential mechanisms could involve the inhibition of bacterial carbonic anhydrases or other, as-yet-unidentified, bacterial targets.

Table 3: Antimicrobial Activity of Selected Benzenesulfonamide Derivatives

CompoundBacterial StrainMICReference
Benzenesulfonamide derivative 4d E. coli6.72 mg/mL[10]
Benzenesulfonamide derivative 4h S. aureus6.63 mg/mL[10]
Thiazolone-benzenesulfonamide 4e S. aureusSignificant inhibition at 50 µg/mL[5]
This compound Various bacterial strainsTo be determined

Proposed Experimental Protocols

To validate the hypothesized biological activities of this compound, the following experimental workflows are proposed.

Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory potency of the test compound against various human carbonic anhydrase isoforms.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Buffer, Enzyme, Substrate (CO2), and Inhibitor Solutions instrument Equilibrate Stopped-Flow Spectrophotometer to 25°C mix Rapidly Mix Enzyme and CO2 Substrate in the Absence/Presence of Inhibitor instrument->mix measure Monitor the pH Drop via a pH Indicator (e.g., p-Nitrophenol) at a Specific Wavelength mix->measure record Record Absorbance Change Over Time measure->record rates Calculate Initial Rates of Reaction record->rates ic50 Determine IC50 Values by Plotting Rate vs. Inhibitor Concentration rates->ic50 ki Calculate Ki Values using the Cheng-Prusoff Equation ic50->ki caption Workflow for Carbonic Anhydrase Inhibition Assay G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed Seed Cancer Cells (e.g., MCF-7, MDA-MB-231) in a 96-well Plate incubate1 Incubate for 24 hours to Allow Cell Adhesion seed->incubate1 treat Treat Cells with Various Concentrations of the Test Compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT Solution to Each Well and Incubate for 4 hours incubate2->add_mtt solubilize Add Solubilization Solution (e.g., DMSO) to Dissolve Formazan Crystals add_mtt->solubilize read Measure Absorbance at 570 nm using a Plate Reader solubilize->read viability Calculate Cell Viability as a Percentage of the Control read->viability ic50 Determine the IC50 Value (Concentration that Inhibits 50% of Cell Growth) viability->ic50 caption Workflow for In Vitro Anticancer Activity (MTT) Assay G cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_reading Reading Results compound_prep Prepare Serial Dilutions of the Test Compound in a 96-well Plate inoculum_prep Prepare a Standardized Bacterial Inoculum inoculate Inoculate Each Well with the Bacterial Suspension inoculum_prep->inoculate incubate Incubate the Plate at 37°C for 18-24 hours inoculate->incubate observe Visually Inspect for Bacterial Growth (Turbidity) incubate->observe determine_mic The MIC is the Lowest Concentration with No Visible Growth observe->determine_mic caption Workflow for Antimicrobial Susceptibility Testing

References

A Comparative Structural and Physicochemical Guide to 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide scaffold is a privileged functional group in medicinal chemistry, integral to the structure of numerous therapeutic agents. Its remarkable versatility allows for fine-tuning of steric and electronic properties, enabling precise interactions with a wide range of biological targets. This guide provides an in-depth structural and physicochemical comparison of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide, a molecule with intriguing potential for halogen bonding and conformational flexibility, against the foundational antibacterial agent, sulfanilamide, and the highly successful selective COX-2 inhibitor, celecoxib. Through this comparative analysis, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships that govern the efficacy of sulfonamide-based drugs.

The Sulfonamide Moiety: A Chameleon in Drug Design

The sulfonamide group (-SO₂NH-) is a cornerstone of modern pharmacotherapy, found in drugs ranging from diuretics to anticonvulsants. Its therapeutic diversity stems from its unique structural and electronic characteristics. The tetrahedral sulfur atom, flanked by two hydrogen bond-accepting oxygen atoms and a hydrogen bond-donating nitrogen atom, provides a geometrically defined and versatile platform for molecular recognition. The substituents on the aryl ring and the sulfonamide nitrogen can be systematically varied to modulate key physicochemical parameters such as acidity (pKa), lipophilicity (logP), and molecular shape, thereby influencing the pharmacokinetic and pharmacodynamic profiles of the drug candidate.

This guide focuses on this compound, a compound that combines the potential for halogen bonding through its bromine substituent with the conformational flexibility of the N-(4-methoxybenzyl) group. By juxtaposing its properties with the simple, yet effective, sulfanilamide and the more complex, target-selective celecoxib, we can dissect the impact of specific structural modifications on the overall molecular architecture and its potential for biological activity.

A Tale of Three Structures: Comparative Analysis

The three-dimensional structure of a molecule is the primary determinant of its interaction with biological macromolecules. Here, we compare the structural features of our target compound with our selected benchmarks. In the absence of an experimental crystal structure for this compound, we will utilize computational modeling to predict its key geometric parameters and compare them to the experimentally determined structures of sulfanilamide and celecoxib.

The Sulfonamide Core: A Study in Conformational Isomers

A critical parameter defining the overall shape of a sulfonamide is the torsion angle around the S-N bond (C-S-N-C). This angle dictates the relative orientation of the two aryl rings and significantly influences the molecule's ability to fit into a protein's binding pocket. Rotational spectroscopy studies on benzenesulfonamides have shown that the amino group of the sulfonamide often lies perpendicular to the benzene plane.[1]

Table 1: Comparison of Key Torsional Angles in Selected Sulfonamides

CompoundC-S-N-C Torsion Angle (°)Method
This compound~84°Predicted (Computational Modeling)
SulfanilamideNot Applicable (Primary Sulfonamide)N/A
Celecoxib~109°Experimental (X-ray Crystallography)[2]
N-allyl-N-benzyl-4-methylbenzenesulfonamide84.2°Experimental (X-ray Crystallography)[3]

The predicted torsion angle for this compound is similar to that observed in the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, suggesting a gauche orientation of the aryl groups around the S-N bond.[3] This contrasts with the more extended conformation of celecoxib.[2]

Diagram 1: Conformational Flexibility in N-Substituted Sulfonamides

Caption: Gauche vs. Extended Conformations in Sulfonamides.

Physicochemical Properties: The Drivers of "Drug-Likeness"

The journey of a drug from administration to its target is governed by its physicochemical properties. Acidity (pKa) and lipophilicity (logP) are two of the most critical parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The Acidic Nature of the Sulfonamide N-H

The proton on the sulfonamide nitrogen is acidic, with a pKa that is highly dependent on the electronic nature of the substituents. This acidity is crucial for the biological activity of many sulfonamides, as the deprotonated form is often the active species.

Lipophilicity: A Double-Edged Sword

Lipophilicity, measured as the logP, dictates a molecule's ability to traverse cellular membranes. While a certain degree of lipophilicity is essential for oral bioavailability, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.

Table 2: Comparison of Physicochemical Properties

CompoundExperimental pKaExperimental logPPredicted XlogP
This compoundNot AvailableNot Available2.9[4]
Sulfanilamide10.6[5]-0.6[6]-0.6
Celecoxib~11.1 (Predicted)[7]3.4[2]3.4

The predicted lipophilicity of this compound (XlogP = 2.9) is significantly higher than that of sulfanilamide, primarily due to the presence of the bromo and methoxybenzyl groups.[4][6] This suggests it will have better membrane permeability but potentially lower aqueous solubility.

Experimental Methodologies for Structural and Physicochemical Analysis

To provide a comprehensive understanding of the sulfonamides discussed, we outline the standard experimental protocols for determining their key structural and physicochemical properties.

Elucidating the Three-Dimensional Structure: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a molecule in the solid state.

Experimental Workflow: Single-Crystal X-ray Diffraction

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination Slow Evaporation Slow Evaporation Vapor Diffusion Vapor Diffusion Slow Evaporation->Vapor Diffusion Cooling Cooling Vapor Diffusion->Cooling Crystal Mounting Crystal Mounting Cooling->Crystal Mounting Diffractometer Diffractometer Crystal Mounting->Diffractometer X-ray Diffraction X-ray Diffraction Diffractometer->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Refinement Refinement Structure Solution->Refinement Final Structure Final Structure Refinement->Final Structure

Caption: A typical workflow for X-ray crystallography.[8][9][10]

Step-by-Step Protocol:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. Common techniques include slow evaporation of the solvent, vapor diffusion of a precipitant, or slow cooling.[8][9]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[10][11]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the diffraction intensities, and the structural model is refined to yield the final, high-resolution crystal structure.[10][11]

Unveiling Conformation in Solution: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution.

Experimental Workflow: 2D NMR for Conformational Analysis

G Sample Preparation Sample Preparation 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) Sample Preparation->1D NMR (¹H, ¹³C) 2D NMR (COSY, NOESY) 2D NMR (COSY, NOESY) 1D NMR (¹H, ¹³C)->2D NMR (COSY, NOESY) Data Processing & Analysis Data Processing & Analysis 2D NMR (COSY, NOESY)->Data Processing & Analysis Conformational Model Conformational Model Data Processing & Analysis->Conformational Model

Caption: Workflow for NMR-based conformational analysis.[12][13]

Step-by-Step Protocol:

  • Sample Preparation: A solution of the sulfonamide is prepared in a suitable deuterated solvent.

  • 1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to identify all the resonances in the molecule.[12][13]

  • 2D NMR Spectroscopy: A suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed. COSY identifies scalar-coupled protons, while NOESY reveals through-space proximities between protons, providing crucial information for determining the molecule's conformation in solution.

  • Data Analysis: The 2D NMR data is analyzed to derive distance restraints from NOE intensities, which are then used in conjunction with molecular modeling to generate a solution-state conformational model of the sulfonamide.

Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis presented here offers valuable insights into the structure-activity relationships of benzenesulfonamides.

  • The N-Substituent: The nature of the N-substituent is a key determinant of a sulfonamide's biological target and selectivity. The flexible N-benzyl group in our target compound allows for a greater degree of conformational freedom compared to the more rigid structures of many other sulfonamides.

  • Aryl Ring Substitution: The 4-bromo substituent on the benzenesulfonyl ring introduces the potential for halogen bonding, a type of non-covalent interaction that can significantly enhance binding affinity and selectivity. The 4-methoxy group on the N-benzyl ring can also participate in hydrogen bonding and other interactions within a binding pocket.

Diagram 2: Key Structural Features Influencing Biological Activity

G SAR Structure-Activity Relationship N_Substituent N-Substituent (Conformation) SAR->N_Substituent Aryl_Substituents Aryl Substituents (Halogen/H-Bonding) SAR->Aryl_Substituents Biological_Activity Biological Activity (Potency & Selectivity) N_Substituent->Biological_Activity Aryl_Substituents->Biological_Activity

Caption: The interplay of key structural features in determining the biological activity of sulfonamides.

The rational design of future sulfonamide-based drugs will benefit from a thorough understanding of these structural and physicochemical principles. The synthesis and experimental characterization of this compound and its analogs, guided by the computational predictions and comparative data presented herein, would be a valuable endeavor in the ongoing quest for novel and improved therapeutic agents.

References

A Researcher's Guide to Assessing the Specificity of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the specificity of a chemical probe is paramount. An ideal probe modulates the activity of a single biological target, enabling the precise dissection of cellular pathways and disease mechanisms. However, achieving absolute specificity is a formidable challenge. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the specificity of the investigational compound 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide.

While the precise biological target of this compound is not yet extensively documented in publicly available literature, its structural motifs, particularly the benzenesulfonamide core, are present in compounds known to target a variety of enzymes, including kinases. For the purpose of this illustrative guide, we will proceed with the hypothesis that this compound is a novel kinase inhibitor. The principles and methodologies detailed herein are broadly applicable for assessing the specificity of any bioactive small molecule.

This guide will navigate through the causal logic behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources. We will explore and compare key methodologies for specificity profiling, offering a clear path to understanding the on- and off-target effects of this compound.

The Imperative of Specificity in Biological Research

A Multi-pronged Approach to Specificity Profiling

A robust assessment of compound specificity necessitates a multi-layered approach, combining in vitro biochemical assays with cell-based and proteome-wide techniques. This guide will focus on three widely adopted and powerful methodologies:

  • Kinome Profiling: A broad, initial screen to assess the interaction of the compound against a large panel of kinases.

  • Cellular Thermal Shift Assay (CETSA): A method to confirm target engagement in a physiological cellular context.

  • Proteome-Wide Profiling: Unbiased techniques to identify potential off-targets on a global scale.

G cluster_0 Initial Assessment cluster_1 Cellular Validation cluster_2 Outcome Compound This compound Kinome_Profiling Kinome Profiling (In Vitro) Compound->Kinome_Profiling Initial Screen CETSA Cellular Thermal Shift Assay (CETSA) (In Situ) Kinome_Profiling->CETSA Validate On-Target Engagement Proteome_Profiling Proteome-Wide Profiling (Global) Kinome_Profiling->Proteome_Profiling Identify Off-Targets CETSA->Proteome_Profiling Confirm Cellular Interactions Specificity_Profile Comprehensive Specificity Profile Proteome_Profiling->Specificity_Profile

Figure 1: A workflow for assessing compound specificity.

Kinome Profiling: A Broad View of Kinase Interactions

Kinome profiling services offer a high-throughput method to screen a compound against a large number of purified kinases, providing a rapid assessment of its selectivity.[3][4][5][6] This initial screen is crucial for identifying the primary target(s) and any potent off-target kinases.

Experimental Protocol: Large-Scale Kinase Panel Screen
  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) in the initial screen.

  • Kinase Panel: Select a comprehensive kinase panel. Several commercial vendors offer panels covering a significant portion of the human kinome.[6]

  • Assay Format: The assays are typically performed in a 384-well plate format using a radiometric (e.g., ³³P-ATP) or fluorescence-based method to measure kinase activity.

  • Data Analysis: The percentage of inhibition of each kinase by the compound is calculated relative to a vehicle control (DMSO). A common threshold for a significant "hit" is >50% inhibition.

Data Presentation:
Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Hypothetical Target Kinase A95%99%
Off-Target Kinase X10%60%
Off-Target Kinase Y5%25%
.........

Table 1: Example data from a kinome profiling screen.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

While in vitro assays are invaluable, they do not always reflect the complexities of the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct measurement of a compound's engagement with its target protein within intact cells.[7][8][9][10] The principle behind CETSA is that the binding of a ligand (the compound) stabilizes the target protein, leading to an increase in its melting temperature.[8][10]

G Start Treat cells with compound or vehicle (DMSO) Heat Heat cells to a range of temperatures Start->Heat Lyse Lyse cells and separate soluble and aggregated proteins Heat->Lyse Detect Detect soluble target protein (e.g., Western Blot) Lyse->Detect Analyze Analyze data to determine thermal shift Detect->Analyze

Figure 2: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Target Validation
  • Cell Culture: Culture a relevant cell line to 80-90% confluency.

  • Compound Treatment: Treat cells with this compound at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[11]

Data Presentation:
Temperature (°C)Soluble Target (Vehicle)Soluble Target (Compound)
40100%100%
5090%98%
5550%85%
6010%60%
655%20%
70<1%5%

Table 2: Example CETSA data showing thermal stabilization of the target protein.

Proteome-Wide Profiling: An Unbiased Search for Off-Targets

To gain a global and unbiased view of a compound's interactions, proteome-wide profiling techniques are indispensable.[12][13][14][15] These methods, often employing mass spectrometry, can identify proteins that directly or indirectly interact with the compound in a complex biological sample.

One powerful approach is Thermal Proteome Profiling (TPP) , which combines the principles of CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.

Experimental Protocol: Thermal Proteome Profiling (TPP)

The initial steps of TPP are similar to CETSA, involving compound treatment and heating of cells. The key difference lies in the analysis of the soluble protein fractions.

  • Sample Preparation for Mass Spectrometry: The soluble protein fractions from different temperature points are prepared for mass spectrometry analysis, typically involving protein digestion into peptides.

  • Mass Spectrometry: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of each identified protein across the different temperatures is quantified. Proteins that show a significant thermal shift in the presence of the compound are identified as potential targets or off-targets.

Data Presentation:
ProteinThermal Shift (ΔTm)p-valueAnnotation
Hypothetical Target Kinase A+5.2°C< 0.001On-Target
Off-Target Protein Z+3.1°C< 0.01Potential Off-Target
Housekeeping ProteinNo significant shift> 0.05Non-binder
............

Table 3: Example data from a Thermal Proteome Profiling experiment.

Synthesizing the Data for a Comprehensive Specificity Profile

By integrating the data from kinome profiling, CETSA, and proteome-wide profiling, a comprehensive specificity profile for this compound can be constructed.

G cluster_0 On-Target Interactions cluster_1 Off-Target Interactions cluster_2 Non-Interacting Proteins Compound This compound Target_A Hypothetical Target Kinase A Compound->Target_A High Affinity (Kinome Profiling, CETSA, TPP) Off_Target_X Off-Target Kinase X Compound->Off_Target_X Lower Affinity (Kinome Profiling) Off_Target_Z Off-Target Protein Z Compound->Off_Target_Z Identified by TPP Non_Binder Majority of Proteome

Figure 3: A conceptual diagram of the specificity profile.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step process for assessing the specificity of this compound, using the hypothesis of it being a kinase inhibitor as a framework. The combination of broad in vitro screening with in-cell target engagement and global proteome analysis provides a high degree of confidence in defining a compound's interaction profile. The results from these assays will be critical in determining the utility of this compound as a selective chemical probe and will guide its application in biological research and potential therapeutic development.

References

comparative cytotoxicity of bromo-substituted benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cytotoxicity of Bromo-Substituted Benzenesulfonamides for Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for a wide array of therapeutic agents.[1] Its derivatives have been successfully developed into drugs for various conditions, including cancer.[1][2] A significant area of research has focused on the anticancer properties of these compounds, which often stem from the inhibition of key enzymes like carbonic anhydrases and kinases.[1] The introduction of halogen atoms, particularly bromine, onto the benzenesulfonamide core is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the cytotoxic effects of bromo-substituted benzenesulfonamides, synthesizing experimental data to illuminate structure-activity relationships (SAR), mechanisms of action, and the critical protocols for their evaluation.

Comparative Cytotoxicity: Unpacking the Data

Direct comparative studies of a broad range of bromo-substituted benzenesulfonamides against a standardized panel of cancer cell lines are limited in the public domain. However, by compiling data from various independent investigations, a picture of their cytotoxic potential emerges. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth, by 50%.

The data below showcases the cytotoxic activity of several benzenesulfonamide derivatives, highlighting the impact of bromine substitution in specific chemical contexts.

Compound ID / DescriptionBromo-Substitution PatternTarget Cancer Cell LineIC50 (µM)Reference
Compound 5a (β-lactam substituted)Bromine at R1 positionHT-29 (Colon)29.7 ± 2.73[3]
Compound 5b (β-lactam substituted)Bromine at R1 and R2 positionsHT-29 (Colon)>50[3]
4-Bromobenzenesulfonamide 4-bromoNot specified for cytotoxicityN/A
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide 4-bromoNot specified for cytotoxicityN/A[4]
Arylpropyl sulfonamide analogs Varied, including bromo-substitutionsPC-3 (Prostate), HL-60 (Leukemia)20.7 - 267.3[5]

Note: The presented data is compiled from different studies and serves as a comparative overview. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Structure-Activity Relationships (SAR): The Role of Bromine

The cytotoxic efficacy of benzenesulfonamide derivatives is profoundly influenced by the nature and position of substituents on their aromatic rings.[5][6][7] The inclusion of a bromine atom can significantly alter a compound's biological activity through a combination of steric and electronic effects.

  • Positional Importance : The location of the bromo group is critical. For instance, in one study on β-lactam substituted benzenesulfonamides, a compound with a single methoxy group and a bromine atom exhibited high cytotoxicity (IC50 = 10.78 µM), whereas a compound with electron-withdrawing bromine atoms at two positions showed reduced activity.[3] This suggests that the interplay between the bromo-substituent and other functional groups dictates the overall potency.

  • Hydrophobicity and Binding : The lipophilic nature of bromine can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets within target enzymes.[5] Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have suggested that introducing small hydrophobic groups on the phenyl ring could increase biological activity.[5]

  • Modulation of Target Specificity : The "tail" groups appended to the benzenesulfonamide core, which would include the bromo-substituted phenyl ring, are known to modulate isoform specificity, particularly for enzymes like carbonic anhydrase.[7]

Mechanisms of Cytotoxic Action

Bromo-substituted benzenesulfonamides, like their non-brominated counterparts, exert their anticancer effects through multiple biological pathways. Understanding these mechanisms is crucial for rational drug design and development.

Carbonic Anhydrase Inhibition

A primary mechanism for the anticancer activity of many sulfonamides is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX and XII.[1][8] These enzymes are overexpressed in many aggressive solid tumors and contribute to the acidification of the tumor microenvironment, which promotes cancer cell proliferation, invasion, and metastasis.[1] The primary sulfonamide group (-SO2NH2) is a potent zinc-binding group, allowing these molecules to anchor to the Zn2+ ion in the CA active site, thereby blocking its catalytic activity.[1][7] This inhibition disrupts pH regulation in cancer cells, leading to apoptosis.

G cluster_0 Tumor Microenvironment cluster_1 Cellular Effects Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX pHi_regulation Disrupted pH Regulation CAIX->pHi_regulation Maintains Alkaline pHi Compound Bromo-Benzenesulfonamide Compound->CAIX Inhibition Apoptosis Apoptosis pHi_regulation->Apoptosis Acidification leads to

Caption: Mechanism of Carbonic Anhydrase IX (CA IX) inhibition by bromo-benzenesulfonamides.

Tubulin Polymerization Inhibition

Certain benzenesulfonamide derivatives have been identified as potent tubulin-targeting agents.[9][10] They interfere with the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[11] Compound BA-3b, a benzenesulfonamide derivative, proved to be a highly potent agent with IC50 values in the nanomolar range against a panel of cancer cell lines, including drug-resistant ones, by targeting tubulin.[10]

Induction of Apoptosis via Mitochondrial Pathways

Beyond specific enzyme targets, some sulfonamide derivatives can directly trigger programmed cell death, or apoptosis. This can involve the induction of oxidative stress through increased intracellular reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential.[12] These events activate the mitochondrial-associated apoptosis-signaling pathway, leading to the activation of caspases and the execution of cell death.[12]

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are essential. The choice of assay is critical, as different methods measure different cellular parameters.[13] Employing multiple assays provides a more comprehensive understanding of a compound's cytotoxic profile. For instance, the MTT assay measures metabolic activity, while the LDH assay assesses membrane integrity; using both can help distinguish between cytotoxic and cytostatic effects.[14]

G cluster_assays Cytotoxicity Assays start Start: Compound Library step1 1. Cell Seeding (e.g., 5,000-10,000 cells/well) start->step1 step2 2. Compound Treatment (Serial Dilutions) step1->step2 step3 3. Incubation (24, 48, or 72 hours) step2->step3 assay_mtt A. MTT Assay (Metabolic Activity) step3->assay_mtt assay_ldh B. LDH Assay (Membrane Integrity) step3->assay_ldh assay_apop C. Apoptosis Assay (e.g., Annexin V) step3->assay_apop step4 4. Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay_mtt->step4 assay_ldh->step4 assay_apop->step4 end End: IC50 Determination & Mechanism Elucidation step4->end

Caption: Generalized workflow for in vitro cytotoxicity screening of chemical compounds.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[13][16]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[16] Include wells for vehicle control and no-cell blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the bromo-substituted benzenesulfonamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[16]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[13][16]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13][16] Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[17] LDH is a stable cytoplasmic enzyme that is rapidly released upon plasma membrane damage.[17]

Materials:

  • Cell cultures treated as described in the MTT protocol

  • Commercially available LDH cytotoxicity detection kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol in a separate 96-well plate.[17] It is crucial to set up controls: a no-cell background control, a low control (spontaneous LDH release from untreated cells), and a high control (maximum LDH release, induced by adding a lysis buffer provided in the kit).

  • Sample Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction converts a tetrazolium salt into a red formazan product.[17]

  • Stop Reaction: Add the stop solution from the kit to each well.[17]

  • Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cytotoxicity for each sample using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Low Control LDH activity) / (High Control LDH activity - Low Control LDH activity)] x 100.

Conclusion

Bromo-substituted benzenesulfonamides represent a promising class of compounds for anticancer drug discovery. Their cytotoxic activity is highly dependent on the specific substitution patterns, which influence their interaction with key biological targets such as carbonic anhydrases and tubulin. A multi-assay approach, incorporating methods that probe metabolic activity, membrane integrity, and specific cell death pathways, is essential for a thorough and reliable characterization of these compounds. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to advance the evaluation of this important chemical scaffold.

References

A Comparative Guide to the Experimental Validation of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide, a synthetic sulfonamide derivative. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and reproducible validation process. We will delve into a comparative analysis with relevant alternatives, supported by illustrative experimental data, to contextualize its potential utility in drug discovery and chemical biology.

Introduction to this compound

Sulfonamides represent a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The title compound, this compound, features a core benzenesulfonamide scaffold with two key substitutions: a bromine atom on one phenyl ring and a methoxybenzyl group attached to the sulfonamide nitrogen. These modifications are anticipated to modulate its physicochemical properties and biological activity. The bromine atom can enhance potency through halogen bonding or by influencing metabolic stability, while the methoxybenzyl group can affect solubility, cell permeability, and receptor-binding interactions.

Molecular Structure:

  • Chemical Name: this compound[3]

  • Molecular Formula: C₁₄H₁₄BrNO₃S[3]

  • Molecular Weight: 356.23 g/mol [3]

The validation of any novel compound is contingent on a multi-faceted experimental approach, encompassing structural confirmation, purity assessment, and evaluation of its biological effects in comparison to established or structurally related molecules.

Comparative Analysis: Benchmarking Against Alternatives

To ascertain the unique value of this compound, a comparative analysis against relevant alternatives is essential. For this guide, we will consider two key comparators:

  • Alternative 1 (Parent Scaffold): N-benzylbenzenesulfonamide. This allows for the evaluation of the specific contributions of the bromo and methoxy substituents.

  • Alternative 2 (Bioactive Analog): N-(4-chlorobenzyl)benzenesulfonamide. This provides a benchmark against a compound with a different halogen substituent, enabling an assessment of halogen-specific effects.

The following table summarizes the hypothetical comparative data points that would be generated through the experimental workflows described in the subsequent sections.

ParameterThis compoundN-benzylbenzenesulfonamide (Alternative 1)N-(4-chlorobenzyl)benzenesulfonamide (Alternative 2)
Purity (HPLC) >98%>99%>98%
Melting Point (°C) 145-148110-112130-133
LogP (Calculated) 3.22.52.9
Antimicrobial Activity (MIC, µg/mL vs. E. coli) 64>256128
Cytotoxicity (IC₅₀, µM vs. MCF-7) 155025

Experimental Validation Workflow

A rigorous validation process is paramount to ensure the integrity of experimental findings. The following workflow outlines the critical steps for characterizing this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Physicochemical Properties cluster_bioactivity Biological Evaluation synthesis Synthesis via Sulfonylation purification Recrystallization or Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (HRMS) nmr->ms ftir FT-IR Spectroscopy ms->ftir xray Single Crystal X-ray Crystallography (optional) ftir->xray hplc HPLC Analysis xray->hplc mp Melting Point Determination hplc->mp logp LogP Determination (e.g., Shake-flask method) mp->logp antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC) logp->antimicrobial cytotoxicity Cytotoxicity Assay (e.g., MTT against cancer cell lines) antimicrobial->cytotoxicity enzyme Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) cytotoxicity->enzyme

Caption: A comprehensive experimental workflow for the validation of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and 4-methoxybenzylamine in the presence of a base like pyridine or triethylamine.[4]

Protocol:

  • Dissolve 4-methoxybenzylamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Characterization

Unambiguous structural confirmation is the cornerstone of compound validation. A combination of spectroscopic techniques should be employed.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

Protocol:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Analyze the chemical shifts, multiplicities, and integration values to confirm the presence of all expected structural motifs.

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Compare the experimentally determined monoisotopic mass with the calculated mass for the expected molecular formula (C₁₄H₁₄BrNO₃S).

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Protocol:

  • Place a small amount of the solid sample on the diamond crystal of an ATR-FTIR spectrometer.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands for N-H, S=O, C-O, and C-Br bonds.

Purity and Physicochemical Properties

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a compound.

Protocol:

  • Develop a suitable HPLC method using a reverse-phase C18 column.

  • Prepare a standard solution of the compound of known concentration.

  • Inject the sample and analyze the chromatogram for the presence of any impurities.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

3.3.2. Melting Point Determination

The melting point is a key physical constant that provides an indication of purity.

Protocol:

  • Load a small amount of the finely powdered sample into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a controlled rate and record the temperature range over which the sample melts. A narrow melting range is indicative of high purity.

Biological Activity Evaluation

The following protocols provide a starting point for assessing the biological potential of this compound.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined to quantify the antimicrobial potency of the compound.

Protocol:

  • Prepare a series of twofold dilutions of the compound in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol:

  • Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the experimental validation of this compound. By following the described workflows for synthesis, characterization, and biological evaluation, researchers can generate high-quality, reproducible data. The comparative analysis with relevant alternatives provides a framework for understanding the structure-activity relationships and the potential advantages of this specific molecular entity.

Future work should focus on expanding the biological evaluation to a broader range of microbial strains and cancer cell lines. Further mechanistic studies, such as enzyme inhibition assays or molecular docking, could elucidate the specific molecular targets of this compound.[1][5] The insights gained from these studies will be invaluable for the potential development of this compound as a lead compound in drug discovery programs.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling for Novel Benzenesulfonamides: The Case of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Sulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry. Its versatile structure, capable of forming critical hydrogen bonds and electrostatic interactions within protein binding sites, has given rise to a vast array of therapeutics, from diuretics and antidiabetic agents to potent anticancer drugs and antivirals.[1][2] However, this chemical versatility also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for a novel investigational compound, 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide . While direct biological data for this specific molecule is not extensively published, its structure serves as an excellent archetype for the challenges and strategic considerations inherent in the preclinical development of new sulfonamide-based entities. We will move beyond simply listing protocols to explain the causal-driven logic behind each experimental choice, ensuring a self-validating and robust approach to safety pharmacology.

A noteworthy point of discussion surrounding sulfonamides is the historical concern about cross-reactivity, particularly between sulfonamide antimicrobials and non-antimicrobial sulfonamides.[3][4] Current evidence suggests that true immunological cross-reactivity is rare and that adverse reactions are more likely linked to a patient's general predisposition to multiple drug allergies rather than a shared sulfonamide-moiety-driven mechanism.[3][5][6] Nevertheless, for any new chemical entity, a thorough investigation of its off-target activity profile is not just a regulatory expectation but a fundamental component of diligent drug development.[7][8]

The Imperative of Early De-Risking: Why Off-Target Profiling is Non-Negotiable

The journey from a promising lead compound to an approved drug is fraught with peril, with an astonishingly high attrition rate. A significant portion of these failures, occurring late in development, can be attributed to unforeseen safety issues arising from off-target interactions.[9][10] Early, comprehensive in vitro safety and pharmacology profiling is therefore a critical strategy to identify and mitigate these risks, saving invaluable time and resources.[7][9][11] By screening a new compound like this compound against a broad range of clinically relevant biological targets, we can:

  • Identify Potential Liabilities Early: Uncover interactions with receptors, ion channels, enzymes, and transporters that are known to cause adverse drug reactions (ADRs).[8]

  • Guide Lead Optimization: Generate crucial structure-activity relationship (SAR) data that allows medicinal chemists to modify the compound, enhancing its selectivity and designing out unwanted activities.[11]

  • Provide Mechanistic Insight: Understand the "why" behind an observed toxicity, which is far more powerful than observing the toxic event itself in later-stage studies.

  • Build Confidence for Clinical Progression: A clean off-target profile provides a strong rationale for advancing a candidate toward first-in-human trials.

Designing a Cross-Reactivity and Safety Screening Strategy

A multi-tiered approach, beginning with computational methods and progressing to broad experimental screening, provides the most comprehensive and resource-efficient pathway for profiling a novel compound.

Tier 1: In Silico Profiling (Predictive Assessment)

Before committing to expensive and time-consuming wet lab experiments, computational screening can provide a valuable first look at potential off-target interactions.[12][13][14][15] These methods use algorithms that compare the structure of the test compound to libraries of compounds with known biological activities.

  • Methodology: Utilizes 2D and 3D structural similarity, pharmacophore modeling, and machine learning algorithms to predict binding to a vast array of proteins.[15]

  • Advantages: Rapid, cost-effective, and provides a broad overview of potential liabilities, helping to prioritize targets for experimental validation.

  • Limitations: These are predictive tools and can generate false positives or miss novel interactions. They should never be used as a substitute for experimental data.

cluster_0 In Silico Workflow Compound This compound (SMILES/SDF) Algorithm Predictive Algorithms (Similarity Search, Docking, ML) Compound->Algorithm Database Chemical & Pharmacological Databases (e.g., ChEMBL, PubChem) Database->Algorithm Prediction Predicted Off-Target List (Ranked by Probability) Algorithm->Prediction

Caption: High-level workflow for in silico off-target prediction.

Tier 2: Broad Panel In Vitro Safety Pharmacology Screening

This is the core of the cross-reactivity study, where the compound is tested experimentally against a large panel of known safety-relevant targets. Numerous contract research organizations (CROs) offer standardized and customizable panels for this purpose.[7][8][9][11][16]

The choice between a binding assay and a functional assay is a critical decision point.

  • Binding Assays (e.g., Radioligand Binding): These assays measure the ability of a compound to displace a known ligand from its receptor. They determine the affinity (Ki) of the compound for the target.

  • Functional Assays (e.g., Calcium Flux, cAMP): These assays measure the downstream consequence of a compound binding to its target (e.g., agonist, antagonist, or allosteric modulator activity). They provide more biologically relevant information.

The modern consensus, supported by insights from major pharmaceutical companies, is that functional, dose-response-based profiling provides a more accurate prediction of off-target risks than binding-only assays, as binding does not always equate to biological activity.[7]

Comparison of Common Screening Panel Strategies

FeatureIn Silico PredictionBroad Binding Panel (e.g., SafetyScreen™)Broad Functional Panel (e.g., SAFETYscan®)
Primary Output List of potential targetsAffinity data (Ki, IC50)Functional activity (EC50, IC50), Mode of action (agonist/antagonist)
Biological Relevance Low (Predictive)Moderate (Measures interaction)High (Measures biological consequence)[7]
Throughput Very HighHighMedium to High
Cost LowModerateHigh
Key Advantage Rapid, broad initial assessmentCost-effective for large-scale primary screeningReduces false positives; provides richer, more actionable data
Best Use Case Initial hypothesis generation; target prioritizationPrimary screen to identify any interactionHit confirmation; lead optimization; definitive safety de-risking

A typical comprehensive safety panel, such as the "Mini Safety 44 Panel" or a broader "Full Safety 98 Panel," will include targets implicated in the most common and serious ADRs.[9] These targets span multiple families:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, opioid receptors.

  • Ion Channels: hERG, sodium, calcium, and potassium channels (critical for cardiac safety).[11]

  • Kinases: A broad panel to assess selectivity, especially if the primary target is a kinase.

  • Nuclear Receptors: Key regulators of metabolism and potential sources of drug-drug interactions.

  • Transporters: Such as those involved in drug uptake and efflux (e.g., P-gp).

  • Enzymes: Including phosphodiesterases (PDEs) and cyclooxygenases (COXs).

cluster_1 Experimental Screening Workflow TestCompound Test Compound (10 µM initial concentration) PrimaryScreen Primary Screen (Broad Panel @ Single Concentration) TestCompound->PrimaryScreen HitIdent Hit Identification (% Inhibition > 50%) PrimaryScreen->HitIdent DoseResponse Dose-Response Follow-up (IC50 / EC50 Determination) HitIdent->DoseResponse Yes NoHit No Significant Activity (Low Risk) HitIdent->NoHit No RiskAssessment Risk Assessment (Compare IC50 to On-Target Potency) DoseResponse->RiskAssessment

Caption: A typical workflow for in vitro safety panel screening.

Key Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every protocol must be robust and include appropriate controls. Below are generalized, representative protocols for two key assay types.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol assesses the ability of this compound to displace a specific radioligand from a target receptor.

Objective: Determine the binding affinity (IC50, then Ki) of the test compound for a specified off-target.

Step-by-Step Methodology:

  • Preparation:

    • Thaw cell membrane preparations expressing the target receptor on ice.

    • Prepare assay buffer according to the specific target protocol.

    • Prepare a stock solution of this compound in 100% DMSO.

    • Serially dilute the test compound to create a 10-point concentration curve.

    • Prepare radioligand solution at a concentration equal to its Kd for the receptor.

  • Assay Plate Setup (96-well plate):

    • Total Binding Wells: Add buffer, membrane preparation, and radioligand.

    • Non-Specific Binding (NSB) Wells: Add buffer, membrane preparation, radioligand, and a high concentration of a known, unlabeled competitor ligand.

    • Test Compound Wells: Add buffer, membrane preparation, radioligand, and the serially diluted test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters with ice-cold wash buffer to remove any residual unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in each well using a scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate % Inhibition for each test compound concentration: 100 * (1 - [(Test CPM - NSB CPM) / (Specific Binding CPM)]).

    • Plot % Inhibition versus log[Compound Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay (FLIPR)

This protocol assesses whether this compound acts as an agonist or antagonist at a GPCR that signals through the Gq pathway (leading to intracellular calcium release).

Objective: Determine the functional activity and potency (EC50 or IC50) of the test compound.

Step-by-Step Methodology:

  • Cell Plating: Plate cells stably expressing the target GPCR in a 384-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in assay buffer.

    • Remove culture media from the cell plate and add the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes to allow the cells to take up the dye.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound in assay buffer in a separate compound source plate.

    • For antagonist mode, also prepare a plate with a known agonist at its EC80 concentration.

  • Assay Execution (using a FLIPR or similar instrument):

    • Place both the cell plate and the compound plate into the instrument.

    • Agonist Mode:

      • The instrument measures a baseline fluorescence reading from the cell plate.

      • It then transfers the test compound from the source plate to the cell plate.

      • Fluorescence is read kinetically for several minutes. An increase in fluorescence indicates calcium release, signifying agonist activity.

    • Antagonist Mode:

      • The instrument first adds the test compound to the cell plate and incubates for a defined period (e.g., 15-30 minutes).

      • It then adds the known agonist (at EC80) to the cell plate.

      • A reduction or blockage of the expected agonist-induced fluorescence signal indicates antagonist activity.

  • Data Analysis:

    • The change in fluorescence (Max - Min) is calculated for each well.

    • For Agonist Mode: Plot the fluorescence change versus log[Compound Concentration] to determine the EC50 (concentration for 50% of maximal activation).

    • For Antagonist Mode: Plot the % inhibition of the agonist response versus log[Compound Concentration] to determine the IC50 (concentration for 50% inhibition).

Conclusion: From Data to Decision

A systematic cross-reactivity investigation, moving from broad in silico predictions to definitive in vitro functional assays, is an indispensable part of modern drug discovery. For a novel compound like this compound, this process transforms an unknown liability profile into a quantifiable risk assessment. The goal is not necessarily to find a compound with zero off-target hits, but to understand those interactions and determine if the therapeutic window—the margin between the on-target efficacy and off-target toxicity—is wide enough to warrant continued development. This data-driven, logical progression ensures that only the safest and most selective candidates proceed toward the clinic, ultimately enhancing the probability of success.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

I. Foundational Principles of Chemical Waste Management

The responsible disposal of any chemical reagent is predicated on a thorough understanding of its intrinsic hazards. In the absence of a dedicated SDS for 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide, a conservative approach, treating the compound as hazardous, is paramount. This aligns with the core tenets of laboratory safety, which prioritize the minimization of risk in the face of incomplete information. All laboratory personnel handling this compound must be trained on general chemical safety and hazardous waste management procedures as outlined by OSHA's Laboratory Standard (29 CFR 1910.1450).

II. Hazard Assessment and Personal Protective Equipment (PPE)

Based on the toxicological data of structurally similar compounds, such as 4-Bromo-N,N-bis(4-methoxybenzyl)benzenesulfonamide, it is prudent to assume that this compound may cause skin and eye irritation.[5] Therefore, the following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any potential dust or aerosols.

III. Step-by-Step Disposal Protocol

The following procedure provides a clear, actionable workflow for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

All materials contaminated with this compound must be designated as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., weighing boats, spatulas, vials).

  • Spent reaction mixtures containing the compound.

  • Contaminated PPE (gloves, etc.).

This waste stream must be segregated from all other laboratory waste, particularly from incompatible materials such as strong oxidizing agents, to prevent unforeseen chemical reactions.

Step 2: Waste Classification

As a brominated organic compound, waste containing this compound falls under the category of halogenated organic waste.[6] Based on EPA regulations, the following waste codes may be applicable:

Waste CodeDescriptionRationale
F002 Spent halogenated solvents.Applicable if the compound is dissolved in a listed halogenated solvent for disposal.[7][8][9]
D0-Series Characteristic Hazardous Wastes.While specific toxicity data is unavailable, it is best practice to manage the waste as potentially toxic.

It is the responsibility of the waste generator to ensure proper classification in accordance with federal, state, and local regulations.

Step 3: Containerization

Proper containment is critical to prevent environmental release and ensure safe transport.

  • Primary Container: Use a chemically compatible, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are generally suitable for solid and liquid halogenated organic waste. The original product container, if in good condition, can be repurposed for waste collection.

  • Secondary Containment: The primary waste container should be stored in a secondary containment bin to mitigate the impact of any potential spills.

Step 4: Labeling

Clear and accurate labeling is a cornerstone of compliant waste management. The waste container must be labeled with:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "This compound ".

  • The appropriate hazard characteristics (e.g., "Irritant").

  • The date of waste accumulation.

Step 5: Accumulation and Storage

Waste containers must be kept closed at all times, except when adding waste. Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel and inspected regularly for any signs of leakage or container degradation.

Step 6: Final Disposal

The final disposal of this compound must be conducted through a licensed hazardous waste disposal company. Provide the disposal contractor with all available information about the waste, including its chemical composition and any known or suspected hazards.

IV. Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the proper personal protective equipment.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into the waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

V. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation (this compound) IsContaminated Is material contaminated? Start->IsContaminated HazardousWaste Designate as Hazardous Waste IsContaminated->HazardousWaste Yes NonHazardous Dispose as Non-Hazardous Waste (Consult EHS) IsContaminated->NonHazardous No Segregate Segregate from incompatible materials HazardousWaste->Segregate Classify Classify Waste (Halogenated Organic) Segregate->Classify Containerize Select & Fill Compatible Container Classify->Containerize Label Label Container 'Hazardous Waste' Containerize->Label Store Store in SAA Label->Store Dispose Arrange for Professional Disposal Store->Dispose

Caption: Decision-making workflow for the disposal of this compound.

VI. Conclusion

The proper disposal of this compound is a critical responsibility for all laboratory professionals. By adhering to the principles of hazard assessment, proper segregation, and compliant containment and labeling, researchers can ensure a safe working environment and minimize their environmental impact. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide, a sulfonamide derivative, represents a class of compounds with significant potential in medicinal chemistry. However, realizing this potential necessitates a robust understanding of its safe handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, ensuring both personal safety and environmental integrity.

Understanding the Hazard Profile: A Proactive Approach to Safety

The presence of a brominated aromatic ring also warrants consideration. Aromatic brominated compounds can be persistent in the environment and may bioaccumulate[2][3][4][5]. The European Chemicals Agency (ECHA) has raised concerns about the environmental impact of non-polymeric aromatic brominated flame retardants, citing their persistence, bioaccumulation, and toxicity[3][6]. While not a flame retardant, the structural motif of this compound suggests that prudent handling and disposal are necessary to minimize environmental release.

Table 1: Hazard Profile and Precautionary Measures

Potential Hazard GHS Classification (Inferred) Primary Route of Exposure Recommended Precautionary Statements
Skin IrritationSkin Irrit. 2 (H315)Dermal ContactP264: Wash skin thoroughly after handling.[7] P280: Wear protective gloves.[1][7]
Eye IrritationEye Irrit. 2 (H319)Eye ContactP280: Wear eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Respiratory IrritationSTOT SE 3 (H335)InhalationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P271: Use only outdoors or in a well-ventilated area.[8]
Environmental HazardNot Classified (Precautionary)Release to environmentP273: Avoid release to the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is not merely a regulatory requirement but a critical step in mitigating exposure risks.

Core PPE Requirements:
  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, double gloving is recommended.[9][10] Always inspect gloves for tears or punctures before use and change them frequently, at least every 30 to 60 minutes, or immediately if contamination is suspected.[9]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes.[11][12] When there is a significant risk of splashing, a face shield worn over safety goggles is essential to provide full facial protection.[9][11]

  • Body Protection: A long-sleeved laboratory coat is required to protect the skin and clothing.[12] For procedures with a higher potential for contamination, a disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, should be worn.[10][12]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[13] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9][11]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep Assess Risks & Review SDS of Analogs SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) Prep->SelectPPE Based on Hazards InspectPPE Inspect PPE for Integrity SelectPPE->InspectPPE Before Use DonPPE Don PPE Correctly InspectPPE->DonPPE Proceed to Handling WorkInHood Handle Compound in Fume Hood DonPPE->WorkInHood Monitor Monitor for Spills or Exposure WorkInHood->Monitor DoffPPE Doff PPE Correctly (Avoid Self-Contamination) Monitor->DoffPPE Upon Completion or Contamination DisposePPE Dispose of Contaminated PPE as Hazardous Waste DoffPPE->DisposePPE WashHands Wash Hands Thoroughly DisposePPE->WashHands

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is essential for minimizing the risk of exposure and ensuring the integrity of your research.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13] The storage location should be clearly marked.

Handling and Weighing:
  • Fume Hood: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood.[13]

  • Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Experimental Procedures:
  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

  • Work Area: Keep the work area clean and uncluttered. All necessary equipment should be within easy reach inside the fume hood.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical aspect of responsible chemical management.

Waste Segregation and Collection:
  • Waste Stream: All waste containing this compound, including residual solids, solutions, and contaminated consumables (e.g., gloves, weighing boats, pipette tips), must be collected in a designated container for halogenated organic waste.[13]

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid.[13] The container should be clearly labeled as "Hazardous Waste: Halogenated Organic Waste" and should list this compound as a component.[13]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment, until it is collected by your institution's Environmental Health and Safety (EHS) department.[13]

Spill Management:
  • Small Spills: For a small spill contained within the fume hood, wear appropriate PPE and absorb the material with an inert absorbent such as vermiculite or sand.[13] Collect the absorbed material and any contaminated debris into the designated halogenated organic waste container.[13] Clean the spill area with a suitable solvent, followed by soap and water.[13]

  • Large Spills: In the event of a large spill, evacuate the immediate area and notify your laboratory supervisor and EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal GenerateWaste Generate Waste (Residuals, Contaminated Items) SegregateWaste Segregate as 'Halogenated Organic Waste' GenerateWaste->SegregateWaste Containerize Use Labeled, Leak-Proof Waste Container SegregateWaste->Containerize StoreWaste Store in Designated Satellite Accumulation Area Containerize->StoreWaste SecondaryContainment Use Secondary Containment StoreWaste->SecondaryContainment EHS_Pickup Arrange for EHS Pickup StoreWaste->EHS_Pickup Documentation Complete Waste Manifest EHS_Pickup->Documentation

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.